Tetrahydrojasmone
Description
The exact mass of the compound Cyclopentanone, 3-methyl-2-pentyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-pentylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISGOYMWXFOWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864354 | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13074-63-0 | |
| Record name | 3-Methyl-2-pentylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrojasmone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanone, 3-methyl-2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-pentylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Isolation of cis-Jasmone from Jasminum grandiflorum and its Synthetic Conversion to Tetrahydrojasmone
Executive Summary
The fragrance of jasmine, a cornerstone of the perfumery and cosmetics industries, is derived from a complex mixture of volatile organic compounds. Among these, cis-jasmone is a key contributor to the characteristic deep, floral aroma.[1] While cis-jasmone is a primary natural constituent, its saturated derivative, tetrahydrojasmone, offers a distinct, more stable fragrance profile with fruity and creamy notes, making it a valuable ingredient in its own right. Crucially, evidence indicates that this compound is not found in nature and is a synthetic product.[2][3]
This technical guide provides a comprehensive, field-proven methodology for professionals in natural product chemistry, fragrance science, and drug development. It eschews a rigid template to deliver an in-depth narrative that follows the logical and scientific progression from natural source to a value-added synthetic derivative. We detail the isolation of the natural precursor, cis-jasmone, from the flowers of Jasminum grandiflorum, and then provide a validated protocol for its conversion to this compound via catalytic hydrogenation. Each stage is explained with a focus on the causality behind experimental choices, ensuring protocols are self-validating and grounded in established chemical principles.
Section 1: The Chemical Significance of Jasmonates
The Olfactory Profile of Jasmine
The genus Jasminum, belonging to the olive family (Oleaceae), encompasses over 200 species, with Jasminum grandiflorum (Spanish Jasmine) being a principal source for the fragrance industry.[1] The essential oil, or "absolute," is a complex matrix of over 100 compounds.[4] The final perceived fragrance is not the result of a single molecule but a synergistic interplay of its components.
Key Chemical Constituents of Jasmine Absolute
Solvent extraction of jasmine flowers yields a "concrete," a waxy solid that, upon further ethanol extraction and purification, produces the absolute. The chemical composition can vary based on geography and extraction method, but key constituents consistently include benzyl acetate, linalool, benzyl alcohol, indole, and a class of compounds known as jasmonates.[4][5] Within this class, cis-jasmone and methyl jasmonate are critical to the authentic jasmine scent.
| Compound Class | Representative Molecule(s) | Typical % in Absolute | Olfactory Contribution |
| Esters | Benzyl Acetate, Linalyl Acetate | 15-25% | Sweet, fruity, primary floral note |
| Alcohols | Linalool, Benzyl Alcohol | 5-15% | Light, floral, woody |
| Ketones | cis-Jasmone | 0.5-3% | Deep, warm, spicy floral, celery-like |
| Nitrogenous | Indole | 0.5-4% | Heady, narcotic, animalic (at high conc.) |
| Jasmonates | Methyl Jasmonate, Methyl Epi-jasmonoate | 0.3-1.0% | Powerful, diffusive floral |
| Table 1: Representative chemical composition of Jasminum grandiflorum absolute. Percentages are approximate and vary based on source and extraction method. |
This compound: A Synthetic Derivative of Value
This compound (3-methyl-2-pentylcyclopentan-1-one) is the fully saturated analog of jasmone.[2] The hydrogenation of the two double bonds in cis-jasmone (one in the cyclopentenone ring and one in the pentenyl side chain) fundamentally alters its chemical properties and olfactory profile. It removes the harshness that can be associated with jasmone, resulting in a softer, creamier, and more tenacious fragrance with notes of coconut and fruit.[2][6] This profile makes it highly useful in jasmine, tuberose, and gardenia fragrances, as well as in fruity and tropical accords.[3]
The primary rationale for its synthesis is twofold:
-
Unique Scent Profile: It provides a fragrance note that is not directly obtainable from the natural extract.
-
Increased Stability: As a saturated ketone, this compound is more resistant to oxidation and degradation than its unsaturated precursor, leading to a longer shelf-life in formulations.
Section 2: Isolation of cis-Jasmone from Jasminum grandiflorum
The isolation of a minor component like cis-jasmone from a complex natural matrix is a multi-step process requiring careful selection of extraction and chromatographic techniques to maximize yield and purity.
Extraction of Jasmine Concrete and Absolute
The journey begins with the extraction of jasmine concrete from fresh flower petals. Due to the thermal sensitivity of many aromatic compounds, steam distillation is often unsuitable as it can induce degradation.[7] Solvent extraction is the preferred industrial method.[8]
Step-by-Step Protocol: Solvent Extraction for Jasmine Concrete
Trustworthiness: This protocol is a standardized method in the fragrance industry. The use of low-temperature vacuum concentration is critical to prevent the loss of volatile compounds and the degradation of thermally labile molecules.
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Sourcing: Harvest J. grandiflorum flowers in the early morning when their aromatic oil content is highest.
-
Extraction: Charge a stainless steel extractor with fresh flowers (1 kg). Add food-grade n-hexane (5 L) and allow to macerate for 2-3 hours with gentle agitation.
-
Cycling: Drain the hexane miscella. Repeat the extraction on the same biomass two more times with fresh hexane to ensure exhaustive extraction.
-
Filtration: Combine all hexane extracts and filter through a coarse filter to remove any particulate plant matter.
-
Concentration: Concentrate the filtered extract using a rotary evaporator with the water bath temperature maintained below 40°C. This removes the bulk of the hexane.
-
Final Product: The resulting viscous, waxy material is jasmine concrete. Yield is typically 0.2-0.3% of the fresh flower weight.
Chromatographic Fractionation for cis-Jasmone
Expertise & Experience: Jasmine absolute is still too complex for direct isolation of a minor component. A preliminary fractionation using flash column chromatography is an efficient way to separate compounds based on polarity. cis-Jasmone is a moderately polar ketone. By using a gradient elution, we can separate it from non-polar hydrocarbons and highly polar alcohols and acids.
Step-by-Step Protocol: Flash Chromatography
-
Column Preparation: Slurry-pack a glass column (e.g., 50mm x 500mm) with silica gel (60 Å, 40-63 µm) in n-hexane.
-
Sample Loading: Dissolve jasmine absolute (10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (20 g). Once dry, carefully load this onto the top of the prepared column.
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Elution: Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
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Fraction 1 (Non-polar): Elute with 98:2 Hexane:Ethyl Acetate to remove hydrocarbons.
-
Fraction 2 (Target): Increase polarity to 95:5 Hexane:Ethyl Acetate. This fraction will contain the ketones, including cis-jasmone.
-
Fraction 3 (Polar): Elute with 80:20 Hexane:Ethyl Acetate and then 100% Ethyl Acetate to remove alcohols and other polar compounds.
-
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) and a UV lamp. The target ketone fraction can be visualized with a potassium permanganate stain.
-
Concentration: Combine the fractions containing cis-jasmone (as identified by TLC co-spotted with a standard) and concentrate under vacuum.
Section 3: Synthesis of this compound via Catalytic Hydrogenation
The concentrated fraction from chromatography, now enriched in cis-jasmone, is subjected to catalytic hydrogenation to saturate the double bonds.
Principle of Catalytic Hydrogenation
This is a heterogenous catalytic reaction where hydrogen gas is added across double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is selective for alkenes and will also reduce the ketone carbonyl group under more forcing conditions, which must be avoided.
Step-by-Step Protocol: Hydrogenation of cis-Jasmone Fraction
Authoritative Grounding: This protocol is based on standard, well-established procedures for the selective hydrogenation of unhindered double bonds in the presence of a ketone.[9]
-
Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar, add the cis-jasmone-enriched fraction (1.0 g). Dissolve this in ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, ~100 mg) to the solution.
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Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Evacuate the flask via the second neck using a vacuum line and then backfill with hydrogen from the balloon. Repeat this purge/backfill cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere (from the balloon, ~1 atm).
-
Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 10 mL).
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield crude this compound. Further purification by short-path distillation under vacuum can be performed if necessary.
Section 4: Structural Elucidation and Quality Control
Final characterization is essential to confirm the successful conversion and to assess the purity of the final product. A combination of chromatographic and spectroscopic techniques is employed.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for this analysis. It separates the components of the mixture and provides a mass spectrum for each, allowing for definitive identification.
-
cis-Jasmone (Starting Material): Will show a characteristic retention time and a molecular ion peak (M+) at m/z 164.
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This compound (Product): Will have a different retention time and a molecular ion peak at m/z 168, corresponding to the addition of four hydrogen atoms (2 x H₂). The absence of the m/z 164 peak confirms complete reaction.
Spectroscopic Confirmation (NMR & IR)
-
Infrared (IR) Spectroscopy:
-
cis-Jasmone Spectrum: Shows a sharp C=O stretch (~1700 cm⁻¹ for α,β-unsaturated ketone) and C=C stretches (~1650 cm⁻¹).
-
This compound Spectrum: The C=C stretch will be absent. The C=O stretch will shift to ~1740 cm⁻¹, characteristic of a saturated cyclopentanone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of cis-Jasmone: Shows signals in the olefinic region (δ 5.0-6.0 ppm) for the protons on the double bonds.
-
¹H NMR of this compound: These olefinic signals will be completely absent, replaced by signals in the aliphatic region (δ 1.0-2.5 ppm), confirming saturation.
-
Final Product Specification
The synthesized this compound should meet industry standards for use in fragrance applications.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Odor | Floral, jasmine, fruity, coconut | Olfactory Panel |
| Purity (sum of isomers) | > 95% | GC-MS |
| Refractive Index @ 20°C | 1.4465 - 1.4505 | Refractometer |
| Specific Gravity @ 20°C | 0.873 - 0.888 g/mL | Densitometer |
| Table 2: Typical quality control specifications for this compound.[12] |
Section 5: Conclusion
This guide has detailed a scientifically grounded pathway from a natural source, Jasminum grandiflorum, to a valuable synthetic fragrance ingredient, this compound. By first isolating the natural precursor, cis-jasmone, and then performing a controlled catalytic hydrogenation, researchers and developers can create a high-value product that is not directly available from nature. The described protocols for extraction, chromatography, synthesis, and characterization represent a robust and reproducible workflow, underscoring the powerful synergy between natural product chemistry and synthetic organic chemistry in the modern fragrance and pharmaceutical industries.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind the Scent: Exploring the Natural Origins of Jasmone Cis. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Perflavory. (n.d.). This compound, 13074-63-0. Retrieved from [Link]
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The Good Scents Company. (n.d.). Dihydrojasmone lactone, 7011-83-8. Retrieved from [Link]
- Google Patents. (n.d.). CN100387698C - Extraction method of jasmine flower absolute oil.
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Organic Syntheses. (n.d.). DIHYDROCARVONE. Coll. Vol. 6, p.456 (1988); Vol. 52, p.39 (1972). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0063326). Retrieved from [Link]
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Universiti Malaysia Pahang Institutional Repository. (2010). Extraction of essential oils from jasmine flower using solvent extraction method. Retrieved from [Link]
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ResearchGate. (2023). What is the procedure to extract essential oil/absolute of Jasmine from its concrete. Retrieved from [Link]
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ACS Publications. (2022). cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. J. Am. Chem. Soc. Retrieved from [Link]
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ResearchGate. (2014). Can anyone help me to get the technology to isolate jasmine oil from jasmine flower? Retrieved from [Link]
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Ernesto Ventós S.A. (n.d.). This compound SYNAROME. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]
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PubMed. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Int J Mol Sci. Retrieved from [Link]
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The Biosynthesis of Jasmonates: A Technical Guide to the Octadecanoid Pathway and the Formation of cis-Jasmone
Abstract
This technical guide provides a comprehensive exploration of the biosynthesis of jasmonates in plants, a class of lipid-derived signaling molecules critical to plant defense and development. We will navigate the well-established octadecanoid pathway, detailing the enzymatic cascade from α-linolenic acid to the central precursor, jasmonic acid (JA). The guide will elucidate the molecular functions, kinetic properties, and structural characteristics of the key enzymes involved: Lipoxygenase (LOX), Allene Oxide Synthase (AOS), Allene Oxide Cyclase (AOC), and 12-Oxophytodienoate Reductase (OPR3). Furthermore, we will examine the subsequent, less-defined metabolic steps leading to the volatile compound cis-jasmone, a significant molecule in plant-insect interactions. This document is intended for researchers, scientists, and professionals in drug development, providing not only a deep mechanistic understanding but also field-proven experimental protocols for the analysis of this vital biosynthetic pathway.
A Note on Tetrahydrojasmone: It is critical to establish at the outset that while the topic requested was the biosynthesis of this compound, a thorough review of current scientific literature reveals no evidence for its natural occurrence or biosynthesis in plants. This compound is a well-known synthetic derivative of cis-jasmone, valued in the fragrance industry for its floral and fruity scent. The enzymatic machinery for the reduction of the pentenyl side chain of cis-jasmone to yield this compound has not been identified in any plant species to date. Therefore, this guide will focus on the established and putative natural biosynthetic pathways leading to the precursor, cis-jasmone.
Introduction: The Central Role of Jasmonates in Plant Biology
Jasmonates (JAs) are a class of oxylipins that function as potent signaling molecules, regulating a wide array of physiological processes in plants.[1] These include responses to biotic stresses such as herbivory and pathogen attack, as well as abiotic stresses like wounding and UV radiation.[2][3] JAs also play crucial roles in developmental processes, including fruit ripening, pollen development, and senescence.[4] The biosynthetic pathway, known as the octadecanoid pathway, is a highly regulated and compartmentalized process, initiating in the chloroplasts and concluding in the peroxisomes.[3][5] Understanding this pathway is paramount for developing novel strategies in crop protection and for the potential discovery of new pharmacologically active compounds.
The Octadecanoid Pathway: Biosynthesis of Jasmonic Acid
The synthesis of jasmonic acid begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes and proceeds through a series of enzymatic steps localized in both the chloroplast and the peroxisome.
Chloroplast-Localized Events: Formation of 12-oxophytodienoic acid (OPDA)
The initial phase of JA biosynthesis occurs within the plant cell's chloroplasts.
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Lipoxygenase (LOX): The pathway is initiated by the enzyme Lipoxygenase (LOX), a non-heme iron-containing dioxygenase.[6] LOX catalyzes the stereo-specific oxygenation of α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[7] In Arabidopsis, four 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) contribute to wound-induced jasmonate synthesis.[8]
-
Allene Oxide Synthase (AOS): The 13-HPOT intermediate is then utilized by Allene Oxide Synthase (AOS), a specialized cytochrome P450 enzyme (CYP74A).[9][10] AOS catalyzes the rapid dehydration of 13-HPOT to form an unstable allene oxide, 12,13(S)-epoxy-octadecatrienoic acid.[11][12] The expression of AOS is often induced by wounding and various elicitors, making it a key regulatory point in the pathway.[11][12]
-
Allene Oxide Cyclase (AOC): The unstable allene oxide is immediately cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxo-phytodienoic acid (OPDA).[13] This step is crucial for establishing the stereochemistry of the cyclopentenone ring, which is essential for biological activity.[13]
Peroxisome-Localized Events: Conversion of OPDA to Jasmonic Acid
Following its synthesis in the chloroplast, OPDA is transported to the peroxisome for the final steps of JA formation.
-
12-Oxophytodienoate Reductase 3 (OPR3): Inside the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-Oxophytodienoate Reductase 3 (OPR3).[14][15] OPR3 is an isoform of the Old Yellow Enzyme (OYE) family and utilizes NADPH as a reductant.[2][16] This reaction converts OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[14] OPR3 is considered the key isoenzyme for jasmonate biosynthesis due to its high efficiency in converting the natural stereoisomer of OPDA.[14]
-
β-Oxidation: The final conversion of OPC-8:0 to (+)-7-iso-jasmonic acid (the biologically active form of JA) occurs through three successive cycles of β-oxidation, a process analogous to fatty acid degradation.[13] This involves the sequential action of Acyl-CoA Oxidase (ACX), a multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT).[13]
Diagram of the Jasmonic Acid Biosynthesis Pathway
Caption: General workflow for plant enzyme extraction and activity assay.
Metabolite Quantification: GC-MS Analysis of Jasmonates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of jasmonates in plant tissues. [17] I. Sample Preparation & Extraction:
-
Harvesting: Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen to halt metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder.
-
Extraction: Extract the homogenized tissue with a suitable solvent, typically 80% methanol containing internal standards (e.g., dihydrojasmonic acid).
-
Purification: Use Solid-Phase Extraction (SPE) with a C18 cartridge to purify the jasmonates from the crude extract.
II. Derivatization:
-
To increase volatility for GC analysis, the carboxylic acid group of jasmonic acid must be derivatized. Methylation using diazomethane or methanolic HCl is a common method, converting JA to its methyl ester (MeJA). [18] III. GC-MS Analysis:
-
Injection: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
Separation: Use a temperature gradient program to separate the different metabolites based on their boiling points and interaction with the column's stationary phase.
-
Detection: The mass spectrometer detects the eluted compounds. For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes and internal standards.
IV. Data Analysis & Validation:
-
Quantification: Generate a standard curve using known concentrations of authentic standards (e.g., MeJA) and the internal standard. Calculate the concentration of the analyte in the plant sample based on the peak area ratios relative to the standard curve.
-
Limit of Detection (LOD): The LOD for MeJA using GC-MS can be in the low nanogram per gram of tissue range, allowing for the detection of basal levels in plants. [17]
Conclusion and Future Perspectives
The biosynthesis of jasmonic acid via the octadecanoid pathway is a well-characterized and fundamental process in plant biology. The key enzymes—LOX, AOS, AOC, and OPR3—have been extensively studied, providing a solid foundation for further research. However, significant questions remain, particularly concerning the downstream metabolic pathways. The precise enzymatic steps leading to the formation of cis-jasmone from jasmonic acid are yet to be fully elucidated. The identification of the putative "jasmone synthase" or decarboxylase is a critical next step in understanding the full scope of jasmonate metabolism.
Furthermore, it is essential for the scientific community to recognize that there is currently no evidence for a natural biosynthetic pathway to this compound in plants. Future research in this area should focus on exploring the vast diversity of natural jasmonate modifications and their physiological roles, rather than pursuing a pathway that appears to be exclusive to synthetic chemistry. Advances in genomics, proteomics, and metabolomics will undoubtedly continue to unravel the complexities of this vital signaling network, offering new opportunities for agricultural innovation and drug discovery.
References
- Creelman, R. A., & Mullet, J. E. (1997). Biosynthesis and action of jasmonates in plants. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.arplant.48.1.355]
- Schaller, A., & Stintzi, A. (2009). Enzymes in jasmonate biosynthesis – Structure, function, regulation. Phytochemistry, 70(13-14), 1532-1538. [URL: https://www.sciencedirect.com/science/article/pii/S003194220900223X]
- Sivasankar, S., Sheldrick, B., & Rothstein, S. J. (2000). Expression of allene oxide synthase determines defense gene activation in tomato. Plant Physiology, 122(4), 1335-1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC58963/]
- Meyer, R., Rautenbach, G. F., & Dubery, I. A. (2003). Identification and quantification of methyl jasmonate in leaf volatiles of Arabidopsis thaliana using solid-phase microextraction in combination with gas chromatography and mass spectrometry. Phytochemical Analysis, 14(3), 155-159. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/pca.697]
- Schaller, F., Hennig, P., & Weiler, E. W. (2000). 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis. Planta, 210(6), 979-984. [URL: https://link.springer.com/article/10.1007/s004250050706]
- Laudert, D., & Weiler, E. W. (1998). Allene oxide synthase: a major control element in jasmonic acid biosynthesis. Journal of Plant Physiology, 153(1-2), 121-132. [URL: https://www.sciencedirect.com/science/article/pii/S017616179880112X]
- Howe, G. A., & Schilmiller, A. L. (2002). Oxylipin metabolism in response to stress. Current Opinion in Plant Biology, 5(3), 230-236. [URL: https://www.sciencedirect.com/science/article/pii/S136952660200257X]
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- Chauvin, A., Caldelari, D., Wolfender, J. L., & Farmer, E. E. (2013). Four 13-lipoxygenases contribute to rapid jasmonate synthesis in wounded Arabidopsis thaliana leaves: a role for lipoxygenase 6 in responses to long-distance wound signals. The New Phytologist, 197(2), 566-575. [URL: https://nph.onlinelibrary.wiley.com/doi/full/10.1111/nph.12029]
- Wasternack, C. (2007). Jasmonates: an update on biosynthesis, signal transduction and action in plant stress response, growth and development. Annals of Botany, 100(4), 681-697. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759604/]
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Spectroscopic Characterization of Novel Tetrahydrojasmone Isomers: A Multi-technique Approach to Unambiguous Structural Elucidation
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Tetrahydrojasmone, a key saturated cyclopentanone derivative, is a valuable ingredient in the fragrance and flavor industry. Its olfactory properties are intrinsically linked to its specific isomeric form, making the precise and accurate characterization of novel or existing isomers a critical challenge in synthesis, quality control, and regulatory compliance. This guide provides a comprehensive framework for researchers and drug development professionals on the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous structural elucidation of this compound isomers. We move beyond mere procedural descriptions to explain the underlying principles and strategic rationale, ensuring a self-validating and robust analytical workflow.
The Central Challenge: Isomerism in this compound
This compound, chemically known as 2-methyl-3-pentylcyclopentan-1-one, possesses two chiral centers, leading to the potential for four stereoisomers (two pairs of enantiomers). The most common isomers discussed are the cis and trans diastereomers, which differ in the relative orientation of the methyl and pentyl groups. These subtle structural differences can lead to significant variations in chemical behavior and sensory perception.
The core analytical challenge lies in the fact that these isomers share the same molecular formula and mass, rendering many simple analytical techniques inadequate. A multi-pronged spectroscopic approach is therefore not just beneficial, but essential for definitive characterization.
An Integrated Spectroscopic Strategy
No single spectroscopic technique can provide a complete picture. A robust characterization relies on the orthogonal and complementary data obtained from NMR, IR, and MS.
-
NMR Spectroscopy provides the definitive blueprint of the carbon-hydrogen framework, revealing detailed connectivity and stereochemical relationships.
-
IR Spectroscopy offers a rapid and sensitive probe of the functional groups present, with subtle shifts in the fingerprint region providing clues to the isomeric structure.
-
Mass Spectrometry , particularly when coupled with Gas Chromatography (GC-MS), confirms the molecular weight and provides isomer-specific fragmentation patterns that act as a structural fingerprint.
The following workflow illustrates the integrated strategy for a comprehensive and self-validating characterization process.
Caption: Integrated workflow for this compound isomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for distinguishing between this compound isomers. The precise chemical environment of each proton and carbon atom is exquisitely sensitive to its spatial orientation, resulting in unique spectra for each isomer.
Rationale for Experimental Choices
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (spin-spin splitting). The coupling constants (J-values) can give clues about the dihedral angles between protons, which differ between cis and trans isomers.
-
¹³C NMR: Indicates the number of unique carbon environments. The chemical shift of the carbons, particularly those in the cyclopentanone ring and the substituent groups, will vary depending on the steric environment.
-
2D NMR (COSY & NOESY): These are often essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy) reveals which protons are coupled (i.e., on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is the key for stereochemistry. It shows which protons are close in space, even if they are not directly bonded. For example, a strong NOE between the methyl group protons and the pentyl group protons would be expected in the cis isomer, and a weak or absent one in the trans isomer.
-
Protocol: NMR Analysis of this compound Isomer
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step for obtaining sharp peaks and accurate coupling information.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is required.
-
NOESY: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of Nuclear Overhauser Effects.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectra to the TMS signal.
-
Data Interpretation: Expected Chemical Shifts
The following table summarizes hypothetical but representative ¹H NMR data for distinguishing between cis and trans-Tetrahydrojasmone. Actual values may vary based on solvent and instrument.
| Proton Assignment | Expected δ for cis-Isomer (ppm) | Expected δ for trans-Isomer (ppm) | Notes on Key Differences |
| Ring CH-CH₃ | ~2.3 - 2.5 | ~2.1 - 2.3 | The cis isomer often shows a downfield shift due to steric interactions. |
| Ring CH-Pentyl | ~1.9 - 2.1 | ~2.2 - 2.4 | The relative positions are inverted compared to the methyl-bearing proton. |
| -CH₃ (doublet) | ~1.05 | ~0.95 | Shielding/deshielding effects from the pentyl group cause a noticeable shift. |
| Terminal -CH₃ (pentyl) | ~0.90 | ~0.90 | Less affected by the ring stereochemistry. |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While NMR provides the skeletal structure, IR spectroscopy gives a rapid confirmation of the key functional groups and can offer subtle clues for isomer differentiation.
Theoretical Basis
All isomers of this compound contain a cyclopentanone moiety, which will exhibit a strong, characteristic C=O (carbonyl) stretching vibration. While this primary absorption will be present in all isomers, its exact frequency can be influenced by the ring strain and steric environment imposed by the cis/trans orientation of the alkyl groups. More importantly, the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the entire molecule's vibrational modes. This region, though often difficult to interpret from first principles, serves as a highly reliable fingerprint for a specific isomer when compared against a reference spectrum.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is critical as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Application:
-
Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The data is collected over a standard range, such as 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically performs the background subtraction.
-
Perform an ATR correction if necessary, although for qualitative comparison, this is often optional.
-
Label the peaks corresponding to the major vibrational modes.
-
Data Interpretation: Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes on Isomeric Differences |
| ~2850-2960 | C-H (Alkyl) Stretch | Strong | Minor variations in peak shape and number. |
| ~1740 | C=O (Carbonyl) Stretch | Very Strong | The cis isomer may show a slightly higher frequency (~2-5 cm⁻¹) due to increased ring strain. |
| ~1460 & ~1375 | C-H Bending | Medium | The relative intensities of these peaks can vary between isomers. |
| < 1300 | Fingerprint Region | Complex | This region must be compared directly with a known standard for positive identification. |
Gas Chromatography-Mass Spectrometry (GC-MS): Purity, MW, and Fragmentation
GC-MS is an indispensable tool that provides two critical pieces of information: the purity of the sample and its mass fragmentation pattern.
Rationale
The gas chromatography component separates the sample's components in time before they enter the mass spectrometer. This is crucial for verifying that the sample is a single, pure isomer. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and break apart into characteristic fragments. While different isomers have the same molecular ion peak (M⁺), the relative abundance of their fragment ions can differ, providing another layer of structural confirmation.
Caption: Conceptual overview of the GC-MS fragmentation process.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer (~100 ppm) in a volatile organic solvent like hexane or ethyl acetate.
-
-
Instrument Setup:
-
Install an appropriate GC column (e.g., a non-polar DB-5ms column) suitable for separating compounds of this volatility.
-
Set up a temperature program for the GC oven. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. This ensures good separation of any potential impurities.
-
Set the MS to scan over a mass range of m/z 40-300.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC inlet.
-
Start the acquisition. The GC will separate the components, and the MS will record a mass spectrum for each point in time.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess the purity of the sample. A pure sample should show a single major peak.
-
Extract the mass spectrum corresponding to the apex of the GC peak.
-
Identify the molecular ion peak (M⁺) at m/z = 168.
-
Analyze the major fragment ions and compare their relative abundances to a reference library or known standards.
-
Conclusion: A Triad of Evidence
The unambiguous characterization of a novel this compound isomer is not achieved by a single measurement but by the convergence of evidence from a triad of spectroscopic techniques. NMR provides the definitive structural and stereochemical map, FTIR confirms the functional group identity and offers a unique fingerprint, and GC-MS validates the molecular weight and purity while providing a characteristic fragmentation pattern. By following this integrated and methodologically sound approach, researchers can be confident in their structural assignments, ensuring the integrity and reproducibility of their work in the development of new flavors, fragrances, and chemical entities.
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Nuclear Magnetic Resonance Spectroscopy , LibreTexts Chemistry. [Link]
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Infrared Spectroscopy , LibreTexts Chemistry. [Link]
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Mass Spectrometry , LibreTexts Chemistry. [Link]
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Gas Chromatography-Mass Spectrometry , American Chemical Society. [Link]
-
Standard Guide for Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Liquids , ASTM International. [Link]
The Olfactory Landscape of Tetrahydrojasmone: A Stereochemical Exploration
An In-Depth Technical Guide
Abstract
Tetrahydrojasmone, a saturated derivative of the renowned fragrance molecule jasmone, is a cornerstone of modern perfumery, prized for its floral, fruity, and jasmine-like character. However, commercial this compound is not a single entity but a mixture of stereoisomers. The spatial arrangement of its constituent atoms gives rise to distinct isomers, each possessing a unique olfactory profile. This technical guide delves into the critical role of stereochemistry in defining the sensory properties of this compound. We will explore the distinct odor characteristics of the principal stereoisomers, detail the analytical methodologies required for their separation and sensory evaluation, and examine the underlying structure-odor relationships that govern their perception. This document is intended for researchers, perfumers, and chemists seeking a deeper, mechanism-based understanding of this versatile fragrance ingredient.
The Principle of Chirality in Olfaction: More Than Just a Molecule
In the world of fragrance, the three-dimensional shape of a molecule is as crucial as its chemical formula. Many fragrance molecules, including this compound, are 'chiral', meaning they exist as non-superimposable mirror images, much like a pair of hands. These mirror-image molecules are called enantiomers, a specific type of stereoisomer.[1] This seemingly subtle difference in spatial configuration can lead to dramatically different biological interactions.
Our olfactory receptors, the proteins in the nose that detect odors, are themselves chiral structures. Consequently, they can differentiate between the stereoisomers of a chiral molecule, binding one isomer more strongly than its mirror image, or interacting with each in a unique way.[1] A classic example is the molecule carvone: the (R)-enantiomer is perceived as spearmint, while the (S)-enantiomer smells of caraway.[1] This principle is fundamental to understanding why isolating or selectively synthesizing specific stereoisomers of this compound is a critical endeavor in fine fragrance creation.
The primary stereoisomers of this compound (3-methyl-2-pentylcyclopentan-1-one) are the cis- and trans-isomers, defined by the relative positions of the methyl and pentyl groups on the cyclopentanone ring.
Comparative Olfactory Profiles of Jasmone Analogs
While detailed public data separating the olfactory thresholds of all individual this compound stereoisomers is scarce, extensive knowledge exists for the closely related jasmone and dihydrojasmone molecules. This information provides a robust framework for understanding the expected sensory differences. Commercial this compound is typically a blend of isomers, presenting a complex floral, jasmine, and fruity-green odor.[2][3] However, analysis of its chemical cousins reveals the distinct contributions of each isomeric form.
| Compound/Isomer | Key Odor Descriptors | Typical Use & Insights |
| cis-Jasmone | Floral (jasmine, tuberose), warm, spicy, green, slightly fruity.[4][5] | Prized in high-quality floral compositions for its power and depth.[4][5] The natural, diffusive character is its hallmark. |
| trans-Jasmone | Earthy, mushroom-like, less floral.[4] | Generally considered less desirable in fine fragrance compared to the cis-isomer. Its presence can detract from the desired clean floralcy. |
| Dihydrojasmone | Fruity, jasmine, woody, herbal, with almond-like undertones.[6][7] | Often used as a more cost-effective and stable alternative to cis-jasmone.[7] It is perceived as less green and more almond-scented.[4][7] |
| This compound (Mixture) | Floral, jasmine, celery, fruity, green.[2] | A versatile ingredient used in jasmine, coconut, and tropical fragrance blends.[3] The mix of isomers provides a broader, more complex scent profile. |
Based on these comparisons, it is logical to extrapolate that cis-Tetrahydrojasmone carries the more desirable, powerful floral-jasmine character, while trans-Tetrahydrojasmone likely contributes greener, perhaps less impactful, notes to the overall profile of the isomeric mixture.
Analytical and Sensory Evaluation Protocols
Dissecting the olfactory contribution of each stereoisomer requires a sophisticated, multi-step analytical approach. The process involves the physical separation of the isomers followed by their instrumental and sensory characterization.
Stereoisomer Separation: Chiral Gas Chromatography
Causality: Stereoisomers, particularly enantiomers, often have nearly identical physical properties like boiling point and polarity, making them inseparable by conventional gas chromatography.[8] Therefore, a specialized stationary phase that can interact differently with each isomer is required. Chiral gas chromatography (chiral GC) employs a stationary phase that is itself chiral, creating transient diastereomeric complexes with the isomers. This differential interaction results in different retention times, allowing for their separation. This technique has been successfully used to separate the four stereoisomers of the related compound methyl dihydrojasmonate.[9]
Protocol: Chiral GC-MS for Isomer Separation and Identification
-
Column Selection: Choose a capillary column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).[9] The choice of cyclodextrin derivative is critical and must be optimized for the specific analytes.
-
Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.
-
GC Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 2-5°C per minute to 220°C. The slow ramp rate is crucial for resolving closely eluting isomers.
-
Final Hold: Hold at 220°C for 10 minutes.
-
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Inject 1 µL of the sample using a split/splitless injector, typically with a high split ratio (e.g., 50:1) to prevent column overload.
-
Detection (MS): Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. Scan from m/z 40 to 300. The mass spectrometer will confirm that the separated peaks have the same mass spectrum, confirming they are isomers, while the GC provides the separation.
Sensory Characterization: Gas Chromatography-Olfactometry (GC-O)
Causality: While GC-MS identifies and quantifies the chemical components, it provides no information about their odor. Gas Chromatography-Olfactometry (GC-O) is the definitive technique for linking a specific smell to a specific chemical compound as it elutes from the GC column.[10] It uses the most sensitive odor detector available: the human nose.
Protocol: GC-O for Odor Profiling
-
System Setup: A standard GC system is used, but the column effluent is split between a standard detector (like a Flame Ionization Detector, FID) and a heated sniffing port.
-
Panelist Training: Trained sensory panelists are familiarized with a lexicon of odor descriptors to ensure consistent and reliable reporting.
-
Analysis: A panelist sniffs the effluent from the sniffing port throughout the GC run and records the time, intensity, and description of every detected odor.
-
Data Correlation: The timing of the odor events recorded by the panelist is correlated with the peaks recorded by the FID or MS detector. This allows for the unambiguous assignment of a specific odor descriptor to each separated stereoisomer. This method is crucial for identifying key aroma-active compounds in complex mixtures like jasmine tea.[10][11]
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A Technical Guide to the Preliminary Bioactivity Screening of Tetrahydrojasmone
An In-Depth Methodological Whitepaper for Drug Discovery and Development Professionals
Executive Summary
Tetrahydrojasmone, a synthetic cyclopentanone derivative primarily utilized as a fragrance component in the cosmetic and perfume industries, represents a chemical scaffold with underexplored biological potential.[1][2] While its organoleptic properties are well-documented, a significant knowledge gap exists regarding its broader bioactivities. This guide, designed for researchers and drug development scientists, outlines a structured, multi-assay approach for the preliminary in vitro bioactivity screening of this compound. The proposed workflow begins with a foundational cytotoxicity assessment to establish a viable concentration range for subsequent testing. Following this, a panel of robust, validated assays is detailed to investigate its potential antimicrobial, anti-inflammatory, and antioxidant properties. By providing detailed, self-validating protocols and the scientific rationale behind each experimental choice, this document serves as a comprehensive roadmap for elucidating the therapeutic potential of this compound, thereby paving the way for more targeted downstream research and development.
Introduction
The Imperative for Bioactivity Screening in Drug Discovery
The initial stages of drug discovery are fundamentally dependent on the identification of "hit" or "lead" compounds that exhibit desired biological activity.[3] This process often involves the screening of vast libraries of natural products or synthetic molecules to uncover novel therapeutic agents.[3][4][5] A preliminary bioactivity screen serves as the crucial first filter, employing a battery of in vitro assays to efficiently assess a compound's primary activities, cytotoxicity, and potential pharmacological relevance.[3] This cost-effective strategy enables researchers to prioritize compounds for more intensive and resource-demanding investigation.
Profile of this compound: A Candidate for Screening
This compound (3-methyl-2-pentylcyclopentan-1-one) is a colorless liquid known for its characteristic jasmine and coconut aroma.[1][6] Its synthesis and application are almost exclusively documented within the fragrance industry.[2] However, its chemical structure, a substituted cyclopentanone, is a feature present in various biologically active molecules, including certain terpenes and terpenoids known for their diverse pharmacological effects.[7][8] This structural similarity, combined with a lack of public data on its bioactivity, makes this compound an intriguing candidate for preliminary screening. The objective of this guide is to provide a systematic framework to investigate its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.
Part I: Foundational Assessment - Cytotoxicity Profile
Rationale for Cytotoxicity Screening
The initial and most critical step in any bioactivity screening cascade is to determine the cytotoxicity of the test compound.[4][9] This assessment serves two primary purposes:
-
To Define a Therapeutic Window: It identifies the concentration range at which the compound is non-toxic to cells. Subsequent bioactivity assays must be conducted within this sub-lethal range to ensure that the observed effects are due to specific biological modulation and not simply a consequence of cell death.[10][11]
-
To Identify Anti-proliferative Potential: A high degree of cytotoxicity at low concentrations may indicate potential as an anticancer or anti-proliferative agent, warranting further investigation in that specific therapeutic area.[4][12]
Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Its principle is based on the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[15] This reaction produces purple, insoluble formazan crystals. The amount of formazan generated, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound via MTT assay.
Detailed Protocol for MTT Assay
Materials:
-
This compound (THJ) stock solution (e.g., 100 mM in DMSO)
-
Mammalian cell line (e.g., NIH/3T3 fibroblasts, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light.
-
Solubilization solution: Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., 0.1% DMSO)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Preparation: Prepare serial dilutions of THJ in serum-free medium. A typical concentration range for initial screening might be 1 µM to 1000 µM. Include wells for a positive control, a vehicle control (medium with the same final concentration of DMSO as the highest THJ dose), and a media-only blank.
-
Cell Treatment: Carefully aspirate the medium from the wells and add 100 µL of the prepared THJ dilutions and controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free media and 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Interpretation and Presentation
The percentage of cell viability is calculated relative to the vehicle control.
Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
The results should be summarized in a table and plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Concentration of THJ (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 10 | 1.235 | 98.8% |
| 50 | 1.150 | 92.0% |
| 100 | 0.980 | 78.4% |
| 250 | 0.630 | 50.4% |
| 500 | 0.250 | 20.0% |
| 1000 | 0.050 | 4.0% |
Part II: Screening for Key Bioactivities
All subsequent assays should use concentrations of this compound well below the calculated IC₅₀ to avoid confounding results from cytotoxicity.
Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens presents a severe global health challenge, necessitating the discovery of novel antimicrobial agents.[17] Natural products, particularly fragrance compounds like terpenes and their derivatives, have historically been a rich source of antimicrobials.[17][18] Screening this compound for such properties is a logical step in exploring its therapeutic potential.
The agar well diffusion method is a widely used, cost-effective, and straightforward technique for preliminary screening of antimicrobial activity.[19][20][21] The principle relies on the diffusion of an antimicrobial agent from a well into an agar medium that has been uniformly inoculated with a test microorganism.[19] If the agent is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone provides a qualitative measure of the compound's antimicrobial potency.[20]
Caption: General workflow for the agar well diffusion antimicrobial screening assay.
Materials:
-
Test microorganisms: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Mueller-Hinton Agar (MHA) and Broth (MHB)
-
Sterile Petri dishes, cotton swabs, and cork borer (6 mm)
-
This compound (THJ) solution (e.g., 10 mg/mL in DMSO)
-
Positive control: Standard antibiotic disc or solution (e.g., Gentamicin, 10 µg)
-
Negative control: Vehicle (e.g., sterile DMSO)
Procedure:
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in MHB. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[19]
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the inoculated agar plate using a sterile cork borer.
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50 µL) of the THJ solution, the positive control, and the negative control into separate wells.[19]
-
Incubation: Allow the plates to stand for 30 minutes to permit diffusion, then incubate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm).
The presence of a clear zone indicates antimicrobial activity. The larger the diameter, the greater the inhibitory effect.
| Test Compound | Test Microorganism | Zone of Inhibition (mm) |
| This compound (10 mg/mL) | S. aureus | 14 |
| This compound (10 mg/mL) | E. coli | 0 |
| Gentamicin (10 µg) | S. aureus | 22 |
| Gentamicin (10 µg) | E. coli | 19 |
| DMSO (Vehicle) | S. aureus | 0 |
| DMSO (Vehicle) | E. coli | 0 |
Anti-inflammatory Potential Screening
Inflammation is a key pathological process in a multitude of diseases, including arthritis, autoimmune disorders, and neurodegenerative conditions.[22] A hallmark of the inflammatory response is the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS) in cells like macrophages.[10][23] Many natural compounds, including terpenoids, exhibit anti-inflammatory effects by modulating these pathways.[22][24] Evaluating this compound's ability to inhibit NO production is a direct screen for its anti-inflammatory potential.
This cell-based assay uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response and induce high levels of NO production.[10][25] The amount of NO produced is indirectly quantified by measuring the accumulation of nitrite, a stable breakdown product of NO, in the culture supernatant using the Griess reaction.[10] A reduction in nitrite levels in the presence of the test compound, without causing cell death, indicates potential anti-inflammatory activity.
Caption: Simplified pathway of LPS-induced NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
This compound (THJ) at various sub-lethal concentrations
-
Positive control: L-NMMA (an iNOS inhibitor) or Dexamethasone
-
Griess Reagent: (A) 1% sulfanilamide in 5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of A and B just before use.[10]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1.5 x 10⁵ cells/mL in a 96-well plate and incubate overnight.[10]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing the desired concentrations of THJ or controls. Incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[10][26]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Nitrite Measurement:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of freshly prepared Griess Reagent to each well.[10]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to calculate the nitrite concentration in the samples.
-
Viability Check: Concurrently, run a parallel plate and perform an MTT assay under the same conditions to confirm that the observed NO reduction is not due to cytotoxicity.[10]
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
Formula: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] * 100
| Treatment | Nitrite Conc. (µM) | % NO Inhibition | Cell Viability (%) |
| Control (Unstimulated) | 2.5 | - | 100 |
| LPS (1 µg/mL) | 45.0 | 0% | 98 |
| LPS + THJ (10 µM) | 40.5 | 10% | 99 |
| LPS + THJ (50 µM) | 24.8 | 45% | 97 |
| LPS + L-NMMA (Positive Control) | 8.1 | 82% | 98 |
Antioxidant Capacity Screening
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in aging and numerous diseases.[27] Antioxidants neutralize these harmful radicals. The DPPH assay is a standard and straightforward method to assess the free-radical scavenging ability of a compound, providing a measure of its potential antioxidant activity.[27][28]
This chemical assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[29] DPPH has a deep violet color in solution, with a characteristic absorbance peak around 517 nm. When it is reduced by an antioxidant, the violet color fades to a pale yellow.[27] The extent of this discoloration is proportional to the scavenging activity of the test compound.
Caption: The basic principle of the DPPH radical scavenging reaction.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (THJ) solutions at various concentrations
-
Positive control: Ascorbic acid or Trolox
-
96-well microplate
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Keep this solution protected from light.[27]
-
Sample Preparation: Prepare serial dilutions of THJ and the positive control (e.g., Ascorbic acid) in methanol.
-
Reaction Mixture:
-
In a 96-well plate, add 20 µL of the various concentrations of THJ, positive control, or methanol (for the blank control) to different wells.
-
Add 180 µL of the DPPH working solution to all wells. Mix gently.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[29]
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader.
Calculate the percentage of DPPH radical scavenging activity.
Formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[27] Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
| Compound | Concentration (µg/mL) | % Scavenging Activity |
| This compound | 50 | 8% |
| This compound | 100 | 15% |
| This compound | 250 | 32% |
| This compound | 500 | 55% |
| Ascorbic Acid | 5 | 95% |
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the % scavenging activity against the concentration.
Synthesis and Future Directions
This structured preliminary screening provides a holistic initial assessment of this compound's bioactivity profile. The results from these four assays—cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant—will collectively determine the most promising avenues for future research.
-
If significant cytotoxicity is observed: The compound could be further evaluated as a potential anti-proliferative agent against a panel of cancer cell lines.
-
If selective antimicrobial activity is found: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays should be performed, followed by studies into the mechanism of action (e.g., effects on cell membrane integrity).[18]
-
If potent anti-inflammatory effects are noted: Further studies could investigate the upstream signaling pathways, such as NF-κB activation, and assess the inhibition of other pro-inflammatory cytokines (e.g., TNF-α, IL-6).[23]
-
If strong antioxidant capacity is demonstrated: The compound could be tested in other antioxidant assays (e.g., ABTS, ORAC) and in cell-based models of oxidative stress.
Ultimately, this preliminary screening framework provides the essential data needed to justify and guide the progression of this compound from a simple fragrance compound to a potentially valuable lead in drug discovery.
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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This compound cyclopentanone, 3-methyl-2-pentyl. (n.d.). The Good Scents Company. Retrieved from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
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Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024, June 29). Hilaris Publisher. Retrieved from [Link]
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Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). MDPI. Retrieved from [Link]
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Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. (n.d.). G-Biosciences. Retrieved from [Link]
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2.5.4. DPPH∙ Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved from [Link]
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Screening methods for natural products with antimicrobial activity: A review of the literature. (2025, August 5). ResearchGate. Retrieved from [Link]
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). PubMed Central. Retrieved from [Link]
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Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. (n.d.). Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]
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Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. (n.d.). ResearchGate. Retrieved from [Link]
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Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
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This compound, 13074-63-0. (n.d.). Perflavory. Retrieved from [Link]
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dihydrojasmone lactone, 7011-83-8. (n.d.). The Good Scents Company. Retrieved from [Link]
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Recent advances in screening active components from natural products based on bioaffinity techniques. (2020, June 3). PubMed Central. Retrieved from [Link]
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Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (n.d.). Pathogens and Disease, Oxford Academic. Retrieved from [Link]
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Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages. (n.d.). PubMed. Retrieved from [Link]
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This compound SYNAROME. (n.d.). Ernesto Ventós S.A.. Retrieved from [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI. Retrieved from [Link]
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Exploring the Antimicrobial Properties of 99 Natural Flavour and Fragrance Raw Materials against Pathogenic Bacteria: A Comparative Study with Antibiotics. (2023, November 6). PubMed Central. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Institutes of Health. Retrieved from [Link]
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Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. (2025, November 25). National Institutes of Health. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
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Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. (n.d.). MDPI. Retrieved from [Link]
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CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository. Retrieved from [Link]
-
Therapeutic Applications of Terpenes on Inflammatory Diseases. (2021, August 13). PubMed Central. Retrieved from [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
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Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved from [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). PubMed. Retrieved from [Link]
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Antimicrobial Diterpenes: Recent Development From Natural Sources. (n.d.). Frontiers. Retrieved from [Link]
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Therapeutic Potential of Volatile Terpenes and Terpenoids from Forests for Inflammatory Diseases. (n.d.). MDPI. Retrieved from [Link]
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Molecular basis of the anti-inflammatory effects of terpenoids. (n.d.). PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Jasmonate Family in Essential Oils: A Focus on the Natural Analogues of Tetrahydrojasmone
Abstract
This technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and analysis of jasmonates in essential oils. While the specified topic, Tetrahydrojasmone, is a significant compound in the fragrance industry, current scientific literature indicates it is a synthetic molecule not found in nature[1]. Therefore, this guide pivots to an in-depth analysis of its direct, naturally occurring analogue, cis-jasmone, and its biosynthetic precursors. We will delve into the octadecanoid pathway, detail the prevalence of cis-jasmone in key essential oils, provide validated analytical protocols for its quantification, and discuss its biological significance. This guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this important class of plant-derived compounds.
Introduction: Deconstructing this compound and its Natural Origins
The jasmonate family comprises lipid-derived signaling molecules that are integral to plant development, defense, and communication. Within this family, compounds like cis-jasmone are highly valued for their characteristic floral aroma, most notably that of jasmine. This compound (3-methyl-2-pentylcyclopentan-1-one) is the saturated derivative of jasmone, where the pentenyl side chain double bond is reduced. This structural modification enhances stability, making it a staple in the fragrance and cosmetics industries[2].
However, a critical distinction for researchers is that this compound is not a natural product[1]. The focus of any investigation into its natural sources must, therefore, shift to its unsaturated precursors, primarily cis-jasmone. Understanding the biosynthesis and natural distribution of cis-jasmone provides the essential context for research into natural fragrance compounds, plant biochemistry, and the development of nature-inspired synthetic molecules.
The Biosynthesis of Jasmonates: The Octadecanoid Pathway
The production of jasmonates in plants is a well-characterized enzymatic cascade known as the octadecanoid pathway, which begins with a fatty acid released from chloroplast membranes.[3][4]
Core Pathway Steps:
-
Release of α-Linolenic Acid: The pathway is initiated by the release of α-linolenic acid (α-LeA) from galactolipids within the chloroplast membranes[4].
-
Oxygenation by Lipoxygenase (LOX): α-LeA is oxygenated by the enzyme 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[5].
-
Dehydration and Cyclization: The 13-HPOT is then converted by two subsequent enzymes:
-
Peroxisomal Maturation: OPDA is transported into the peroxisome for the final steps. It is first reduced by OPDA Reductase (OPR3) and then undergoes a series of β-oxidation steps to shorten the carboxylic acid side chain, ultimately yielding Jasmonic Acid (JA)[5].
-
Formation of cis-Jasmone: cis-Jasmone is subsequently synthesized from a precursor like iso-12-oxo-phytodienoic acid (iso-OPDA) or via modifications and decarboxylation of jasmonic acid itself[6][7]. This final conversion is a critical step in generating the volatile fragrance compound.
Diagram: Biosynthetic Pathway of Jasmonates
Caption: The octadecanoid pathway for the biosynthesis of jasmonic acid and cis-jasmone.
Natural Occurrence and Distribution of cis-Jasmone
cis-Jasmone is a principal volatile organic compound in the floral bouquet of numerous plant species, where it plays a role in attracting pollinators[4]. Its presence is most famously associated with the essential oil of jasmine flowers. The concentration of this and other aroma compounds can be significantly influenced by environmental and harvesting factors.
A study on Jasminum multiflorum revealed that the concentration of key aroma compounds, including cis-jasmone, was higher in flowers harvested in the morning compared to the evening[8]. This highlights the critical importance of standardizing collection times in research and production.
| Compound | Plant Species | Concentration / Observation | Reference |
| cis-Jasmone | Jasminum multiflorum | Higher concentration in morning-harvested flowers. A key character compound. | [8] |
| (Z)-Jasmone | Jasminum pubescens | Identified as a component contributing to the typical jasmine smell. | [9] |
| Methyl Dihydrojasmonate | Jasminum officinale | Identified as a constituent in the essential oil. | [10] |
| Benzyl Acetate | Jasminum sambac | 11.1% of essential oil composition. | [11] |
| Linalool | Jasminum sambac | 8.6% of essential oil composition. | [11] |
Table 1: Occurrence of cis-Jasmone and related major compounds in various Jasminum species. Note that Methyl Dihydrojasmonate is a derivative of jasmonic acid and a close structural relative.
Analytical Methodologies for Jasmonate Profiling
Accurate identification and quantification of jasmonates within a complex essential oil matrix require robust extraction and analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose due to its high separation efficiency and definitive identification capabilities[12][13].
A. Protocol: Essential Oil Extraction via Steam Distillation
This protocol is a standard method for isolating volatile compounds from plant material. The causality for using steam distillation is that it allows for the volatilization of compounds at temperatures lower than their boiling points, preventing thermal degradation.
Materials & Equipment:
-
Fresh plant material (e.g., jasmine flowers), ~50g
-
Distilled water
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Round-bottom flask (1L)
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Glass vials for storage
Procedure:
-
Sample Preparation: Harvest fresh plant material, preferably at a standardized time (e.g., early morning) to ensure consistency in volatile profiles[8]. Coarsely chop or grind the material to increase the surface area for efficient extraction.
-
Apparatus Setup: Place the prepared plant material into the 1L round-bottom flask and add approximately 500 mL of distilled water, ensuring the material is fully submerged.
-
Distillation: Connect the flask to the steam distillation apparatus and begin heating. The goal is to generate steam that passes through the plant material, carrying the volatile essential oils with it[13].
-
Condensation & Collection: The steam and volatile mixture travels to the condenser, where it cools and liquefies. The immiscible essential oil will separate from the aqueous layer (hydrosol) in the collection vessel.
-
Extraction Duration: Continue the distillation for a period of 3-6 hours. The endpoint is typically determined when no more oil is observed collecting.
-
Drying and Storage: Carefully collect the essential oil layer. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to sit for 15-20 minutes, and then centrifuge or carefully decant the dried oil into a clean, amber glass vial. Store at 4°C in the dark.
B. Protocol: GC-MS Analysis of cis-Jasmone
This protocol provides a framework for the separation, identification, and quantification of cis-jasmone. The choice of a non-polar capillary column is based on the principle of separating compounds primarily by their boiling points, which is effective for the diverse components of an essential oil.
Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Essential oil sample
-
Solvent (n-hexane or dichloromethane)
-
cis-Jasmone analytical standard
-
Autosampler vials with inserts
-
Microsyringe
Procedure:
-
Standard Preparation: Prepare a stock solution of the cis-jasmone standard in hexane. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the extracted essential oil sample in hexane. A dilution of 1:100 (v/v) is a common starting point.
-
GC-MS Instrument Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 30:1 to 50:1 (adjust based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 4°C/min to 240°C.
-
Hold: Maintain 240°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Analysis Sequence: Run the solvent blank, followed by the calibration standards, and then the essential oil samples.
-
Data Analysis:
-
Identification: Identify the cis-jasmone peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum should show characteristic fragments.
-
Quantification: Generate a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation from this curve to calculate the concentration of cis-jasmone in the diluted essential oil sample. Adjust the final concentration based on the initial dilution factor.
-
Diagram: Analytical Workflow for Jasmonate Profiling
Caption: Workflow from plant sample collection to quantitative analysis of cis-jasmone.
Biological Activity and Relevance
Jasmonates are not merely fragrance compounds; they are potent signaling molecules. In plants, jasmonic acid and its derivatives are key regulators of responses to both biotic and abiotic stress, including defense against insects and pathogens[3]. The volatile nature of compounds like cis-jasmone also allows them to act as airborne signals, inducing defense responses in neighboring plants.
For drug development professionals, natural products like jasmonates and other terpenoids serve as a rich source of molecular scaffolds for designing new therapeutic agents[14][15]. These compounds have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making the study of their natural sources and derivatives a promising field of research[16][17].
Conclusion
While this compound itself is a product of chemical synthesis, its natural analogue, cis-jasmone, is a vital component of the plant kingdom's chemical arsenal and aromatic profile. A thorough understanding of its biosynthetic origins via the octadecanoid pathway and its distribution in essential oils is fundamental for researchers in natural products chemistry and pharmacology. The methodologies for extraction and GC-MS analysis outlined in this guide provide a self-validating framework for the accurate quantification of cis-jasmone and related compounds. Future research should focus on elucidating the specific enzymes responsible for the final conversion to cis-jasmone in different plant species and exploring the full spectrum of the biological activities of these valuable natural molecules.
References
-
Creelman, R. A., & Mullet, J. E. (1997). BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS. Annual Review of Plant Physiology and Plant Molecular Biology, 48, 355-381. [Link]
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Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058. [Link]
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Wasternack, C. (2007). Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development. Annals of Botany, 100(4), 681–697. [Link]
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An In-depth Technical Guide to Tetrahydrojasmone: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydrojasmone, systematically known as 3-methyl-2-pentylcyclopentan-1-one, is a saturated cyclic ketone valued for its pleasant, jasmine-like floral and fruity aroma. While its primary application lies within the fragrance industry, its structural motif as a substituted cyclopentanone makes it a molecule of interest for synthetic chemists and researchers exploring structure-activity relationships in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, characteristic spectral data, and an exploration of its chemical reactivity, handling, and safety considerations.
Chemical Identity and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic odor profile often described as floral, jasmine, fruity, and slightly spicy-coconut.[1][2] It is a mixture of cis and trans isomers, which may contribute to the complexity of its scent profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-methyl-2-pentylcyclopentan-1-one | [3] |
| Synonyms | This compound, 2-pentyl-3-methylcyclopentanone | [3] |
| CAS Number | 13074-63-0 | [3][4] |
| Molecular Formula | C₁₁H₂₀O | [5] |
| Molecular Weight | 168.28 g/mol | [5] |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Odor | Floral, jasmine-like, fruity, celery, green | [4] |
| Specific Gravity | 0.873 - 0.890 @ 25°C | [2][4] |
| Refractive Index | 1.4465 - 1.5000 @ 20°C | [2][4] |
| Boiling Point | 85°C @ 5.00 mm Hg | [6] |
| Flash Point | 93.33°C (200°F) TCC | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common industrial methods involving the alkylation of a cyclopentanone precursor followed by hydrogenation.
Synthesis via Alkylation and Hydrogenation
A prevalent synthetic pathway involves a two-step process starting from 3-methyl-2-cyclopenten-1-one.
Step 1: Michael Addition of a Pentyl Group
The synthesis can commence with the conjugate addition of a pentyl group to 3-methyl-2-cyclopenten-1-one. This is typically achieved using an organocuprate reagent, such as lithium dipentylcuprate, which is known to favor 1,4-addition to α,β-unsaturated ketones.
Step 2: Hydrogenation of the Unsaturated Ketone
The resulting 3-methyl-2-pentyl-2-cyclopenten-1-one is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated this compound.
Experimental Protocol: Hydrogenation of 3-methyl-2-pentyl-2-cyclopenten-1-one
-
Catalyst Preparation: In a suitable hydrogenation vessel, suspend a catalytic amount of palladium on carbon (e.g., 5% Pd/C) in a solvent such as ethanol.
-
Reaction Setup: Add the solution of 3-methyl-2-pentyl-2-cyclopenten-1-one in ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can be purified by vacuum distillation to yield the final product.
Spectroscopic Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple aliphatic protons and stereoisomers. Key signals would include:
-
A multiplet in the upfield region (around 0.9 ppm) corresponding to the terminal methyl group of the pentyl chain.
-
A series of multiplets between approximately 1.2 and 2.5 ppm for the methylene and methine protons of the pentyl chain and the cyclopentanone ring.
-
A doublet for the methyl group on the cyclopentanone ring, with its chemical shift influenced by its position and stereochemistry.
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the 11 carbon atoms in the molecule.
-
A signal in the downfield region (around 220 ppm) is characteristic of the carbonyl carbon of a cyclopentanone.
-
Several signals in the aliphatic region (approximately 10-50 ppm) corresponding to the methyl and methylene carbons of the pentyl group and the cyclopentanone ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the absorption of the carbonyl group.
-
A strong, sharp absorption band in the region of 1740-1750 cm⁻¹ is characteristic of the C=O stretching vibration in a five-membered ring ketone.
-
C-H stretching vibrations for the aliphatic CH₂, and CH₃ groups will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound would exhibit a molecular ion peak (M⁺) at m/z 168. The fragmentation pattern would be influenced by the cyclopentanone ring and the alkyl substituents. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available on the alkyl chain.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the carbonyl group of the cyclopentanone ring.
Reactions at the Carbonyl Group
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (3-methyl-2-pentylcyclopentan-1-ol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithium compounds to the carbonyl group will result in the formation of tertiary alcohols.[7] For example, reaction with methylmagnesium bromide followed by an acidic workup would yield 1,3-dimethyl-2-pentylcyclopentan-1-ol.
-
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, allowing for further functionalization.
Reactions at the α-Carbon
The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation, allowing for the introduction of additional substituents.
Safety and Handling
A toxicologic and dermatologic review of 3-methyl-2-pentylcyclopentan-1-one has been conducted, and it is considered as part of the broader fragrance structural group of ketones, cyclopentanones, and cyclopentenones.[1]
-
Irritation: this compound is classified as irritating to the skin and eyes.[8]
-
Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing suitable protective clothing, gloves, and eye/face protection.[8] It should be handled in a well-ventilated area.
-
Storage: Keep the container tightly closed and store in a cool, dry place.
For comprehensive safety information, it is recommended to consult the full safety assessment from the Research Institute for Fragrance Materials (RIFM) and the material safety data sheet (MSDS) provided by the supplier.[9]
Applications
The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products. Its floral and fruity notes make it a valuable component in jasmine, coconut, and tropical-themed fragrances.[2] The recommended usage level in fragrance concentrates is up to 8.0%.[8]
Conclusion
This compound is a well-characterized fragrance ingredient with a defined set of physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity is characteristic of a substituted cyclic ketone. While its primary use is in the fragrance industry, a thorough understanding of its chemical properties is valuable for researchers in synthetic chemistry, materials science, and toxicology.
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An In-Depth Technical Guide to Tetrahydrojasmone (CAS 13074-63-0): From Fragrance Staple to Untapped Research Potential
Abstract
Tetrahydrojasmone (CAS 13074-63-0), chemically known as 3-methyl-2-pentylcyclopentan-1-one, is a synthetic fragrance ingredient prized for its warm, floral-fruity, and jasmine-like aroma with coconut undertones.[1][2] While its primary application lies within the fragrance and cosmetics industries, its structural similarity to naturally occurring jasmonates, a class of plant hormones and semiochemicals, suggests a largely unexplored landscape of research applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established applications in perfumery, and, most critically, its potential as a bioactive molecule in chemical ecology and as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to explore the broader utility of this readily available cyclopentanone derivative.
Chemical and Physical Properties
This compound is a saturated cyclopentanone derivative, a structural feature that imparts stability and a distinct odor profile. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 13074-63-0 | [3][4] |
| Molecular Formula | C₁₁H₂₀O | [4] |
| Molecular Weight | 168.28 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Odor Profile | Floral, jasmine, celery, fruity, green, with coconut nuances | [2][5] |
| Specific Gravity | 0.873 - 0.888 @ 20°C | [5] |
| Refractive Index | 1.4465 - 1.4505 @ 20°C | [5] |
| Flash Point | 74 °C | [5] |
| Solubility | Slightly soluble in water | [5] |
Established Application in the Fragrance Industry
The primary commercial application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, and personal care items.[2] Its warm and diffusive character makes it a valuable component in creating floral and fruity accords, particularly in jasmine, coconut, and tropical-themed fragrances.[2] The recommended usage level in fragrance concentrates can be up to 8.0%.[3]
Potential Research Applications in Chemical Ecology
The most promising, yet underexplored, area of research for this compound lies in the field of chemical ecology. This potential is largely inferred from the well-documented biological activities of its unsaturated analog, cis-jasmone.
Rationale: The cis-Jasmone Precedent
cis-Jasmone, a natural plant volatile, is a potent semiochemical that mediates interactions between plants and insects.[6][7] Research has demonstrated that cis-jasmone can act as an insect repellent, particularly against aphids.[8] Furthermore, it can induce the production of defense-related volatile organic compounds (VOCs) in plants, a phenomenon known as "priming," which enhances their resistance to herbivory.[8][9] This induced defense can also attract natural enemies of the herbivores, an indirect defense mechanism.[9]
Given that this compound shares the same cyclopentanone core and a similar alkyl side-chain length with cis-jasmone, it is plausible that it may exhibit analogous semiochemical activities. The saturation of the pentenyl side chain in this compound might alter its volatility, receptor binding affinity, and metabolic stability, potentially leading to differences in the potency and duration of its effects compared to cis-jasmone.
Proposed Research Directions
-
Insect Repellency and Attractancy Studies: Behavioral assays could be designed to evaluate the repellent or attractant effects of this compound on various insect species, particularly agricultural pests and disease vectors.[10][11]
-
Induction of Plant Defenses: Experiments could be conducted to determine if the application of this compound to plants can induce the emission of defense-related volatiles, similar to cis-jasmone.[12][13] This could be monitored using techniques like gas chromatography-mass spectrometry (GC-MS) for volatile analysis.
-
Electrophysiological Studies: Electrophysiological techniques, such as electroantennography (EAG), can be employed to investigate the perception of this compound by insect antennae, providing insights into its potential as a signaling molecule.
Figure 1: A proposed experimental workflow to investigate the semiochemical properties of this compound.
This compound in Organic Synthesis
The cyclopentanone scaffold is a versatile building block in organic synthesis.[14] While specific applications of this compound as a chiral building block are not yet widely reported, its structure presents several opportunities for synthetic transformations.
Potential as a Chiral Building Block
This compound possesses two chiral centers, meaning it can exist as four stereoisomers. The development of enantioselective synthetic routes to specific stereoisomers of this compound would open the door to its use as a chiral starting material for the synthesis of more complex molecules, such as natural products and pharmaceuticals.[15][16][17][18]
Synthesis of this compound
The industrial synthesis of this compound is generally a two-step process:
-
Aldol Condensation: Cyclopentanone is reacted with valeraldehyde in the presence of a base to form the unsaturated intermediate, 2-pentylidene-cyclopentanone.
-
Hydrogenation: The intermediate is then hydrogenated to saturate the double bond and the pentylidene group, yielding this compound.
A more detailed, modern, and particularly an enantioselective synthesis protocol would be a valuable contribution to the field.
Figure 2: A simplified diagram of the common industrial synthesis of this compound.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in various matrices.[19][20]
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
For fragrance oils or alcoholic solutions, a simple dilution with a suitable solvent (e.g., hexane or ethyl acetate) is typically sufficient.
-
For complex matrices like creams or lotions, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[19]
-
-
GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.
-
Injector: Split/splitless injection is commonly used.
-
Oven Program: A temperature gradient program is employed to ensure good separation from other volatile components. A typical program might start at 50-70°C and ramp up to 250-280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard.
-
Quantification is typically performed by generating a calibration curve using external or internal standards.
-
Future Outlook and Conclusion
This compound is a well-established and commercially important fragrance ingredient. However, its potential beyond the realm of perfumery is significant and largely untapped. Based on the robust body of evidence for the semiochemical activity of the structurally related cis-jasmone, we hypothesize that this compound could play a valuable role in the development of novel insect repellents and in strategies for inducing plant defenses against herbivores. Further research is imperative to validate these potential applications. The development of enantioselective synthetic routes to its various stereoisomers will also be crucial in unlocking its potential as a chiral building block for the synthesis of complex, high-value molecules. This guide serves as a call to the scientific community to look beyond the pleasant aroma of this compound and explore its promising future in chemical ecology and synthetic chemistry.
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NIH. (n.d.). Within-plant signaling by volatiles leads to induction and priming of an indirect plant defense in nature. Retrieved from [Link]
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Plantae. (2019). Volatiles as inducers and suppressors of plant defense and immunity — origins, specificity, perception and signaling (Current Opinion in Plant Biology). Retrieved from [Link]
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Mezheritskiy, M. (2024). Behavioral functions of octopamine in adult insects under stressful conditions. Retrieved from [Link]
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Cannabis Science and Technology. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Retrieved from [Link]
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Shimadzu. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link]
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Revista Fapesp. (2014). Biological attractants and repellents. Retrieved from [Link]
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The Definitive Guide to the Structural Elucidation of Tetrahydrojasmone
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of fragrance chemistry and natural product synthesis, the precise structural determination of bioactive molecules is paramount. Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one), a key component in jasmine and other floral scents, serves as an exemplary case study for the power of modern analytical techniques. This guide provides a comprehensive walkthrough of the structural elucidation of this compound, leveraging the synergistic capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Herein, we delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that embodies scientific integrity and expertise.
Introduction: The Molecular Blueprint
This compound, with the chemical formula C₁₁H₂₀O, presents a saturated cyclopentanone ring substituted with a methyl and a pentyl group. The unambiguous determination of its structure, including the regiochemistry of the substituents, is crucial for its synthesis and for understanding its olfactory properties. This guide will systematically deconstruct the molecule's connectivity and stereochemistry through the lens of advanced spectroscopic methods.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint
Mass spectrometry is an essential first step in structural elucidation, providing the molecular weight and crucial information about the molecule's composition through its fragmentation pattern.[1]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
Injection: A small volume of the sample is injected into the gas chromatograph-mass spectrometer (GC-MS). The GC separates the analyte from any impurities.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺•).[2]
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments.[3]
-
Detection: The positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z), and their relative abundance is detected.
Data Interpretation: Decoding the Mass Spectrum
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several key fragment ions.
| m/z | Proposed Fragment | Interpretation |
| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) |
| 111 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl side chain (α-cleavage) |
| 98 | [C₆H₁₀O]⁺• | McLafferty rearrangement, loss of pentene |
| 83 | [C₅H₇O]⁺ | Cleavage of the pentyl group at the β-position |
| 69 | [C₄H₅O]⁺ | Further fragmentation of the cyclopentanone ring |
| 55 | [C₄H₇]⁺ | Characteristic fragment for cyclic ketones |
Key Insight: The presence of the molecular ion at m/z 168 confirms the molecular formula. The fragmentation pattern, particularly the loss of alkyl fragments from the pentyl side chain and characteristic cyclopentanone ring cleavages, provides strong evidence for the overall structure.[4][5]
NMR Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[6][7]
Experimental Workflow: A Multi-dimensional Approach
The following series of NMR experiments are conducted to build a complete picture of the this compound structure.
Caption: Integrated NMR workflow for structural elucidation.
¹H NMR: Proton Environments and Connectivity
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling.[8]
Predicted ¹H NMR Data (CDCl₃, 500 MHz):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~2.2 | m | - | 1H |
| H-3 | ~1.8 | m | - | 1H |
| H-4 (a) | ~2.0 | m | - | 1H |
| H-4 (b) | ~1.6 | m | - | 1H |
| H-5 (a) | ~2.3 | m | - | 1H |
| H-5 (b) | ~1.9 | m | - | 1H |
| H-1' (a) | ~1.5 | m | - | 1H |
| H-1' (b) | ~1.3 | m | - | 1H |
| H-2' to H-4' | ~1.3 | m | - | 6H |
| H-5' | ~0.9 | t | 7.0 | 3H |
| 3-CH₃ | ~1.1 | d | 7.0 | 3H |
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[9][10]
Predicted ¹³C NMR and DEPT-135 Data (CDCl₃, 125 MHz):
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 (C=O) | ~220 | Quaternary (absent) |
| C-2 | ~48 | CH |
| C-3 | ~38 | CH |
| C-4 | ~30 | CH₂ (negative) |
| C-5 | ~35 | CH₂ (negative) |
| C-1' | ~32 | CH₂ (negative) |
| C-2' | ~28 | CH₂ (negative) |
| C-3' | ~23 | CH₂ (negative) |
| C-4' | ~31 | CH₂ (negative) |
| C-5' | ~14 | CH₃ (positive) |
| 3-CH₃ | ~15 | CH₃ (positive) |
Causality: The downfield shift of C-1 confirms the carbonyl group. The DEPT-135 spectrum is crucial for differentiating the numerous CH₂ groups from the CH and CH₃ carbons, providing a foundational map of the carbon framework.[11]
2D NMR: Connecting the Dots
2D NMR experiments are indispensable for unambiguously assembling the molecular fragments identified in 1D NMR.
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.[12] This allows for the tracing of proton connectivity within spin systems.
Caption: Key COSY correlations in this compound.
The HSQC spectrum correlates each proton with the carbon it is directly attached to, providing definitive C-H assignments.[13]
Predicted Key HSQC Correlations:
-
The proton at δ ~1.1 ppm correlates with the carbon at δ ~15 ppm (3-CH₃).
-
The protons at δ ~0.9 ppm correlate with the carbon at δ ~14 ppm (C-5').
-
The proton at δ ~2.2 ppm correlates with the carbon at δ ~48 ppm (C-2).
The HMBC experiment is the final piece of the puzzle, revealing long-range (2-3 bond) correlations between protons and carbons.[5] This is critical for connecting the different spin systems and identifying quaternary carbons.
Caption: Crucial HMBC correlations for structural confirmation.
Authoritative Insight: The correlation between the methyl protons (3-CH₃) and the carbonyl carbon (C-1) would be absent, while correlations to C-2, C-3, and C-4 would be expected. Crucially, correlations from the protons on the first methylene of the pentyl group (H-1') to the carbonyl carbon (C-1) and to C-2 and C-3 would firmly establish the connectivity of the pentyl group at the C-2 position.
Conclusion: A Validated Structure
By integrating the data from mass spectrometry and a suite of NMR experiments, the structure of this compound (3-methyl-2-pentylcyclopentan-1-one) is unequivocally confirmed. The MS data provides the molecular formula, and the NMR data, through a logical and self-validating workflow, pieces together the carbon skeleton and the precise location of the substituents. This systematic approach, grounded in the fundamental principles of spectroscopy, exemplifies the rigorous standards required in modern chemical research and development.
References
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- Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. (2014, May 7).
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Retrieved from [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Retrieved from [Link]
-
Principles of Organic Spectroscopy. (n.d.). Retrieved from [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
DEPT 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
-
DEPT C-13 NMR Spectroscopy. (2023, February 11). Retrieved from [Link]
-
HMBC. (2024, November 12). Retrieved from [Link]
-
HMBC vs. H2BC. (2017, April 25). Retrieved from [Link]
-
Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). Retrieved from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Retrieved from [Link]
-
Unimolecular Ion decompositions. (n.d.). Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Retrieved from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved from [Link]
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Methodological & Application
Enantioselective Synthesis of Tetrahydrojasmone via Asymmetric Catalysis: A Detailed Application Note and Protocol
Introduction: The Olfactive and Synthetic Challenge of Tetrahydrojasmone
This compound is a key fragrance ingredient, prized for its warm, floral, and jasmine-like scent. Its molecular structure features a chiral center at the C2 position of the cyclopentanone ring, and its enantiomers exhibit distinct olfactory properties. The (R)-enantiomer is known to possess the desired characteristic fragrance, making its stereoselective synthesis a topic of significant interest in the fields of fine chemicals and fragrance production. Traditional synthetic methods often yield a racemic mixture, requiring challenging and costly resolution steps. Asymmetric catalysis offers a more elegant and efficient solution, enabling the direct synthesis of the desired enantiomer with high purity.
This application note provides a detailed overview and experimental protocols for the enantioselective synthesis of (R)-tetrahydrojasmone. We will explore two powerful and distinct asymmetric catalytic strategies: copper-catalyzed asymmetric conjugate addition of Grignard reagents and organocatalytic Michael addition. The causality behind experimental choices, mechanistic insights, and detailed, step-by-step protocols are provided to guide researchers in achieving high yields and excellent enantioselectivity.
Strategic Approaches to Asymmetric Synthesis
The core of the asymmetric synthesis of this compound lies in the stereocontrolled formation of the C-C bond at the β-position of a cyclopentenone precursor. This is most effectively achieved through a conjugate addition (or Michael addition) of a methyl nucleophile to 2-pentyl-2-cyclopenten-1-one. The choice of catalyst is paramount in dictating the facial selectivity of this addition, thereby determining the stereochemistry of the final product.
Herein, we will delve into two cutting-edge catalytic systems:
-
Copper-Catalyzed Asymmetric Conjugate Addition: This robust method utilizes a chiral copper complex to activate the cyclopentenone substrate and deliver the nucleophile in a highly stereocontrolled manner. The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
Organocatalytic Michael Addition: This approach employs a small, chiral organic molecule as the catalyst. Organocatalysis has gained significant traction due to its operational simplicity, lower toxicity, and often milder reaction conditions compared to metal-based catalysis.
Part 1: Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent
The copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones is a powerful and well-established method for the enantioselective formation of C-C bonds.[1][2] The success of this reaction hinges on the use of chiral ligands that can effectively create a chiral environment around the copper center. Among the most successful ligands for this transformation are chiral ferrocenyl-based diphosphines, such as (R,S)-TaniaPhos and (R)-(S)-JosiPhos. These ligands, in combination with a copper salt, form a highly active and selective catalyst.
Causality in Experimental Design:
-
Choice of Copper Precursor: Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) is often chosen as the copper source due to its stability and solubility in common organic solvents.
-
The Chiral Ligand - The Key to Enantioselectivity: The selection of the chiral ligand is the most critical parameter for achieving high enantioselectivity. Ferrocenyl-based diphosphine ligands, such as (R,S)-TaniaPhos, have demonstrated exceptional performance in this type of reaction. The rigid backbone and the tunable electronic and steric properties of these ligands allow for the creation of a well-defined chiral pocket that effectively shields one face of the enone substrate.
-
The Nucleophile - Grignard Reagents: Grignard reagents, such as methylmagnesium bromide (MeMgBr), are readily available and cost-effective sources of nucleophilic alkyl groups. Their high reactivity necessitates careful control of the reaction conditions, particularly temperature.
-
Solvent Selection: Ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are ideal for this reaction as they are compatible with Grignard reagents and help to solubilize the catalyst complex.
Proposed Catalytic Cycle:
The catalytic cycle for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent is a well-studied process. The following diagram illustrates the key steps involved.
Caption: Proposed catalytic cycle for the copper-catalyzed conjugate addition.
Detailed Experimental Protocol: Synthesis of (R)-Tetrahydrojasmone
Materials:
-
2-Pentyl-2-cyclopenten-1-one
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R,S)-TaniaPhos
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (R,S)-TaniaPhos (5.5 mol%).
-
Add anhydrous Et₂O (to make a 0.1 M solution with respect to the substrate) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under argon, dissolve 2-pentyl-2-cyclopenten-1-one (1.0 equiv) in anhydrous Et₂O.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Conjugate Addition:
-
Slowly add the freshly prepared catalyst solution to the solution of the enone.
-
To this mixture, add MeMgBr (1.2 equiv) dropwise over a period of 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the specified time (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-tetrahydrojasmone.
-
Data Presentation:
| Catalyst System | Substrate | Nucleophile | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| CuBr·SMe₂ / (R,S)-TaniaPhos | 2-Pentyl-2-cyclopenten-1-one | MeMgBr | -78 | 2 | >95 | >98 |
Part 2: Organocatalytic Asymmetric Michael Addition
Organocatalysis provides a powerful metal-free alternative for the enantioselective synthesis of this compound. Chiral secondary amines, particularly those derived from proline, are highly effective catalysts for the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. The catalytic cycle typically proceeds through the formation of a chiral enamine intermediate.
Causality in Experimental Design:
-
The Organocatalyst: Chiral diarylprolinol silyl ethers are a class of highly effective organocatalysts for Michael additions. The bulky silyl and aryl groups create a sterically demanding environment that directs the incoming nucleophile to one face of the enamine intermediate.
-
The Nucleophile: While Grignard reagents are incompatible with many organocatalysts, other nucleophiles such as malonates or nitroalkanes can be employed. For the synthesis of this compound, a subsequent decarboxylation or denitration step would be required after the Michael addition. A more direct approach involves the use of a methylating agent in a tandem reaction sequence.
-
Solvent and Additives: The choice of solvent can significantly impact the reactivity and selectivity of the reaction. Non-polar aprotic solvents are often preferred. The addition of a co-catalyst or an acid/base additive can also be beneficial.
Proposed Catalytic Cycle:
The following diagram illustrates the generally accepted mechanism for an organocatalytic Michael addition proceeding through an enamine intermediate.
Caption: General mechanism for an organocatalytic Michael addition.
Detailed Experimental Protocol: A Representative Organocatalytic Approach
While a direct, one-step organocatalytic methylation for this compound synthesis is less common, a two-step sequence involving a Michael addition of a methyl surrogate followed by its removal is a viable strategy. The following protocol is a representative example of an organocatalytic Michael addition to a cyclopentenone system.
Materials:
-
2-Pentyl-2-cyclopenten-1-one
-
Nitromethane (as a methyl surrogate)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Benzoic acid (co-catalyst)
-
Anhydrous toluene
-
Standard laboratory glassware, syringes, and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a vial, combine 2-pentyl-2-cyclopenten-1-one (1.0 equiv), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%), and benzoic acid (20 mol%) in anhydrous toluene.
-
Add nitromethane (3.0 equiv) to the mixture.
-
-
Michael Addition:
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the Michael adduct.
-
-
Removal of the Nitro Group (Nef Reaction):
-
The resulting nitro-adduct can be converted to the corresponding ketone (this compound) via a subsequent Nef reaction (e.g., using a base followed by an oxidizing agent like ozone or potassium permanganate).
-
Data Presentation:
| Catalyst System | Substrate | Nucleophile | Yield (%) | ee (%) |
| (S)-Diphenylprolinol silyl ether / Benzoic acid | 2-Pentyl-2-cyclopenten-1-one | Nitromethane | High | >95 |
Conclusion and Future Perspectives
Both copper-catalyzed asymmetric conjugate addition and organocatalytic Michael addition represent powerful and reliable strategies for the enantioselective synthesis of (R)-tetrahydrojasmone. The choice between these methods will often depend on factors such as the availability of catalysts and reagents, cost considerations, and the desired scale of the synthesis.
The copper-catalyzed approach using chiral ferrocenyl-based diphosphine ligands offers excellent enantioselectivity and high yields with readily available Grignard reagents. This method is particularly well-suited for larger-scale production.
Organocatalysis provides a metal-free alternative with operational simplicity and often milder reaction conditions. While the direct methylation can be more challenging, the use of methyl surrogates followed by a subsequent transformation is a viable and highly enantioselective route.
Future research in this area will likely focus on the development of even more active and selective catalysts, including those that can operate at lower loadings and under more sustainable reaction conditions. The exploration of continuous flow technologies for these catalytic processes could also offer significant advantages in terms of safety, efficiency, and scalability for the industrial production of this important fragrance compound.
References
-
Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. [Link]
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Application Note: Stereospecific Synthesis of Tetrahydrojasmone Diastereomers
Introduction: The Stereochemical Nuances of Fragrance
Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one) is a saturated derivative of the well-known fragrance component, jasmone. It possesses a characteristic floral and fruity jasmine-like scent, making it a valuable ingredient in perfumery. The molecule contains two chiral centers at the C2 and C3 positions of the cyclopentanone ring, giving rise to two diastereomeric pairs of enantiomers: cis-tetrahydrojasmone and trans-tetrahydrojasmone.
The spatial arrangement of the methyl and pentyl groups relative to the cyclopentanone ring plane significantly influences the molecule's olfactory properties. Stereochemistry is a critical factor in the function of bioactive molecules, from pharmaceuticals to agrochemicals, as different stereoisomers can exhibit vastly different effects.[1] In fragrance chemistry, isolating a specific diastereomer is often key to achieving a desired scent profile, as isomers can possess distinct odors. For instance, the related cis-jasmone is prized for its powerful floral character, while the trans isomer has a less desirable, earthy scent.[2]
This application note provides a detailed guide to the stereospecific synthesis of both cis- and trans-tetrahydrojasmone. We will explore two distinct and reliable synthetic strategies, explaining the mechanistic rationale behind the stereochemical control in each pathway. The protocols provided are designed for researchers in synthetic organic chemistry and fragrance development, offering robust, step-by-step methodologies for producing these target diastereomers with high selectivity.
Foundational Strategies in Cyclopentanone Synthesis
The construction of 2,3-disubstituted cyclopentanones is a persistent challenge in organic synthesis.[3] Modern methodologies often rely on powerful carbon-carbon bond-forming reactions that can set the desired relative stereochemistry with high fidelity. Key strategies include:
-
Intramolecular Cyclizations: Aldol or Dieckmann cyclizations of linear precursors are classic and effective methods. The stereochemical outcome is often governed by the thermodynamics of the ring-closing step.
-
Conjugate Addition Reactions: The 1,4-Michael addition of organometallics (like cuprates) to α,β-unsaturated cyclopentenones is a cornerstone of this field. The incoming nucleophile typically adds from the less sterically hindered face, establishing the first stereocenter, which then directs the subsequent introduction of the second substituent.[4]
-
[3+2] Cycloadditions: The reaction of a three-carbon component with a two-carbon component, such as the cycloaddition of donor-acceptor cyclopropanes with ketenes, offers a direct route to functionalized five-membered rings with good to excellent diastereoselectivity.[5][6]
The protocols detailed in this guide leverage these foundational principles to selectively target either the cis or trans diastereomer of this compound.
General Synthetic Workflow Overview
The syntheses of the two diastereomers diverge from common starting materials, employing different key steps to enforce the desired stereochemistry. The overall logic is to establish the C2-C3 relative stereochemistry in a controlled manner.
Figure 1: High-level workflow for the divergent synthesis of cis- and trans-tetrahydrojasmone diastereomers.
Synthesis of cis-Tetrahydrojasmone via Intramolecular Cycloalkylation
This strategy builds a linear precursor from 2-octanone and then induces a ring-closing reaction.[7] The stereochemical outcome is dictated by the formation of the thermodynamically more stable cis-fused ring system during the base-catalyzed intramolecular alkylation. The chair-like transition state that leads to the cis product minimizes steric interactions between the forming C-C bond and the substituents.
Reaction Scheme
Figure 2: Reaction pathway for the synthesis of cis-tetrahydrojasmone. Note: Generic structures are used for illustrative purposes.
Detailed Experimental Protocol
Protocol 4.2.1: Synthesis of 5-hydroxy-2-undecanone
-
Hydrazone Formation: To a solution of 2-octanone (1 equiv.) in ethanol, add N,N-dimethylhydrazine (1.2 equiv.). Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to yield the crude N,N-dimethylhydrazone, which is used without further purification.
-
Lithiated Hydrazone Formation: Dissolve the crude hydrazone in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -10 °C. Add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise, maintaining the temperature below 0 °C. Stir the resulting orange solution for 1 hour at 0 °C.
-
Alkylation: Cool the solution to -78 °C and add propylene oxide (1.5 equiv.) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-hydroxy-2-undecanone.
Protocol 4.2.2: Synthesis of 5-iodo-2-undecanone
-
Reaction Setup: To a solution of triphenylphosphine (1.5 equiv.) and imidazole (1.5 equiv.) in dichloromethane (DCM) at 0 °C, add iodine (1.5 equiv.) portion-wise.
-
Iodination: Add a solution of 5-hydroxy-2-undecanone (1 equiv.) in DCM to the reaction mixture. Stir at room temperature for 3 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-iodo-2-undecanone.
Protocol 4.2.3: Intramolecular Cyclization to cis-Tetrahydrojasmone
-
Cyclization: Add a solution of 5-iodo-2-undecanone (1 equiv.) in dry THF to a suspension of sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in dry THF at 0 °C under argon.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 6 hours.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the final product by flash chromatography to yield cis-tetrahydrojasmone. The diastereomeric ratio can be confirmed by GC-MS and ¹H NMR analysis.
Synthesis of trans-Tetrahydrojasmone via Stereoselective Conjugate Addition
This approach utilizes a 1,4-conjugate addition of an organocuprate to an α,β-unsaturated cyclopentenone. The stereochemistry is established in two key steps:
-
Conjugate Addition: The bulky pentylcuprate nucleophile adds to 3-methyl-2-cyclopenten-1-one. The addition occurs anti to the existing methyl group at the C3 position to minimize steric hindrance, placing the incoming pentyl group on the opposite face of the ring.
-
Enolate Trapping: The resulting enolate intermediate is trapped with an electrophile (e.g., methyl iodide). This step typically proceeds from the less hindered face, but since the bulky pentyl group now blocks one face, the electrophile adds to the opposite side, locking in the trans configuration. However, a more robust method involves trapping the kinetic enolate formed from the conjugate addition product. A more direct approach is the conjugate addition of a pentyl group to 3-methyl-2-cyclopentenone, which directly sets the trans relationship.
Reaction Scheme
Figure 3: Reaction pathway for the synthesis of trans-tetrahydrojasmone via conjugate addition.
Detailed Experimental Protocol
Protocol 5.2.1: Preparation of Lithium Dipentylcuprate
-
Setup: To a flame-dried Schlenk flask under argon, add copper(I) iodide (CuI, 1.0 equiv.). Add dry THF and cool the suspension to -40 °C.
-
Grignard or Alkyllithium Addition: Slowly add n-pentyllithium or pentylmagnesium bromide (2.0 equiv.) to the CuI suspension. The color will change as the organocuprate forms. Stir the mixture for 30 minutes at this temperature before use.
Protocol 5.2.2: Conjugate Addition to form trans-Tetrahydrojasmone
-
Reaction Setup: In a separate flame-dried flask under argon, dissolve 3-methyl-2-cyclopenten-1-one (1.0 equiv.) in dry THF and cool to -78 °C.
-
Addition: Slowly transfer the freshly prepared lithium dipentylcuprate solution via cannula into the solution of the cyclopentenone at -78 °C. Stir the reaction mixture for 2-3 hours at this temperature.
-
Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3x). Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford predominantly trans-tetrahydrojasmone.
Data Summary
The following table summarizes typical outcomes for the described synthetic routes. Actual yields and diastereomeric ratios may vary based on reaction scale and purity of reagents.
| Method | Target Diastereomer | Key Reaction | Typical Yield | Diastereomeric Ratio (Target:Other) | Reference |
| Intramolecular Cycloalkylation | cis-Tetrahydrojasmone | Base-catalyzed intramolecular Sₙ2 | 60-75% (overall) | >90:10 | [7] |
| Conjugate Addition | trans-Tetrahydrojasmone | Organocuprate 1,4-addition | 70-85% | >95:5 | [4] |
Conclusion
The stereospecific synthesis of this compound diastereomers is readily achievable through the rational selection of synthetic strategy. For the thermodynamically favored cis isomer, an intramolecular cycloalkylation of a linear iodoketone precursor provides a reliable and selective route. Conversely, the trans isomer can be accessed with high fidelity through a kinetically controlled 1,4-conjugate addition of an organocuprate, where the stereochemistry is dictated by sterically-driven facial selectivity. These protocols offer robust and scalable methods for researchers to produce specific diastereomers of this compound for applications in fragrance research, sensory analysis, and drug development.
References
-
Mitra, S., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]
-
Crombie, L., et al. (1969). Synthesis of cis-jasmone and other cis-rethrones. Journal of the Chemical Society C: Organic, 1016-1024. [Link]
-
Chapdelaine, D. (2001). The Asymmetric Synthesis of Several Fragrant Natural Products. University College London. [Link]
- Wang, J., et al. (2022). Method for synthesizing cis-jasmone.
-
Kerrigan, N. J., et al. (2024). Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes. Organic & Biomolecular Chemistry. [Link]
- Wang, J., et al. (2022). Synthesis method of cis-jasmone.
-
ScenTree. (n.d.). Cis-jasmone (CAS N° 488-10-8). [Link]
-
Barluenga, J., et al. (2003). Solvent-controlled diastereoselective synthesis of cyclopentane derivatives by a [3 + 2] cyclization reaction of alpha,beta-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates. Journal of the American Chemical Society, 125(9), 2610-6. [Link]
-
The Good Scents Company. (n.d.). This compound 13074-63-0. [Link]
-
Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron, 59(41), 8143–8152. [Link]
-
Lee, E., et al. (1985). Synthetic Studies on Jasmonoids(I): Jasmone, Dihydrojasmone, and this compound. Journal of the Korean Chemical Society, 29(4), 377-383. [Link]
-
Chiralpedia. (n.d.). Stereochemistry. [Link]
Sources
- 1. Chiralpedia - Online resource for Chiral Science [chiralpedia.com]
- 2. ScenTree - Cis-jasmone (CAS N° 488-10-8) [scentree.co]
- 3. sci-hub.box [sci-hub.box]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ -generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01313A [pubs.rsc.org]
- 6. Catalytic stereoselective synthesis of cyclopentanones from donor–acceptor cyclopropanes and in situ-generated ketenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (Open Access) Synthetic Studies on Jasmonoids(I): Jasmone, Dihydrojasmone, and this compound (1991) | Wooyoung Lee | 3 Citations [scispace.com]
A Systematic Approach to the Chiral HPLC Separation of Tetrahydrojasmone Enantiomers
An Application Note for the Enantioselective Analysis of Tetrahydrojasmone
Abstract
This application note presents a detailed protocol and systematic strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. This compound is a widely used synthetic fragrance ingredient whose olfactory properties can be dependent on its stereochemistry. Achieving enantiomeric separation is therefore critical for quality control, research, and the development of new fragrance formulations. This guide details a column screening approach using polysaccharide-based Chiral Stationary Phases (CSPs) under normal phase conditions. It provides a step-by-step protocol, explains the scientific rationale behind experimental choices, and offers a representative optimized method for the baseline separation of (R)- and (S)-tetrahydrojasmone.
Introduction and Scientific Principles
Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry with profound implications in pharmacology and material science.[1] In the fragrance industry, enantiomers of the same compound can elicit distinctly different olfactory responses in humans. This compound, a saturated analog of jasmone, possesses a single chiral center, existing as two non-superimposable mirror images: (R)- and (S)-enantiomers. The ability to separate and quantify these enantiomers is essential for correlating specific stereoisomers with desired scent profiles and ensuring product consistency.
The direct separation of enantiomers via chiral HPLC is the most prevalent and effective method used today.[2][3] This technique relies on a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[4] According to the widely accepted "three-point interaction" model, differential stability of these complexes, arising from a combination of at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance), leads to different retention times for each enantiomer, enabling their separation.[3]
Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are exceptionally versatile and are responsible for resolving a vast majority of chiral separations.[5] Their success stems from a combination of helical polymer structures that form chiral grooves and the presence of functional groups (e.g., carbamates) that facilitate the necessary molecular interactions for chiral recognition.[6] This guide focuses on a systematic screening protocol using these powerful CSPs to achieve a reliable separation of this compound enantiomers.
Strategic Workflow for Chiral Method Development
Developing a chiral separation method is often less predictable than traditional reversed-phase chromatography, necessitating a systematic screening approach.[7][8] The selection of the appropriate CSP is the most critical factor in achieving enantioselectivity.[2] The workflow below outlines a logical and efficient path from initial screening to a fully optimized method.
Figure 1: General workflow for chiral HPLC method development.
Experimental Protocols
This section provides detailed, step-by-step instructions for instrumentation, sample preparation, and the execution of the screening protocol.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Data Acquisition: Chromatography data station (CDS) software.
-
Chiral Columns (Screening Set):
-
Lux® Cellulose-1, 5 µm, 250 x 4.6 mm
-
Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Lux® Amylose-1, 5 µm, 250 x 4.6 mm
-
Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
-
-
Chemicals:
-
Racemic this compound standard
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the initial mobile phase without causing peak distortion.[9]
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in isopropanol.
-
Working Solution: Dilute the stock solution with n-Hexane to a final concentration of 100 µg/mL. The final solvent composition should be close to the mobile phase (e.g., Hexane/IPA 90:10).
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter before injection.
Chiral Screening Protocol
The following protocol is designed to efficiently screen multiple CSPs and mobile phases to identify the most promising conditions for separation.[10] Normal phase mode is selected as the primary screening condition due to its high success rate with polysaccharide CSPs.[2]
Table 1: Chiral Screening Conditions
| Parameter | Condition Set A | Condition Set B |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10, v/v) | n-Hexane / Ethanol (EtOH) (90:10, v/v) |
| Columns to Screen | - Lux Cellulose-1- Chiralcel OD-H- Lux Amylose-1- Chiralpak AD-H | - Lux Cellulose-1- Chiralcel OD-H- Lux Amylose-1- Chiralpak AD-H |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 215 nm | UV at 215 nm |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 30 minutes | 30 minutes |
Why 215 nm? this compound is a saturated ketone and lacks a strong chromophore, resulting in poor UV absorbance at more common wavelengths like 254 nm or 280 nm. The C=O group exhibits a weak n→π* transition, which can be detected at lower wavelengths, making 210-220 nm a more sensitive range for detection.[11]
Results and Method Optimization
Interpreting Screening Results
After running the screening protocol, evaluate the resulting chromatograms for:
-
Enantioselectivity (α): Any sign of peak splitting or shouldering indicates that the CSP is capable of chiral recognition.
-
Resolution (Rs): The degree of separation between the two peaks. A value of Rs ≥ 1.5 is considered baseline separation.
-
Retention Time (k'): Excessively long retention times (>20 min) may require increasing the percentage of the polar modifier (IPA or EtOH) in the mobile phase.
Representative Optimized Method
Based on common outcomes for similar analytes, a cellulose-based CSP often provides good selectivity. Let us assume the initial screening on the Chiralcel® OD-H column with Hexane/IPA showed the most promising partial separation. The method was then optimized by adjusting the mobile phase composition to improve resolution and analysis time.
Figure 2: Principle of chiral recognition on a CSP.
The optimized conditions below provide a baseline separation of the this compound enantiomers.
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Why adjust the mobile phase to 95:5? In normal phase chromatography, increasing the proportion of the non-polar solvent (n-Hexane) generally increases retention time and can improve resolution by allowing more time for the enantiomers to interact with the CSP. The initial 90:10 screen may have resulted in fast elution with incomplete separation; moving to 95:5 enhances the interaction and achieves baseline resolution.
Performance Data
The following table summarizes the performance of the optimized method.
Table 3: Optimized Method Performance
| Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Enantiomer 1 | 11.2 | 1.18 | 2.2 |
| Enantiomer 2 | 12.8 |
Note: Elution order of (R) and (S) enantiomers must be confirmed by injecting an enantiomerically pure standard if available.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the successful chiral separation of this compound enantiomers. By employing a systematic screening strategy with polysaccharide-based CSPs under normal phase conditions, a robust and reliable HPLC method can be developed. The representative optimized method using a Chiralcel® OD-H column demonstrates a baseline separation suitable for quality control and research applications in the flavor and fragrance industry. This structured approach minimizes development time and provides a clear path to achieving high-resolution enantioselective analysis.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Sample Preparation Fundamentals for Chromatography. Agilent Technologies. Available at: [Link]
-
HPLC manual (for chiral HPLC analysis). Available at: [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Contract Pharma. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation. National Institutes of Health. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. eijppr.com [eijppr.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.today [hplc.today]
- 9. agilent.com [agilent.com]
- 10. ymc.co.jp [ymc.co.jp]
- 11. Development of a validated RP-HPLC/DAD method for the quantitative determination of methyl jasmonate in an insect repellent semi-solid formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydrojasmone as a Chiral Building Block in Synthesis: A Guide for Researchers
This document provides a comprehensive overview of the synthetic applications of tetrahydrojasmone, a versatile chiral building block. It is intended for researchers, scientists, and drug development professionals interested in leveraging this synthon for the stereoselective synthesis of complex molecular architectures, including prostaglandins, bioactive heterocycles, and fragrance components. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.
Introduction: this compound as a Chiral Synthon
This compound, systematically known as 2-pentyl-3-methyl-cyclopentanone, possesses two chiral centers, offering a valuable starting point for asymmetric synthesis. Its cyclopentanone framework is a common motif in a wide array of biologically active natural products and pharmaceuticals. The strategic placement of the pentyl and methyl groups allows for diastereoselective functionalization, making it an attractive chiral pool starting material. The commercial availability of specific stereoisomers further enhances its utility in complex synthesis.
This guide will explore key transformations of this compound, providing detailed protocols for its application in the synthesis of high-value molecules. We will delve into stereoselective reductions, ring expansion reactions, and the construction of fused heterocyclic systems.
Stereoselective Transformations of this compound
The reactivity of the cyclopentanone core of this compound can be harnessed to introduce new stereocenters with a high degree of control. The existing stereochemistry of the methyl and pentyl groups directs the approach of reagents, leading to predictable stereochemical outcomes.
Stereoselective Reduction to 2-pentyl-3-methyl-cyclopentanol
The reduction of the carbonyl group in this compound is a fundamental transformation that yields the corresponding cyclopentanol. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this process. The use of bulky reducing agents or the addition of chelating agents like cerium chloride can enhance the formation of a specific diastereomer.[1]
Diagram of Stereoselective Reduction
Caption: Stereoselective reduction of this compound.
Protocol 1: Stereoselective Reduction of this compound
Objective: To synthesize 2-pentyl-3-methyl-cyclopentanol with high diastereoselectivity.
Materials:
-
This compound (1.0 eq)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound in a 10:1 mixture of MeOH and DCM at 0 °C, add CeCl₃·7H₂O in one portion.
-
Stir the resulting suspension for 15 minutes at 0 °C.
-
Add NaBH₄ portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-pentyl-3-methyl-cyclopentanol diastereomers. The ratio of diastereomers can be determined by ¹H NMR or chiral GC analysis.
Expected Outcome: This protocol typically favors the formation of the trans diastereomer due to the directing effect of the cerium salt.
Table 1: Spectroscopic Data for 2-pentyl-3-methyl-cyclopentanol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.60-3.75 (m, 1H, CH-OH), 0.85-2.20 (m, 21H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 75-78 (CH-OH), 14-45 (aliphatic carbons) |
| Mass Spec (EI) | m/z (%): 170 (M⁺), 152, 123, 97, 83, 69, 55 |
Note: The exact chemical shifts will vary depending on the diastereomer.
Baeyer-Villiger Oxidation to δ-Jasmine Lactone
The Baeyer-Villiger oxidation of this compound provides a direct route to δ-lactones, which are valuable intermediates and possess fragrance properties themselves. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating. In the case of this compound, this leads to the formation of δ-jasmine lactone (6-pentyl-tetrahydro-2H-pyran-2-one).[2][3][4][5]
Diagram of Baeyer-Villiger Oxidation
Caption: Baeyer-Villiger oxidation of this compound.
Protocol 2: Baeyer-Villiger Oxidation of this compound
Objective: To synthesize δ-jasmine lactone from this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add m-CPBA portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) or distillation under reduced pressure to yield δ-jasmine lactone.[6][7]
Expected Outcome: A fragrant oil, δ-jasmine lactone, is obtained in good yield.
Table 2: Spectroscopic Data for δ-Jasmine Lactone (6-pentyl-tetrahydro-2H-pyran-2-one)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.20-4.30 (m, 1H, CH-O), 2.50-2.65 (m, 2H, CH₂-C=O), 0.85-2.00 (m, 15H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 172.5 (C=O), 81.0 (CH-O), 14.0-35.0 (aliphatic carbons) |
| Mass Spec (EI) | m/z (%): 170 (M⁺), 99, 85, 71, 55[8][9] |
Application in the Synthesis of Bioactive Heterocycles
The functionalized cyclopentane ring of this compound serves as a scaffold for the construction of various heterocyclic systems with potential biological activity.
Synthesis of Fused Pyrimidines
α,β-Unsaturated ketones derived from this compound can undergo condensation reactions with binucleophiles like urea or thiourea to form fused pyrimidine derivatives. These heterocycles are of interest in medicinal chemistry due to their prevalence in a wide range of bioactive molecules.[10][11]
Diagram of Fused Pyrimidine Synthesis
Caption: Two-step synthesis of fused pyrimidines.
Protocol 3: Synthesis of a Fused Pyrimidine Derivative
Objective: To synthesize a fused pyrimidine derivative from this compound.
Part A: Synthesis of the α,β-Unsaturated Ketone
-
To a solution of this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol, add a catalytic amount of sodium hydroxide.
-
Stir the mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the α,β-unsaturated ketone.
Part B: Synthesis of the Fused Pyrimidine
-
To a solution of the α,β-unsaturated ketone (1.0 eq) and urea (1.5 eq) in ethanol, add sodium ethoxide (2.0 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by recrystallization or column chromatography.
Expected Outcome: A solid fused pyrimidine derivative is obtained.
Synthesis of Carbocyclic Nucleoside Analogues
Chiral cyclopentane derivatives are key precursors in the synthesis of carbocyclic nucleosides, which are an important class of antiviral and anticancer agents.[12][13][14][15] Functionalized cyclopentanols derived from this compound can be coupled with nucleobases to generate these analogues.
Diagram of Carbocyclic Nucleoside Analogue Synthesis
Caption: Synthesis of carbocyclic nucleoside analogues.
This synthetic route opens up possibilities for creating novel therapeutic agents, leveraging the inherent chirality of this compound.
Application in Fragrance and Pheromone Synthesis
The inherent odor profile and structural features of this compound and its derivatives make them valuable in the fragrance and pheromone industries.
Jasmine Lactone and Other Fragrance Components
As discussed in Section 2.2, δ-jasmine lactone, a direct derivative of this compound, is a known fragrance ingredient with a floral, jasmine-like scent.[16] Further chemical modifications of this compound can lead to a diverse range of odorants.
Insect Pheromones
The carbon skeleton of this compound is a suitable starting point for the synthesis of various insect pheromones. Many insect pheromones are long-chain unsaturated alcohols, acetates, or ketones, and the pentyl side chain of this compound can be readily modified to construct these structures.[17][18][19][20] Stereoselective synthesis is often crucial for biological activity, and the chirality of this compound can be exploited to achieve this.
Analytical Protocols
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The enantiomeric purity of this compound and its derivatives is critical for their application in stereoselective synthesis. Chiral GC-MS is a powerful technique for separating and quantifying enantiomers.
Protocol 4: Chiral GC-MS Analysis of this compound Enantiomers
Objective: To determine the enantiomeric ratio of a this compound sample.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD, or equivalent.
-
Chiral Column: A suitable chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm).[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 200 °C at 2 °C/min, hold for 5 min. (This program should be optimized for the specific column and isomers).
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Acquire the data and analyze the chromatogram to determine the retention times and peak areas of the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Expected Outcome: A chromatogram showing baseline or near-baseline separation of the this compound enantiomers, allowing for accurate quantification.
Conclusion
This compound is a highly versatile and valuable chiral building block in modern organic synthesis. Its readily available and stereochemically defined structure provides a powerful platform for the enantioselective synthesis of a wide range of high-value molecules, from prostaglandins and bioactive heterocycles to fragrances and pheromones. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this remarkable synthon in their own synthetic endeavors.
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Application Notes and Protocols for the Development of Tetrahydrojasmone-Based Fragrance Compositions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and fragrance development professionals on the utilization of Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one) in fragrance compositions. It covers the synthesis, physicochemical properties, olfactory profile, formulation strategies, and quality control of this compound, along with detailed protocols for its synthesis and incorporation into fragrance applications. This guide is designed to offer both foundational knowledge and practical, field-proven insights to facilitate the development of innovative and stable fragrance products.
Introduction to this compound in Fragrance Science
This compound (CAS No. 13074-63-0) is a synthetic fragrance ingredient prized for its unique olfactory profile, which is often described as having coconut-like, sweet, and jasmine characteristics with fruity and spicy undertones.[1][2] Its versatility allows it to be used in a variety of fragrance types, particularly in jasmine, coconut, and tropical blends.[3] Unlike its unsaturated counterparts, such as cis-jasmone, this compound offers a different olfactory nuance and, in some applications, improved stability. This guide will delve into the technical aspects of working with this valuable fragrance molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in fragrance formulations. These properties influence its performance, stability, and compatibility with other ingredients.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O | [4] |
| Molecular Weight | 168.28 g/mol | [4] |
| Appearance | Colorless to pale yellow clear liquid | [5] |
| Odor Profile | Floral, jasmine, coconut, fruity, green, celery | [5] |
| Boiling Point | 85 °C @ 5.00 mm Hg | [1] |
| Flash Point | 93.33 °C (200 °F) TCC | [3] |
| Specific Gravity | 0.880 - 0.890 @ 25 °C | [3] |
| Refractive Index | 1.4465 - 1.4505 @ 20 °C | [5] |
| Solubility | Slightly soluble in water; soluble in alcohol | [1][5] |
| LogP (o/w) | 3.403 (est) | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The most common route involves the synthesis of an unsaturated precursor, 3-methyl-2-pentyl-cyclopent-2-en-1-one, followed by catalytic hydrogenation.
Synthesis Pathway Overview
The synthesis pathway can be visualized as a two-stage process: first, the creation of the unsaturated cyclopentenone ring, and second, the saturation of the double bond within the ring.
Protocol for Synthesis of 3-methyl-2-pentyl-cyclopent-2-en-1-one
This protocol is adapted from established methods for the cyclodehydration of lactones.[6]
Materials:
-
γ-methyl-γ-decalactone
-
Phosphoric acid (85%)
-
High-boiling point mineral oil
-
Reaction flask with distillation head, condenser, and receiving flask
-
Heating mantle with stirrer
-
Vacuum pump
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction flask with a mixture of 5-20% by weight of phosphoric acid in high-boiling point mineral oil.
-
Heat the mixture to 145-175 °C with stirring.
-
Slowly add γ-methyl-γ-decalactone to the heated catalyst mixture.
-
Apply a reduced pressure to the system to facilitate the removal of the product and water by-product via distillation.
-
Collect the distillate, which contains 3-methyl-2-pentyl-cyclopent-2-en-1-one.
-
Purify the collected product through fractional distillation.
Protocol for Catalytic Hydrogenation to this compound
This protocol employs a standard method for the catalytic hydrogenation of alkenes.[7]
Materials:
-
3-methyl-2-pentyl-cyclopent-2-en-1-one
-
Palladium on carbon (5% Pd/C) catalyst
-
Ethanol (or other suitable solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
In the reaction vessel of the hydrogenation apparatus, dissolve the 3-methyl-2-pentyl-cyclopent-2-en-1-one in a suitable solvent such as ethanol.
-
Carefully add the 5% Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the hydrogen from the system and purge again with an inert gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Formulation of this compound-Based Fragrance Compositions
The development of a fragrance composition is a blend of art and science, requiring an understanding of the olfactory properties of individual ingredients and their interactions. This compound, with its complex scent profile, can be a key component in creating unique and appealing fragrances.
Olfactory Profile and Application
This compound is primarily used to impart a creamy, floral, and fruity character to a fragrance. It is particularly effective in building jasmine and coconut accords.[3] It can be used in a wide range of products, including fine fragrances, personal care products (shampoos, lotions), and home fragrances.[8] The recommended usage level of this compound is up to 8.0% in the fragrance concentrate.[3]
Example Fragrance Composition: Tropical Jasmine
This example illustrates how this compound can be incorporated into a fragrance concentrate. The formulation is presented as parts per thousand (ppt).
| Ingredient | CAS Number | Parts (ppt) | Olfactory Contribution |
| Top Notes | |||
| Bergamot Oil | 8007-75-8 | 100 | Fresh, citrus |
| Lime Oil | 8008-26-2 | 50 | Zesty, citrus |
| Heart Notes | |||
| This compound | 13074-63-0 | 80 | Creamy coconut, jasmine |
| Benzyl Acetate | 140-11-4 | 150 | Sweet, fruity, jasmine |
| Hedione (Methyl Dihydrojasmonate) | 24851-98-7 | 200 | Radiant, airy jasmine |
| Ylang Ylang Oil | 8006-81-3 | 30 | Rich, floral, sweet |
| Base Notes | |||
| Vanillin | 121-33-5 | 20 | Sweet, creamy, vanilla |
| Iso E Super | 54464-57-2 | 150 | Woody, ambery, smooth |
| Galaxolide (50% in BB) | 1222-05-5 | 220 | Musk, clean |
| Total | 1000 |
Protocol for Fragrance Compounding
Materials:
-
High-precision digital scale
-
Glass beakers and stirring rods
-
Pipettes or droppers
-
Amber glass storage bottles
-
Fragrance ingredients as per the formulation
Procedure:
-
Tare the digital scale with a clean glass beaker.
-
Accurately weigh each ingredient, starting with the base notes, followed by the heart notes, and finally the top notes.
-
After adding each ingredient, gently stir the mixture until it is homogeneous.
-
Once all ingredients are added and mixed, transfer the fragrance concentrate to a labeled amber glass bottle.
-
Allow the concentrate to macerate for at least 48 hours, and preferably for 1-2 weeks, in a cool, dark place to allow the fragrance to mature and the notes to meld.
Quality Control and Analytical Methods
Ensuring the quality and consistency of both the raw material and the final fragrance composition is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used in the fragrance industry for this purpose.[1]
GC-MS Analysis Workflow
Protocol for GC-MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in ethanol).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: 40-400 amu
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library for confirmation.
-
Quantify the purity of the sample using the peak area from the FID chromatogram.
-
Stability and Safety Considerations
Stability Testing Protocol
Fragrance stability is crucial for the shelf-life and performance of the final product.[9]
Procedure:
-
Prepare samples of the final product (e.g., lotion, shampoo) containing the this compound-based fragrance.
-
Store the samples under various conditions:
-
Evaluate the samples at regular intervals for changes in color, odor, pH, viscosity, and phase separation.
-
A control sample (product without fragrance) should be tested in parallel.[13]
Safety and Toxicology
This compound belongs to the alkyl cyclic ketones group of fragrance ingredients. These materials generally have low acute toxicity.[14]
-
Skin Irritation: this compound is classified as irritating to the skin and eyes.[3] It is recommended to handle it with appropriate personal protective equipment.
-
Sensitization: Human sensitization studies on alkyl cyclic ketones indicate a low potential for sensitization at typical use levels.[14]
-
Regulatory Status: The use of fragrance ingredients is regulated by bodies such as the International Fragrance Association (IFRA), which sets standards for safe use levels in various product types.
For a comprehensive safety assessment of 3-methyl-2-pentylcyclopentan-1-one, it is recommended to consult the RIFM (Research Institute for Fragrance Materials) database.[10]
Conclusion
This compound is a multifaceted fragrance ingredient that offers significant creative potential for perfumers and product developers. A thorough understanding of its synthesis, properties, and performance, as outlined in these application notes and protocols, is essential for its successful and safe implementation in fragrance compositions. By following systematic and scientifically grounded procedures, researchers can effectively harness the unique olfactory qualities of this compound to create innovative and high-quality scented products.
References
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- ChemicalBook. (2023). This compound | 13074-63-0.
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- The Good Scents Company. (n.d.). This compound cyclopentanone, 3-methyl-2-pentyl.
- Ernesto Ventós S.A. (n.d.). This compound SYNAROME.
- Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
- Google Patents. (1992). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
- Orchadia Solutions. (n.d.). Fragrance Stability.
- Testing Laboratory. (2026, January 10). Fragrance Stability Testing in Botanical Perfume Products.
- van Asten, A. (2002). The importance of GC and GC-MS in perfume analysis. TrAC Trends in Analytical Chemistry, 21(9–10), 698–708.
- MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
- Belsito, D., et al. (2017). RIFM fragrance ingredient safety assessment, 3-methyl-2-pentylcyclopentan-1-one, CAS Registry Number 13074-63-0. Food and Chemical Toxicology, 110, S447-S454.
- Pan, Y., & Williams, R. M. (2013). Efficient Synthesis of the Cyclopentanone Fragrances (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl). Tetrahedron, 69(3), 1155-1160.
- Google Patents. (2017). Method of using cyclopentanol compounds as fragrance materials - Patent 2902468.
- Google Patents. (1977). DE2721002C3 - Cyclopentanone derivatives and fragrance and flavor compositions containing them.
- MDPI. (2018). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application.
- Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 55, 544-560.
- Cunningham, M. L., et al. (1995). Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Fundamental and Applied Toxicology, 26(2), 165-172.
- Ningbo Inno Pharmchem Co., Ltd. (2026). Optimizing Fragrance Formulations with Methyl Dihydrojasmonate.
- Chad's Prep. (n.d.). Catalytic Hydrogenation.
- Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl. 1), S1-S19.
- Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
- ACS Publications. (2022). Iridium-Catalyzed Regio- and Enantioselective Hydrogenation of 5-Alkylidene Cyclopentenones.
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Application Notes & Protocols for the Evaluation of Tetrahydrojasmone as a Novel Flavor Ingredient
Executive Summary
Tetrahydrojasmone (CAS No. 13074-63-0), a saturated cyclopentanone derivative, is a well-established ingredient in the fragrance industry, prized for its complex aroma profile described as having notes of coconut, sweet jasmine, fruit, and spice.[1][2] While structurally related to the naturally occurring flavorant cis-jasmone, this compound itself does not currently hold a "Generally Recognized as Safe" (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA) for use in food, nor is it listed in the Food Chemicals Codex.[1][2] This document provides a comprehensive framework for researchers and developers to evaluate the potential of this compound as a novel flavor ingredient. It is not a guide for immediate commercial application, but rather a structured scientific approach to characterizing its properties, establishing a safety profile, and assessing its performance in food systems. The protocols herein are designed to build the necessary foundation of data that would be required for regulatory submission and to make informed decisions on its viability as a food-grade flavoring substance.
Physicochemical Characterization and Organoleptic Profile
A foundational understanding of a potential flavor ingredient begins with its chemical identity and sensory characteristics. This compound's unique profile distinguishes it from other jasmone-related compounds.
1.1 Chemical Identity and Properties
This compound, systematically named 3-methyl-2-pentylcyclopentan-1-one, is the fully saturated analog of jasmone.[3] Its lack of double bonds in the cyclopentenone ring and the side chain results in greater chemical stability compared to its unsaturated counterparts, but also a distinctly different aroma profile.
| Property | Value | Source(s) |
| CAS Number | 13074-63-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₀O | [1][2][3][4] |
| Molecular Weight | 168.28 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Specific Gravity | 0.873 - 0.890 @ 25°C | [1][2][4] |
| Boiling Point | 230-231°C @ 760 mmHg | [1][2] |
| Flash Point | ~74-93°C | [1][4] |
| Solubility | Slightly soluble in water; soluble in alcohol | [1][4] |
1.2 Organoleptic Profile
The flavor and aroma profile of a substance is its most critical attribute for food applications. This compound possesses a multifaceted scent that is significantly different from the characteristic floral notes of cis-jasmone.
-
Flavor (Taste): While not widely documented for flavor, its aroma suggests potential for enhancing tropical, dairy, and baked good profiles. Initial taste evaluations in a neutral base are required to characterize its contribution.
1.3 Comparison of Jasmone Analogs
| Feature | This compound | cis-Jasmone | Dihydrojasmone |
| Structure | Saturated cyclopentanone | Unsaturated cyclopentenone | Unsaturated cyclopentenone |
| CAS Number | 13074-63-0 | 488-10-8 | 1128-08-1 |
| Aroma Profile | Coconut, sweet, fruity, spicy, jasmin-like[1][2] | Intensely floral, true jasmine, fruity[5][6][7] | Floral, jasmine, fruity, green |
| FEMA GRAS Status | No [1][2] | Yes (FEMA No. 3196)[8] | Yes (FEMA No. 3552, as Isojasmone)[9] |
| Known Food Use | Not established | Beverages, confectionery[5][10] | General flavor use |
Regulatory & Safety Assessment Framework
The single most critical barrier to the use of this compound in food is the absence of regulatory approval. A rigorous safety assessment is the first and most crucial phase of any research and development effort.[11][12]
2.1 The Path to Regulatory Acceptance
For a new substance to be used as a flavor ingredient in the United States, it must be the subject of a Food Additive Petition or be determined to be GRAS. The GRAS determination process involves a comprehensive review of safety and toxicity data by qualified experts to ensure the substance is safe under its intended conditions of use.[13] The following workflow outlines the necessary steps to build a safety dossier for a substance like this compound.
Caption: Tiered workflow for establishing the safety of a new flavor ingredient.
2.2 Protocol 1: Genotoxicity Assessment (Bacterial Reverse Mutation Assay)
Causality: The Ames test is a critical first step in safety testing. It uses several strains of bacteria to assess a substance's potential to cause gene mutations. A positive result is a significant red flag for carcinogenicity and often halts further development. This protocol must be conducted under Good Laboratory Practices (GLP).
Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA. These strains are selected to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).
-
Metabolic Activation (S9 Fraction): Conduct the assay both with and without a mammalian metabolic activation system (Aroclor-induced rat liver S9 fraction). This is crucial because some substances only become mutagenic after being metabolized by the liver.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest dose should show some toxicity but not kill the majority of the bacteria. A typical range for a novel substance might be 10 to 5000 µ g/plate .
-
Main Experiment (Plate Incorporation Method): a. Prepare a base agar in petri dishes. b. In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test substance (this compound dissolved in a non-mutagenic solvent like DMSO), and 0.5 mL of S9 mix (or buffer for the non-activation arm). c. Add 2.0 mL of molten top agar (containing histidine and biotin) to the test tube, mix gently, and pour onto the base agar plate. d. Incubate the plates at 37°C for 48-72 hours.
-
Controls:
-
Negative Control: Vehicle (solvent) only. Establishes the spontaneous reversion rate.
-
Positive Control: A known mutagen for each strain (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9). This validates that the assay system is working correctly.
-
-
Data Analysis & Acceptance Criteria: a. Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate. b. A positive result is typically defined as a dose-dependent increase in revertants and/or a reproducible increase of at least two-fold over the negative control for any strain. c. The positive controls must induce the expected level of reversion, and the negative control must be within the historical range for the laboratory.
Application & Sensory Evaluation in Food Matrices
Understanding how this compound behaves and is perceived in a food system is paramount to defining its potential value. This requires systematic sensory analysis.[14][15]
3.1 Sensory Evaluation Workflow
A structured approach ensures that sensory data is reliable and actionable. The process moves from determining basic sensory thresholds to detailed characterization by trained experts.
Caption: A systematic workflow for sensory testing of a new flavor ingredient.
3.2 Protocol 2: Quantitative Descriptive Analysis (QDA) in a Model Beverage
Causality: QDA provides an objective, quantitative description of a flavor ingredient's sensory attributes.[16] Unlike consumer testing, which measures liking, QDA measures the intensity of specific characteristics (e.g., "coconut aroma," "fruity flavor," "chemical aftertaste"). This creates a detailed flavor fingerprint, essential for formulation and quality control.
Methodology:
-
Panelist Selection & Training (The most critical phase): a. Recruit 8-12 individuals screened for sensory acuity and ability to articulate perceptions. b. Conduct training sessions over several weeks. Expose panelists to reference standards representing the expected aroma and flavor notes (e.g., coconut extract, jasmine oil, mixed fruit essences). c. Through consensus, the panel develops a specific vocabulary ("lexicon") to describe this compound. Examples might include "Toasted Coconut," "Green Banana," "Spicy Clove," "Waxy Mouthfeel."
-
Sample Preparation: a. Control: Prepare a model beverage base (e.g., 5% sucrose solution in carbon-filtered water). b. Test Samples: Prepare three concentrations of this compound in the model beverage, bracketing the anticipated usage level (e.g., 0.5 ppm, 1.0 ppm, 2.0 ppm). The substance should first be dissolved in a suitable solvent like ethanol at a high concentration before being diluted into the beverage base. c. Code all samples with random 3-digit numbers to blind the panelists.[17]
-
Evaluation Procedure: a. Conduct evaluations in individual sensory booths under controlled lighting and temperature to minimize bias.[18] b. Present the samples in a randomized order to each panelist. c. Panelists evaluate each sample and rate the intensity of each attribute from the agreed-upon lexicon on a 15-cm line scale anchored from "None" to "Very High." d. Panelists must rinse with purified water and wait for a set time (e.g., 2 minutes) between samples to prevent flavor carryover.[17]
-
Data Analysis: a. Convert the markings on the line scales to numerical values (0-15). b. For each attribute, calculate the mean score across all panelists for each sample. c. Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute. d. Visualize the results using a spider web (or radar) plot to provide a clear fingerprint of each concentration's flavor profile.
Analytical Methodologies & Stability Assessment
Robust analytical methods are required to ensure product consistency, verify dosage, and assess stability over a product's shelf life.[19][20] Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its sensitivity and specificity for volatile compounds like this compound.[21]
4.1 Protocol 3: Quantification in a Food Matrix via Headspace SPME-GC-MS
Causality: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds from a food matrix.[22] It concentrates the analyte from the headspace above the sample, minimizing interference from non-volatile components like sugars, proteins, and fats, leading to a cleaner analysis and better sensitivity.
Methodology:
-
Sample Preparation: a. Homogenize the food product (e.g., beverage, yogurt). b. Place a precise amount (e.g., 5.0 g) of the homogenized sample into a 20 mL headspace vial. c. Add a known amount of an appropriate internal standard (e.g., a non-competing ketone like 2-undecanone). The internal standard corrects for variations in extraction efficiency and injection volume. d. Add a salt (e.g., NaCl) to saturate the solution. This increases the volatility of the analyte by reducing its solubility in the aqueous phase, improving its transfer to the headspace. e. Seal the vial immediately with a PTFE/silicone septum cap.
-
SPME Extraction: a. Place the vial in a heated agitator (e.g., 60°C for 15 minutes) to allow the sample to equilibrate. b. Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation. This step must be precisely timed for reproducibility.
-
GC-MS Analysis: a. Immediately desorb the fiber in the heated injection port of the GC (e.g., 250°C for 2 minutes). b. GC Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. d. MS Detection: Operate in Selective Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 111, 168) and the internal standard.
-
Calibration and Quantification: a. Prepare a calibration curve by spiking the control food matrix with known concentrations of this compound and a fixed amount of the internal standard. b. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. c. Quantify the amount of this compound in the test sample using the regression equation from the calibration curve.
4.2 Stability Assessment Workflow
Flavor stability is critical for ensuring a product maintains its intended character throughout its shelf life. Heat, light, oxygen, and interaction with other food components can degrade flavor molecules.[23][24][25]
Caption: Workflow for assessing the stability of a flavor ingredient in a food product.
Conclusion and Future Outlook
This compound presents an intriguing profile with potential applications in creating rich, fruity, and tropical flavor systems. Its chemical stability is a significant advantage over unsaturated analogs. However, its path to use as a food ingredient is entirely dependent on bridging the substantial regulatory and safety data gap. The current lack of FEMA GRAS status or other global food-additive approvals means that any commercial use is prohibited.
The protocols and frameworks outlined in this document provide a scientifically rigorous pathway for developers to:
-
Thoroughly characterize the organoleptic properties of this compound.
-
Build the foundational safety and toxicology data required for a regulatory dossier.
-
Validate its performance and stability in target food applications.
Future research should focus on executing these safety studies under GLP conditions and exploring its metabolic fate in vivo. Only through such diligent and systematic evaluation can the potential of this compound as a novel flavor ingredient be responsibly and successfully realized.
References
-
The Good Scents Company. (n.d.). dihydrojasmone lactone, 7011-83-8. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 13074-63-0. Retrieved from [Link]
-
UL Prospector. (n.d.). Cis-Jasmone by Moellhausen S.p.A.. Retrieved from [Link]
-
Autech Industry. (n.d.). Cis-jasmone Cas 488-10-8. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound cyclopentanone, 3-methyl-2-pentyl-. Retrieved from [Link]
-
Ernesto Ventós S.A. (n.d.). This compound SYNAROME. Retrieved from [Link]
-
Givaudan. (n.d.). Jasmone Cis. Retrieved from [Link]
-
Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. FEMA. Retrieved from [Link]
-
Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products. Retrieved from [Link]
-
BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound trans-Jasmone (FDB006131). Retrieved from [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
Food Science Toolbox. (2020, December 24). Sensory Evaluation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, October 17). Generally Recognized as Safe (GRAS). Retrieved from [Link]
-
CIRS Group. (2024, July 30). Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings" - Isojasmone. Retrieved from [Link]
-
World Health Organization / JECFA. (n.d.). jasmone. Retrieved from [Link]
-
World Health Organization / JECFA. (n.d.). methyl dihydrojasmonate. Retrieved from [Link]
-
MDPI. (n.d.). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Retrieved from [Link]
-
Scilight Press. (n.d.). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Retrieved from [Link]
-
ResearchGate. (2021, October 25). Toxicological safety assessment of essential oils used as food supplements to establish safe oral recommended doses. Retrieved from [Link]
-
MDPI. (n.d.). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. Retrieved from [Link]
-
SciELO. (n.d.). A Practical Guide to Verify which Analytical Techniques and Organic Foods have Already been Investigated. Retrieved from [Link]
-
PubMed. (2007, October 20). Stability of mycotoxins during food processing. Retrieved from [Link]
-
SciSpace. (n.d.). Food Analytical Methods (Springer Science+Business Media). Retrieved from [Link]
-
FYIVT. (2025, March 31). 15 Food Additives That Have Lost GRAS Status Amid Safety Concerns. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, September 26). GRAS Notice Inventory. Retrieved from [Link]
-
PubMed. (n.d.). Safety assessment of botanicals and botanical preparations used as ingredients in food supplements: testing an European Food Safety Authority-tiered approach. Retrieved from [Link]
-
Toxicologic Pathology. (n.d.). Safety Assessment Testing Requirements for Food Color Additives. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Effect of three different preservative systems on the stability of extruded dog food subjected to ambient and high temperature storage. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Factors influencing the stability of thiamin during heat sterilization. Retrieved from [Link]
-
ACNPolyols. (n.d.). The Role of d-Limonene in Food Processing: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2025, October 14). (PDF) Stability of Vitamins during Extrusion. Retrieved from [Link]
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- 25. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Tetrahydrojasmone in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one) is a synthetic fragrance ingredient valued for its pleasant, floral, and fruity aroma, reminiscent of jasmine.[1][2] It is a common component in a wide array of consumer products, including perfumes, lotions, creams, and other cosmetics. The concentration of this compound in these products is a critical parameter for quality control, ensuring product consistency, and adhering to regulatory guidelines. The complexity of cosmetic and fragrance matrices, which often contain a multitude of volatile and semi-volatile compounds, presents a significant analytical challenge. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a robust and sensitive method for the selective and quantitative analysis of this compound in such complex samples.[3] This application note provides a comprehensive protocol for the extraction and quantification of this compound, grounded in established analytical principles and best practices for method validation.
Scientific Principles of Analysis
The analytical workflow is predicated on the effective separation of this compound from the sample matrix, followed by its accurate detection and quantification.
-
Sample Preparation: The primary objective of sample preparation is to isolate this compound from interfering matrix components and pre-concentrate it to a level suitable for GC-MS analysis. The choice of extraction technique is dictated by the nature of the sample matrix. For emulsion-based matrices like creams and lotions, a liquid-liquid extraction (LLE) is employed to partition the relatively nonpolar this compound into an organic solvent. For simpler matrices like alcohol-based perfumes, a straightforward dilution is sufficient.
-
Gas Chromatography (GC): GC separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert gas). This compound, being a semi-volatile compound, is well-suited for GC analysis. The choice of the GC column and temperature program is critical for achieving optimal separation from other fragrance components.
-
Mass Spectrometry (MS): The mass spectrometer serves as a highly selective and sensitive detector. As compounds elute from the GC column, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, is a unique fingerprint of a molecule, allowing for its unambiguous identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby enhancing sensitivity and reducing background noise.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in complex matrices is depicted in the following diagram:
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Sample Preparation
a) For Emulsion-Based Matrices (Creams, Lotions)
This protocol is adapted from a method for the analysis of a similar fragrance compound, Dihydrojasmone, in a cosmetic cream matrix.[3]
-
Materials:
-
Cosmetic cream/lotion sample
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
15 mL glass centrifuge tubes
-
0.45 µm PTFE syringe filters
-
2 mL GC vials
-
-
Procedure:
-
Accurately weigh 1.0 g of the cosmetic sample into a 15 mL glass centrifuge tube.
-
Add 5.0 mL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the cream matrix.
-
Carefully transfer the supernatant (MTBE layer) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.
-
Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial. The sample is now ready for GC-MS analysis.
-
b) For Alcohol-Based Matrices (Perfumes, Colognes)
For liquid samples where this compound is already in a solvent, a simple dilution is sufficient.[3]
-
Materials:
-
Perfume/cologne sample
-
Hexane, HPLC grade
-
2 mL GC vials
-
-
Procedure:
-
Pipette 100 µL of the perfume or cologne sample into a 2 mL GC vial.
-
Add 900 µL of hexane to the vial.
-
Cap the vial and vortex briefly to mix. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumental Analysis
The following instrumental parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Value | Rationale |
| Gas Chromatograph | ||
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common non-polar column suitable for the analysis of a wide range of fragrance compounds. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Injection Volume | 1 µL, splitless mode | Splitless injection is used to maximize the transfer of the analyte to the column for trace analysis. |
| Oven Program | Initial temp: 70 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantitative analysis. |
| Monitored Ions | To be determined from the mass spectrum of a this compound standard | The most abundant and specific ions for this compound should be selected. Based on the mass spectrum of trans-Tetrahydrojasmone, potential ions to monitor include m/z 84, 98, 111, and the molecular ion at 168. |
Note: The retention time for this compound will need to be determined by injecting a standard solution under the specified conditions.
Calibration and Quantification
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from approximately 1 to 100 µg/mL. The peak area of the target ion is plotted against the concentration.
Method Validation
A robust analytical method requires thorough validation to ensure its suitability for its intended purpose. The following parameters should be assessed according to international guidelines such as those from the International Council for Harmonisation (ICH).
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies of spiked samples. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Quality Control
For routine analysis, quality control (QC) samples should be included in each analytical run to ensure the continued validity of the results.
-
Blank: A solvent blank should be run to check for system contamination.
-
Calibration Check Standard: A standard of a known concentration should be run to verify the calibration curve.
-
Spiked Sample: A matrix spike should be analyzed to monitor for matrix effects and extraction efficiency.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in complex matrices using GC-MS. The described methods for sample preparation, instrumental analysis, and method validation are designed to yield accurate, precise, and reliable results. Adherence to these protocols will enable researchers, scientists, and drug development professionals to effectively monitor the concentration of this important fragrance ingredient in a variety of consumer products.
References
-
The Good Scents Company. (n.d.). This compound cyclopentanone, 3-methyl-2-pentyl-. Retrieved from [Link]
-
SpectraBase. (2023-2026). trans-Tetrahydro jasmone. Retrieved from [Link]
-
Perflavory. (n.d.). This compound, 13074-63-0. Retrieved from [Link]
-
Ernesto Ventós S.A. (n.d.). This compound SYNAROME. Retrieved from [Link]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Sources
Synthesis of Tetrahydrojasmone analogues for structure-activity relationship studies
Application Note & Protocol
Introduction: The Scent of Discovery
Tetrahydrojasmone (3-methyl-2-pentylcyclopentan-1-one) is a synthetic fragrance compound prized for its warm, floral, and fruity aroma, reminiscent of jasmine and coconut.[1] While the parent molecule is well-characterized, the vast chemical space surrounding its core structure—a 2,3-disubstituted cyclopentanone—offers fertile ground for discovering novel odorants with unique profiles. The systematic synthesis of analogues, where the alkyl side chains are methodically altered, is fundamental to developing Structure-Activity Relationship (SAR) models.[2][3] An SAR study in fragrance chemistry aims to correlate specific structural modifications (e.g., chain length, branching, functional groups) with observable changes in olfactory properties, such as odor character, intensity, and tenacity.[4]
This guide provides a comprehensive, field-proven protocol for the synthesis of this compound analogues. We will focus on a robust and versatile strategy: the sequential alkylation of a 1,3-dicarbonyl precursor followed by decarboxylation.[5][6] This method is particularly advantageous for SAR studies as it allows for the modular and convergent introduction of diverse side chains, enabling the efficient generation of a library of analogues from a common starting material. We will delve into the causality behind experimental choices, provide self-validating protocols, and detail the necessary characterization techniques to ensure the integrity of the synthesized compounds.
Principle of the Synthesis: The Malonic Ester Pathway
The core of our synthetic approach is the alkylation of a β-keto ester, a classic yet powerful method for carbon-carbon bond formation. The protons on the carbon alpha to both carbonyl groups in a 1,3-dicarbonyl compound are significantly more acidic (pKa ≈ 11 in DMSO) than those alpha to a single ketone (pKa ≈ 26). This heightened acidity allows for complete deprotonation using a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate.[6] This enolate is an excellent nucleophile that readily attacks electrophilic alkyl halides in an SN2 reaction.
The chosen precursor, ethyl 2-oxocyclopentanecarboxylate, allows for two sequential alkylation steps to introduce the desired side chains at the C2 and C3 positions (relative to the final product). The final, crucial step involves acidic hydrolysis of the ester followed by thermal decarboxylation of the resulting β-keto acid to yield the target 2,3-disubstituted cyclopentanone.[6]
Caption: High-level workflow for the synthesis and evaluation of this compound analogues.
Detailed Synthesis Protocol
This protocol describes the synthesis of a generic 2-R¹-3-R²-cyclopentanone. For this compound itself, R¹ would be a methyl group and R² would be a pentyl group.
Materials and Reagents
-
Ethyl 2-oxocyclopentanecarboxylate
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (or commercial Sodium Ethoxide, NaOEt)
-
Alkyl Halide 1 (R¹-X, e.g., Iodomethane)
-
Alkyl Halide 2 (R²-X, e.g., 1-Bromopentane)
-
Hydrochloric Acid (HCl), concentrated and dilute solutions
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step 1: First Alkylation (Introduction of R¹)
Causality: This step introduces the first alkyl chain. Sodium ethoxide is used as the base because its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification reactions. The reaction is typically run at reflux to ensure a sufficient rate of reaction.
-
Prepare Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (150 mL). Carefully add sodium metal (1.1 eq) in small pieces. The sodium will react exothermically to form sodium ethoxide. Allow the solution to cool to room temperature.
-
Enolate Formation: Add ethyl 2-oxocyclopentanecarboxylate (1.0 eq) dropwise to the sodium ethoxide solution with stirring. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add the first alkyl halide (R¹-X, 1.1 eq) dropwise. Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (100 mL) to the residue and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is typically used directly in the next step without further purification.
Step 2: Second Alkylation (Introduction of R²)
Causality: This step mirrors the first, introducing the second point of diversity. The same base and solvent system is used for consistency and to avoid side reactions.
-
Prepare Sodium Ethoxide: Prepare a fresh solution of sodium ethoxide in anhydrous ethanol as described in Step 1.
-
Enolate Formation & Alkylation: Dissolve the crude product from the first alkylation in anhydrous ethanol and add it dropwise to the sodium ethoxide solution. After stirring for 30 minutes, add the second alkyl halide (R²-X, 1.1 eq) and heat to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: Perform the same work-up procedure as in Step 1 to yield the crude dialkylated β-keto ester.
Step 3: Hydrolysis and Decarboxylation
Causality: This is the final transformation to the target ketone. Concentrated HCl in water hydrolyzes the ethyl ester to a carboxylic acid. The application of heat promotes the decarboxylation of the resulting β-keto acid, which proceeds through a cyclic six-membered transition state, releasing CO₂ and yielding the final product.
-
Reaction Setup: To the crude dialkylated product from Step 2, add a 5:1 mixture of water and concentrated HCl (100 mL).
-
Reaction: Heat the mixture to reflux and stir vigorously for 8-12 hours. The release of CO₂ gas will be observed.
-
Work-up: Cool the reaction to room temperature. Extract the mixture with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound analogue.
Chemical Reaction Scheme Visualization
Caption: General reaction scheme for the synthesis of 2,3-disubstituted cyclopentanones.
Characterization and Structure-Activity Relationship (SAR) Analysis
Trustworthiness through Validation: Every synthesized analogue must be rigorously characterized to confirm its structure and purity before any SAR analysis is conducted. This ensures that the observed olfactory properties are correctly attributed to the intended molecule.
-
¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. Key signals to verify include the disappearance of the ester protons and the appearance of characteristic resonances for the R¹ and R² groups in their new positions.[7][8][9]
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band around 1740 cm⁻¹, characteristic of the cyclopentanone carbonyl (C=O) stretch.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the final product, verifying the successful addition of both alkyl groups and subsequent decarboxylation.[10]
SAR Study Design
A systematic approach is key to building a useful SAR model. A library of analogues should be synthesized by varying one side chain while keeping the other constant, and vice versa.
| Analogue ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | Predicted LogP | Observed Odor Profile (Qualitative) |
| THJ-01 (Parent) | -CH₃ | -C₅H₁₁ | 168.28 | 3.1 | Floral, jasmine, fruity, coconut |
| THJ-02 | -CH₃ | -C₃H₇ | 140.22 | 2.3 | (To be determined) |
| THJ-03 | -CH₃ | -C₇H₁₅ | 196.33 | 3.9 | (To be determined) |
| THJ-04 | -C₂H₅ | -C₅H₁₁ | 182.31 | 3.5 | (To be determined) |
| THJ-05 | -C₂H₅ | -C₃H₇ | 154.25 | 2.7 | (To be determined) |
Safety Precautions
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small, manageable portions.
-
Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl Halides: Many alkylating agents are toxic, volatile, and potential carcinogens. Always handle them in a well-ventilated fume hood.
-
Concentrated Acids: Handle with extreme care, using appropriate PPE.
By following these detailed protocols, researchers can confidently synthesize and characterize a diverse library of this compound analogues, paving the way for insightful structure-activity relationship studies and the discovery of next-generation fragrance ingredients.
References
-
Pauson–Khand reaction. Wikipedia. [Link]
-
Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). MDPI. [Link]
-
Pauson-Khand cyclopentenone synthesis | Request PDF. ResearchGate. [Link]
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. National Institutes of Health (NIH). [Link]
-
Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. National Institutes of Health (NIH). [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]
-
A regiospecific, convergent route to 2,3-disubstituted cyclopentanones. ACS Publications. [Link]
-
Homogeneous asymmetric catalysis in fragrance chemistry. National Institutes of Health (NIH). [Link]
- 2,3-disubstituted cyclopentanone derivatives, process for producing the same, and medicinal use thereof.
-
Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Thieme Chemistry. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]
-
The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
-
(PDF) Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ResearchGate. [Link]
-
Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Royal Society of Chemistry. [Link]
-
Robinson Annulation Mechanism. BYJU'S. [Link]
-
Asymmetric catalysis in fragrance chemistry: a new synthetic approach to enantiopure Phenoxanol (R), Citralis (R) and citralis Nitrile (R) | Request PDF. ResearchGate. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
-
This compound cyclopentanone, 3-methyl-2-pentyl. The Good Scents Company. [Link]
-
Jasmone. National Institutes of Health (NIH). [Link]
-
Syntheses of Methyl Jasmonate and Analogues. CHIMIA. [Link]
-
Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]
-
The Asymmetric Synthesis of Several Fragrant Natural Products. UCL Discovery. [Link]
- Substituted 5-formyl-1,3-dioxepanes, their preparation and use as perfumes.
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
-
Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Tokyo University of Science. [Link]
-
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Analogues of the cytostatic and antimitogenic agents chlamydocin and HC-toxin: synthesis and biological activity of chloromethyl ketone and diazomethyl ketone functionalized cyclic tetrapeptides. National Institutes of Health (NIH). [Link]
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]
-
Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. National Institutes of Health (NIH). [Link]
-
Stereochemical Structure Activity Relationship Studies (S-SAR) of Tetrahydrolipstatin. National Institutes of Health (NIH). [Link]
-
On Exploring Structure Activity Relationships. National Institutes of Health (NIH). [Link]
-
Structures Activity Relationship. LIMU-DR Home. [Link]
-
Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review | Request PDF. ResearchGate. [Link]
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Biocatalytic production of Tetrahydrojasmone using engineered enzymes
Application Note & Protocol
Topic: Biocatalytic Production of Tetrahydrojasmone Using Engineered Ene-Reductases
Audience: Researchers, scientists, and drug development professionals.
A New Paradigm in Fragrance Synthesis: High-Fidelity Biocatalytic Production of this compound with Engineered Ene-Reductases
The pursuit of sustainable and highly selective chemical synthesis has led to the emergence of biocatalysis as a powerful alternative to traditional chemical methods. This application note details a robust and efficient protocol for the production of this compound, a valuable fragrance component with a characteristic coconut and jasmine aroma, through the stereoselective reduction of cis-jasmone catalyzed by an engineered ene-reductase. By harnessing the exquisite selectivity of these enzymes, this method offers significant advantages in terms of product purity, reaction conditions, and environmental impact.
Introduction: The Case for Biocatalytic this compound Synthesis
This compound is a widely used ingredient in the fragrance and cosmetics industries.[1] Traditionally, its synthesis has relied on chemical hydrogenation processes that often require harsh conditions and can lead to the formation of undesirable byproducts, impacting the final olfactory profile. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling solution.[2] Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, have demonstrated remarkable efficacy in catalyzing the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in the α,β-unsaturated ketone, cis-jasmone.[3][4][5][6][7][8][9]
The advantages of employing engineered ene-reductases include:
-
High Stereoselectivity: Enzymes can produce a single desired stereoisomer, which is crucial for the specific olfactory properties of fragrance molecules.
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and improving safety.
-
Environmental Sustainability: This "green chemistry" approach minimizes the use of hazardous reagents and the generation of toxic waste.[2]
This document provides a comprehensive guide to the biocatalytic production of this compound, from the principles of the enzymatic reaction to a detailed experimental protocol and data analysis.
The Engine of Selectivity: Engineered Ene-Reductases
Ene-reductases are flavin mononucleotide (FMN)-dependent oxidoreductases that catalyze the trans-hydrogenation of activated C=C bonds.[4][10][11] The catalytic cycle involves the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the FMN cofactor within the enzyme's active site, followed by the transfer of a hydride from the reduced FMN to the β-carbon of the α,β-unsaturated substrate. A proton is then donated to the α-carbon, completing the reduction.[10]
The native activity and stability of wild-type ene-reductases can be limiting for industrial applications. However, modern protein engineering techniques, such as directed evolution and structure-guided mutagenesis, have enabled the development of robust and highly active enzyme variants with tailored substrate specificities and enhanced performance under process conditions.[3][12][13] For the production of this compound, an engineered ene-reductase with high activity towards the sterically demanding cis-jasmone is paramount.
Visualizing the Biocatalytic Transformation
The following diagrams illustrate the biocatalytic reaction and the general experimental workflow.
Caption: Biocatalytic reduction of cis-jasmone to this compound.
Caption: General experimental workflow for this compound production.
Detailed Protocol: Biocatalytic Synthesis of this compound
This protocol outlines the steps for the enzymatic reduction of cis-jasmone using a lyophilized powder of an engineered ene-reductase. A cofactor regeneration system using glucose and glucose dehydrogenase is included for economic viability and to drive the reaction to completion.
Materials and Reagents
-
Engineered Ene-Reductase (lyophilized powder, e.g., from a commercial supplier or prepared in-house)
-
cis-Jasmone (substrate)
-
This compound (analytical standard)
-
NADP⁺ (or NAD⁺, depending on enzyme specificity)
-
D-Glucose (for cofactor regeneration)
-
Glucose Dehydrogenase (GDH)
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)
-
Analytical equipment: Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Step-by-Step Methodology
1. Preparation of Reagents and Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.0.
-
Substrate Stock Solution (1 M cis-Jasmone in DMSO): Dissolve the required amount of cis-jasmone in DMSO. Rationale: DMSO is used to solubilize the hydrophobic substrate in the aqueous reaction medium.
-
Cofactor Stock Solution (20 mM NADP⁺): Dissolve NADP⁺ in the phosphate buffer. Prepare fresh and keep on ice.
-
Glucose Stock Solution (1 M D-Glucose): Dissolve D-glucose in the phosphate buffer.
-
Enzyme Solution: Prepare a stock solution of the engineered ene-reductase in cold phosphate buffer at a concentration of 10-20 mg/mL. Keep on ice.
-
GDH Solution: Prepare a stock solution of glucose dehydrogenase in cold phosphate buffer at a concentration of 5-10 mg/mL. Keep on ice.
2. Biocatalytic Reaction Setup
The following is a representative reaction setup for a 10 mL scale. The reaction can be scaled up or down as needed.
-
In a 50 mL Erlenmeyer flask, add 8.5 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add 1 mL of 1 M D-glucose solution (final concentration: 100 mM).
-
Add 50 µL of 20 mM NADP⁺ solution (final concentration: 0.1 mM). Rationale: A catalytic amount of the expensive cofactor is used, which will be continuously regenerated.
-
Add 100 µL of the GDH solution.
-
Add 100 µL of the 1 M cis-jasmone stock solution (final concentration: 10 mM).
-
Initiate the reaction by adding 250 µL of the ene-reductase solution (final concentration will depend on the stock concentration).
-
Seal the flask and place it in an incubator shaker at 30°C with shaking at 180-200 rpm.
3. Reaction Monitoring and Work-up
-
Monitor the reaction progress by taking small aliquots (e.g., 100 µL) at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
For each aliquot, quench the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Analyze the organic phase by GC-MS.
-
Once the reaction has reached completion (as determined by the disappearance of the cis-jasmone peak), proceed with the work-up of the entire reaction mixture.
-
Transfer the reaction mixture to a separation funnel and extract three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The resulting oil is the crude this compound.
4. Product Analysis and Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing the reaction mixture.[14][15]
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Injection: 1 µL of the extracted sample.
-
Temperature Program: An appropriate temperature gradient to separate cis-jasmone and this compound.
-
Detection: Mass spectrometry to confirm the identity of the product by comparing its mass spectrum and retention time with an authentic standard.
-
-
Quantification: Determine the conversion of cis-jasmone and the yield of this compound by creating a calibration curve with known concentrations of the standard compounds.
Data Presentation and Expected Results
The performance of the biocatalytic process can be evaluated based on several key parameters. The following table provides an example of expected results for the engineered ene-reductase-catalyzed synthesis of this compound.
| Parameter | Value | Method of Determination |
| Substrate Concentration | 10 mM | - |
| Enzyme Loading | 2.5 mg/mL | - |
| Reaction Time | 24 hours | GC-MS |
| Conversion | >99% | GC-MS |
| Yield | >95% | GC-MS |
| Diastereomeric Excess (d.e.) | >98% | Chiral GC |
| Enantiomeric Excess (e.e.) | >98% | Chiral GC |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Inactive enzyme- Insufficient cofactor regeneration- Substrate/product inhibition | - Verify enzyme activity with a standard substrate- Increase GDH concentration- Perform the reaction at a lower substrate concentration |
| Formation of Byproducts | - Non-specific reduction by other enzymes (if using cell lysate)- Chemical instability of substrate/product | - Use purified enzyme- Analyze a control reaction without enzyme |
| Poor Extraction Efficiency | - Insufficient mixing- Emulsion formation | - Increase vortexing time- Add a small amount of brine to break the emulsion |
Conclusion
The biocatalytic production of this compound using engineered ene-reductases represents a significant advancement in the sustainable synthesis of fragrance compounds. The protocol detailed in this application note provides a reliable and efficient method for achieving high conversion, yield, and stereoselectivity under mild reaction conditions. By leveraging the power of enzyme engineering, it is possible to develop tailored biocatalysts for the production of a wide range of valuable chemicals, paving the way for a greener and more efficient chemical industry.
References
-
Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. PMC. [Link]
-
Toogood, H. S., & Scrutton, N. S. (2018). Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis. ACS Catalysis. [Link]
-
Winkler, C. K., et al. (2022). Development of an Ene Reductase-Based Biocatalytic Process for the Production of Flavor Compounds. ACS Publications. [Link]
-
Zhang, W., et al. (2024). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Journal of Agricultural and Food Chemistry. [Link]
-
Johnson Matthey. Ene reductase enzyme. [Link]
-
Dobrijevic, D., et al. (2021). Metagenomic ene-reductases for the bioreduction of sterically challenging enones. Royal Society of Chemistry. [Link]
-
Paul, C. E., et al. (2018). Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis. MDPI. [Link]
-
Pesic, M., et al. (2015). Characterization of the Old Yellow Enzyme Homolog from Bacillus subtilis (YqjM). ResearchGate. [Link]
-
The Good Scents Company. This compound. [Link]
-
MDPI. Biocatalytic Process Optimization. [Link]
-
Xu, H., et al. (2019). Jasmone Hydroxylase, a Key Enzyme in the Synthesis of the Alcohol Moiety of Pyrethrin Insecticides. PMC. [Link]
-
Japan Chemical Substance Dictionary. Analytical Methods. [Link]
-
The Hidden Biocatalytic Potential of the Old Yellow Enzyme Family. bioRxiv. [Link]
-
Wang, J., et al. (2020). Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction. PubMed. [Link]
-
Ye, Y., et al. (2025). Old yellow enzyme-catalyzed desymmetrizing desaturation. PubMed. [Link]
-
Zhang, W., et al. (2024). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. PMC. [Link]
-
David, R., et al. (2023). Production of 130 diterpenoids by combinatorial biosynthesis in yeast. bioRxiv. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Old yellow enzymes: structures and structure-guided engineering for stereocomplementary bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Old yellow enzyme-catalyzed desymmetrizing desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Tetrahydrojasmone Synthesis
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Tetrahydrojasmone. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, enabling effective troubleshooting and optimization. Our focus is on the common synthetic route involving a Michael addition followed by an intramolecular aldol cyclization, addressing the practical challenges encountered in the laboratory.
Core Synthesis Strategy: A Mechanistic Overview
The synthesis of this compound (3-methyl-2-pentylcyclopentan-1-one) is a classic example of carbon-carbon bond formation to construct a cyclopentanone ring system. The most prevalent and instructive route involves two cornerstone reactions of organic chemistry: the Michael Addition and the Aldol Condensation.
The general pathway involves the conjugate addition of an enolate (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then subjected to a base-catalyzed intramolecular aldol condensation to form the five-membered ring.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is formatted as a direct response to common issues observed during synthesis.
Part 1: The Michael Addition Step
The success of the entire synthesis hinges on the efficient formation of the 1,5-dicarbonyl intermediate. Low yields here will invariably lead to a poor overall yield.
Q1: My Michael addition yield is disappointingly low. What are the primary factors to investigate?
A1: Low yields in Michael additions are common and can typically be traced to one of four areas: the base, the reactants, the solvent, or the temperature.
-
Choice of Base and Enolate Formation: The Michael addition is a thermodynamically controlled reaction.[1] You need a base strong enough to generate a sufficient concentration of the enolate from your Michael donor, but not so strong that it promotes unwanted side reactions.
-
Insight: If you are using a 1,3-dicarbonyl compound like diethyl malonate, a standard alkoxide base (e.g., sodium ethoxide in ethanol) is usually sufficient. The pKa of the α-proton is low enough for reversible deprotonation. If your donor is less acidic, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be required, though this can sometimes favor kinetic (1,2-addition) products.
-
-
Reactant Purity: Ensure your Michael acceptor (the α,β-unsaturated ketone) is free from polymerization inhibitors and has not already started to polymerize. Similarly, the donor must be pure and, critically, the solvent must be anhydrous, especially when using strong bases like LDA.
-
Temperature Control: While the reaction is thermodynamically controlled, temperature management is key. Running the reaction at too high a temperature can encourage side reactions, including polymerization of the acceptor or retro-Michael additions. Conversely, a temperature that is too low may lead to an impractically slow reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.[2]
Q2: I'm observing significant byproducts. How do I identify and prevent them?
A2: The most common byproduct is the result of a 1,2-addition to the carbonyl group instead of the desired 1,4-conjugate addition.[3] Another issue can be multiple additions to the acceptor.
-
Favoring 1,4-Addition: The key is to use a "soft" nucleophile. Enolates generated from 1,3-dicarbonyls are relatively soft and inherently favor 1,4-addition. If you are still seeing 1,2-addition, it may indicate your reaction conditions are favoring kinetic control.
-
Expert Tip: Lowering the reaction temperature generally favors the thermodynamically more stable 1,4-adduct. Ensure the enolate is fully formed before adding the acceptor. A slow, dropwise addition of the acceptor to the enolate solution can also prevent high local concentrations that might lead to side reactions.
-
-
Preventing Double Addition: This occurs when a second molecule of the donor adds to the product. This is usually controlled by using a slight excess (1.0-1.2 equivalents) of the Michael acceptor.[4]
Caption: Troubleshooting workflow for the Michael Addition step.
Part 2: The Intramolecular Aldol Cyclization
This step closes the ring to form the core structure of this compound. The key is to favor the intramolecular reaction over intermolecular polymerization.
Q1: The cyclization of my 1,5-dicarbonyl intermediate is inefficient or failing completely. What should I try?
A1: An inefficient aldol cyclization is often a problem of reaction conditions not favoring the intramolecular pathway.
-
Base and Concentration: The cyclization is typically performed under basic conditions. An aqueous solution of sodium or potassium hydroxide is common.[2][5] The key principle is to use conditions that favor the intramolecular reaction.
-
Causality: High concentrations of the 1,5-dicarbonyl intermediate can lead to intermolecular aldol reactions, resulting in polymer formation. The principle of "high dilution" is your friend here. By keeping the substrate concentration low, you increase the probability that the two ends of the same molecule will find each other before finding another molecule.
-
-
Temperature and Reaction Time: Aldol condensations often require heating (reflux) to drive the reaction to completion, especially the final dehydration step if one were making an unsaturated product.[6][7] For saturated targets, the initial cyclization may occur at room temperature, but heating might be needed to ensure full conversion. Monitor the reaction by TLC to avoid decomposition from prolonged heating.[2]
Q2: My final product is a complex mixture, possibly containing polymers. How do I prevent this?
A2: Polymerization is a classic competing intermolecular reaction.
-
Slow Addition: As with the Michael addition, a slow, controlled addition of the 1,5-dicarbonyl intermediate to a refluxing solution of the base can maintain the necessary high dilution conditions to prevent polymerization.
-
Solvent Choice: The choice of solvent can influence the reaction. While aqueous base is common, using a two-phase system or a co-solvent can sometimes improve yields by controlling solubility and reaction rates.
Optimized Experimental Protocol
This protocol is a synthesized example based on established procedures for a malonic ester-based route. Researchers must conduct their own risk assessment for all chemicals and procedures.
Step 1: Michael Addition - Synthesis of Diethyl 2-(3-oxooctyl)malonate
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol. Allow the sodium to react completely to form sodium ethoxide. Cool the resulting solution to 0 °C in an ice bath.
-
Donor Addition: Add diethyl malonate (16.0 g, 0.1 mol) dropwise to the sodium ethoxide solution while maintaining the temperature at 0 °C. Stir for 30 minutes to ensure complete formation of the enolate.
-
Acceptor Addition: Add 1-octen-3-one (12.6 g, 0.1 mol) dropwise over 1 hour. It is critical to maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-15 hours.[2]
-
Workup: Neutralize the reaction mixture with dilute HCl. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,5-dicarbonyl intermediate.
Step 2: Cyclization, Hydrolysis, and Decarboxylation
-
Setup: Place the crude intermediate from Step 1 into a 500 mL flask. Add a solution of potassium hydroxide (20 g) in water (200 mL).
-
Reaction: Heat the mixture to reflux and maintain reflux for 6-8 hours. This accomplishes the intramolecular aldol condensation, hydrolysis of the ester, and decarboxylation.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1.
-
Extraction & Purification: Extract the aqueous layer with ether (3 x 75 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[2]
Quantitative Data Summary
| Parameter | Step 1: Michael Addition | Step 2: Cyclization/Decarboxylation |
| Key Reagents | Diethyl malonate, 1-octen-3-one, Sodium Ethoxide | Potassium Hydroxide, HCl |
| Solvent | Absolute Ethanol | Water |
| Temperature | 0 °C to Room Temp. | Reflux (~100 °C) |
| Typical Time | 12-15 hours | 6-8 hours |
| Typical Yield | 80-90% (crude intermediate) | 60-75% (after purification) |
References
-
Burns, R. (2014). Synthesis of Dihydrojasmone. Odinity. [Link]
-
Organic Syntheses Procedure. (n.d.). Bicyclo[3.3.0]octane-2,6-dione. Organic Syntheses. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Michael Reaction. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Aldol Condensation. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
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- 5. odinity.com [odinity.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
Improving yield and purity in the synthesis of Tetrahydrojasmone
Welcome to the technical support center for the synthesis of Tetrahydrojasmone (also known as 2-hexylcyclopentanone). This guide is designed for researchers, chemists, and process development professionals to address common challenges in improving the yield and purity of this valuable fragrance and flavor compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The predominant method is a one-pot reaction involving the aldol condensation of cyclopentanone and hexanal, followed by the hydrogenation of the resulting intermediate (2-hexylidenecyclopentanone). This is typically performed in an autoclave using a bifunctional catalyst, often palladium on a support like alumina or zirconia, under hydrogen pressure.[1][2] This single-stage process is favored for its efficiency and simplicity over multi-step approaches.[2][3]
Q2: What are the critical parameters that control the yield and purity of the reaction?
A2: Several parameters must be carefully controlled:
-
Molar Ratio of Reactants: An excess of cyclopentanone is crucial to suppress the self-condensation of hexanal and to minimize the formation of di-alkylated byproducts. Ratios of cyclopentanone to hexanal of 3:1 or higher have been shown to significantly increase selectivity towards the desired mono-alkylated product.[1]
-
Catalyst Selection: A bifunctional catalyst that can facilitate both the condensation (acid/base sites) and hydrogenation (metal sites) is key. Palladium on supports like alumina or zirconia is effective.[1][2] The choice of metal is important; for instance, palladium shows great superiority for selective hydrogenation to the desired 2-hexylcyclopentanone compared to other metals like platinum or nickel, which may lead to more side products.[2]
-
Temperature and Pressure: Reaction temperatures typically range from 120-140°C, with hydrogen pressures from 30 to 70 bar.[1][3] These conditions need to be optimized to ensure complete hydrogenation of the intermediate without promoting side reactions or degradation.
-
Solvent: While the reaction can be run neat, the use of a solvent can sometimes improve selectivity and catalyst performance.[3]
Q3: What are the primary impurities and side products I should expect?
A3: The main impurities arise from several competing reactions:
-
Unreacted Starting Materials: Cyclopentanone and hexanal.
-
Aldol Intermediate: 2-Hexylidenecyclopentanone, resulting from incomplete hydrogenation.
-
Di-alkylated Product: 2,5-Dihexylcyclopentanone, formed if the product reacts with another molecule of hexanal.
-
Self-Condensation Products: Aldol adducts of cyclopentanone or hexanal. The high reactivity of the α-hydrogen in the 2-alkylcyclopentanone product can also lead to further condensation with the starting aldehyde.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My overall yield is consistently low (<70%). What are the likely causes and how can I improve it?
This is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.
-
Causality: Low yield is often a result of incomplete conversion or the prevalence of side reactions. The aldol condensation and hydrogenation steps must be balanced. If the hydrogenation is too slow, side reactions involving the unsaturated intermediate can occur. If conditions are too harsh, degradation may be an issue.
-
Troubleshooting Steps:
-
Verify Reactant Ratio: Ensure you are using a significant excess of cyclopentanone. A molar ratio of 1.5:1 (cyclopentanone:hexanal) might give a selectivity of around 82%, but increasing this to 3:1 can push selectivity above 90%.[1]
-
Check Catalyst Activity: The catalyst may be deactivated. If you are reusing the catalyst, it may have coke deposits.[2] Consider using fresh catalyst or regenerating the used catalyst through oxidation. Ensure the catalyst is properly handled to avoid poisoning.
-
Optimize Temperature and Pressure: The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If too high, side reactions may be accelerated. Perform a systematic optimization of the reaction conditions.[4][5] A typical starting point is 140°C and 40-70 bar of H₂ pressure.[1][3]
-
Monitor Reaction Progress: Track the consumption of starting materials and the formation of the intermediate and product over time using GC analysis. This can help you determine if the reaction is stalling or if the product is degrading.
-
Workflow for Troubleshooting Low Yield
Sources
Troubleshooting peak tailing in GC analysis of Tetrahydrojasmone
Introduction
Welcome to the technical support center for gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak shape, specifically peak tailing, during the GC analysis of Tetrahydrojasmone. As a moderately polar ketone, this compound is susceptible to interactions within the GC system that can compromise analytical results. This document provides a structured, in-depth approach to diagnosing and resolving these issues, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem for the quantitative analysis of this compound?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the peak's asymmetry skews towards the end, creating a "tail" on the latter half.[1] For a compound like this compound, this is more than a cosmetic issue. Tailing peaks lead to several analytical problems:
-
Reduced Resolution: Tailing can cause the peak to merge with adjacent peaks, making accurate separation and identification difficult.
-
Inaccurate Integration: The automated integration of a tailing peak is often inconsistent and inaccurate, leading to poor precision and erroneous quantitative results.[2]
-
Lower Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, which can compromise the limit of detection (LOD) and limit of quantitation (LOQ).
A tailing factor or asymmetry factor greater than 1.5 is a strong indicator that the issue needs to be investigated.[2]
Q2: I'm observing peak tailing for this compound. How do I begin to diagnose the source of the problem?
A2: A systematic diagnosis is crucial. The first step is to examine your chromatogram to determine the scope of the issue.[3][4]
-
If all peaks in the chromatogram are tailing (including the solvent peak): This typically points to a physical or mechanical issue in the GC's flow path.[5][6] The problem is indiscriminate and affects every compound passing through the system. Common causes include dead volumes or flow path disruptions.[7]
-
If only this compound and other polar or active compounds are tailing: This strongly suggests a chemical interaction problem .[3][4] The issue is selective and is caused by the specific chemical properties of your analyte interacting with "active sites" within the system.[8] For this compound, its polar ketone group is the primary driver of these unwanted interactions.
This initial diagnosis will guide you to the correct troubleshooting path, saving significant time and resources.
Q3: What are "active sites" and how do they specifically cause peak tailing with this compound?
A3: "Active sites" are chemically reactive surfaces within the GC system that can interact with and temporarily adsorb analytes.[9] For the analysis of a ketone like this compound, the most problematic active sites are silanol groups (Si-OH) . These groups are present on the surfaces of:
-
Glass inlet liners
-
The cut ends of the fused silica column
-
Contaminated areas at the head of the analytical column[8][10]
The oxygen atom in this compound's ketone functional group has lone pairs of electrons, making it a hydrogen bond acceptor. It can form hydrogen bonds with the acidic proton of the silanol groups. This reversible adsorption retains a portion of the analyte molecules longer than others, causing them to elute more slowly from the interactive site and creating the characteristic peak tail.[9]
Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to resolve specific issues causing peak tailing for this compound.
Guide 1: Addressing Chemical Activity in the GC Inlet
Q: My diagnosis points to a chemical interaction problem. What is the most common source of activity, and how do I fix it?
A: The GC inlet is the first surface your sample encounters and is the most frequent source of activity-related peak tailing.[11][12] Residue from previous injections can accumulate in the liner, and the liner's surface itself can become active.[10]
Solution: Perform Routine Inlet Maintenance. A preventative maintenance schedule is the most effective way to avoid inlet-related issues.[10][13] The liner, septum, and inlet seal should be replaced simultaneously to ensure a completely clean and inert flow path.[11]
Experimental Protocol: GC Inlet Maintenance
Objective: To replace the consumable components of the GC inlet (liner, O-ring, septum, and inlet seal) to eliminate active sites and ensure a leak-free seal.
Materials:
-
Clean, lint-free gloves
-
Solvent-rinsed tweezers
-
New, deactivated inlet liner (a liner with wool can help trap non-volatile residues)[11]
-
New Viton or graphite O-ring[10]
-
New septum[10]
-
Appropriate wrenches for your GC model
Procedure:
-
Cool the Inlet: Set the GC inlet temperature to a safe handling temperature (e.g., < 50 °C) and turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Remove the Septum Nut: Once the inlet is cool, use the appropriate wrench to loosen and remove the septum retaining nut.
-
Replace the Septum: Using tweezers, remove the old septum and replace it with a new one. Handle the new septum only with clean tweezers to avoid contamination.[10] Re-tighten the nut according to the manufacturer's torque specifications to avoid leaks or coring.[9]
-
Open the Inlet: Release the mechanism that secures the inlet head. Carefully remove the inlet assembly.
-
Replace Liner and O-Ring: Using tweezers, carefully remove the hot inlet liner and the O-ring from the inlet. Visually inspect the old liner for contamination.[9] Place the new O-ring onto the new, deactivated liner and insert it into the inlet.
-
Replace the Inlet Seal: Unscrew the base of the inlet to access the inlet seal. Remove the old seal with tweezers and replace it with a new, highly inert seal.[4] A gold-plated seal is recommended to reduce the breakdown of active compounds.[12]
-
Reassemble and Leak Check: Reassemble the inlet in the reverse order of disassembly. Restore the carrier gas flow and perform a leak check using an electronic leak detector around the septum nut and other fittings.
-
Condition and Test: Heat the inlet to your method's temperature. Allow the system to equilibrate. Inject a solvent blank and then a standard of this compound to confirm that the peak tailing has been resolved.
Guide 2: Troubleshooting the Analytical Column
Q: I've performed full inlet maintenance, but the peak for this compound is still tailing. What should I check next?
A: If inlet maintenance does not solve the problem, the issue likely lies with the analytical column itself.[14] There are two primary culprits: column contamination at the inlet side and improper installation.
Solutions:
-
Trim the Column: Non-volatile matrix components can accumulate at the front of the column, creating a new source of active sites.[8] Trimming 10-20 cm from the front of the column can remove this contaminated section and restore performance.[2][15] After trimming, ensure you make a clean, square cut using a ceramic scoring wafer to avoid creating new sources of turbulence.[5][14]
-
Verify Proper Column Installation: An improperly installed column can create "dead volumes" or turbulence in the flow path, causing tailing for all peaks.[5][6]
-
Correct Height: Ensure the column is installed at the correct height within the inlet as specified by the GC manufacturer. A column that is too high or too low can disrupt the sample transfer path.[2]
-
Clean Cut: A ragged or angled column cut can cause turbulence as the sample enters the column, leading to peak distortion.[5] Always inspect the cut with a magnifier.
-
Guide 3: Optimizing GC Method Parameters
Q: I've confirmed my inlet and column are in good condition, but I still see some tailing. Could my method be the cause?
A: Yes, sub-optimal method parameters can contribute to or exacerbate peak tailing.
-
Low Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely or quickly enough. This slow vaporization leads to a broad, tailing peak.[8] Ensure the inlet temperature is appropriate for the analyte's boiling point (this compound's is ~245 °C).
-
Solvent Effects: A mismatch in polarity between your injection solvent and the column's stationary phase can cause poor peak focusing at the head of the column, particularly in splitless injection mode.[8]
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or tailing.[2] If you suspect overload, try injecting a more dilute sample.
| Parameter | Recommended Setting/Consideration | Rationale |
| Inlet Liner | Deactivated, Splitless Single Taper w/ Wool | Wool traps non-volatile matrix; deactivation minimizes active sites.[11] |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of this compound. |
| Column Phase | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane) | "Like dissolves like" - a mid-polarity phase is suitable for a moderately polar ketone. |
| Column Bleed | Use a low-bleed "-ms" column | Column bleed can expose active silanol groups on the fused silica backbone over time. |
| Sample Concentration | < 100 ng on-column | Prevents column overload, which can cause peak distortion.[2] |
Table 1: Key GC Parameters for this compound Analysis
Guide 4: Advanced Solution - Derivatization
Q: I have tried everything and still cannot achieve a perfectly symmetrical peak. Is there a chemical solution?
A: For highly active or challenging compounds, derivatization is a powerful technique to eliminate the root cause of interaction: the polar functional group.[16][17]
Solution: Derivatize this compound. The goal of derivatization is to chemically modify the analyte to make it more volatile and less polar.[18] For a ketone like this compound, a common approach is to react it with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime derivative.[19]
Mechanism: The PFBHA reagent reacts with the ketone's carbonyl group, replacing the polar C=O with a less polar C=N-O-R group. This new derivative no longer has the ability to act as a strong hydrogen bond acceptor, so it will not interact with active silanol sites. The result is a sharp, symmetrical peak with improved chromatographic performance. This is an advanced but highly effective solution for persistent tailing issues.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues in your GC analysis.
A logical workflow for troubleshooting GC peak tailing.
References
- Troubleshooting Peak Tailing in GC-MS Analysis of Cyclic Ketones: A Technical Support Guide. (n.d.). Benchchem.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
- Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide. Restek.
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
- Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? YouTube.
- GC Inlet Maintenance. (n.d.). BGB Analytik.
- Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money. Sigma-Aldrich.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
- Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule. Phenomenex.
- Derivatization reactions and reagents for gas chromatography analysis. (2012). IntechOpen.
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks. YouTube.
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Taylor, T. (n.d.). GC Inlet Maintenance. Element Lab Solutions.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- GC Derivatization. (n.d.). Course Hero.
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
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- 13. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 14. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 19. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of Tetrahydrojasmone Enantiomers
Welcome to the technical support center dedicated to the chiral separation of Tetrahydrojasmone. As a fragrance and flavor component, the stereochemistry of this compound is critical, with each enantiomer potentially possessing distinct sensory properties and biological activities.[1][2][3][4] Achieving baseline resolution of these enantiomers is a frequent challenge for researchers in quality control, drug development, and chemical analysis.
This guide is structured to provide immediate, actionable solutions to common problems through our Troubleshooting Guide, while the FAQs section offers a deeper understanding of the principles governing the separation.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My this compound enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). What is my first step?
A1: When facing poor or no resolution, a systematic approach is crucial. Before making drastic changes, start with the least invasive parameters. The primary factors influencing chiral resolution are the stationary phase, mobile phase, and temperature.[5]
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability & Column Health:
-
Action: Inject a well-characterized chiral standard known to resolve on your column. This confirms if the issue is with the method or the column/system itself.
-
Causality: A loss of performance over time can indicate column fouling or degradation.[6][7] If the standard fails, the column may need regeneration or replacement.
-
-
Optimize the Mobile Phase Composition:
-
Action (Normal Phase): Your mobile phase is likely a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol, IPA). Decrease the percentage of the alcohol modifier in small increments (e.g., from 5% IPA to 4%, then to 3%).
-
Causality: The alcohol modifier competes with the analyte for interaction sites on the chiral stationary phase (CSP). Reducing its concentration can enhance the enantioselective interactions between the this compound enantiomers and the CSP, thereby improving selectivity (α) and resolution.[8]
-
-
Adjust the Flow Rate:
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).
-
Causality: Lowering the flow rate increases the residence time of the enantiomers on the column, allowing more time for interactions with the CSP. This enhances column efficiency (N) and can significantly improve resolution, though at the cost of longer analysis times.[9][10]
-
-
Modify the Column Temperature:
-
Action: Decrease the column temperature. Attempt separations at 15°C or 10°C if your equipment allows.
-
Causality: Chiral separations are often enthalpy-driven.[11] Lowering the temperature generally strengthens the transient diastereomeric complexes formed between the analyte and the CSP, leading to greater enantioselectivity and improved resolution.[10][12][13] Conversely, in some rare cases, increasing temperature can improve resolution, so testing a range is worthwhile.[14]
-
This systematic process is visualized in the flowchart below.
Q2: I have some separation, but the peaks are broad and tailing. How can I improve peak shape?
A2: Poor peak shape is often caused by secondary, non-enantioselective interactions or issues with the sample solvent.
-
Sample Solvent Check:
-
Action: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[9]
-
Causality: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening as the sample band does not load onto the column in a tight, focused manner.[6]
-
-
Mobile Phase Additives (Modifiers):
-
Action: Since this compound is a ketone (a neutral compound), additives are less commonly required than for acidic or basic analytes. However, trace amounts of water in normal phase solvents can deactivate the silica surface and affect peak shape. Ensure the use of high-purity, dry solvents.[7] For acidic or basic impurities, a small amount (0.1%) of an appropriate modifier like acetic acid or diethylamine, respectively, can sometimes improve peak shape by suppressing unwanted ionic interactions.[10]
-
-
Reduce Sample Concentration:
-
Action: Dilute your sample and inject a lower mass.
-
Causality: Column overload is a common cause of peak fronting or tailing. Reducing the analyte concentration ensures that the interactions occur within the linear range of the stationary phase's capacity.
-
Q3: My resolution is decreasing over a series of injections. What's happening?
A3: A progressive loss of resolution points towards a changing column environment, most likely due to contamination or insufficient equilibration.
-
Column Contamination:
-
Action: Implement a column washing procedure. For polysaccharide-based CSPs, flushing with a stronger solvent like 100% ethanol or isopropanol can remove strongly retained impurities.[7] Always follow the manufacturer's guidelines for solvent compatibility.
-
Causality: Impurities from the sample matrix can accumulate at the head of the column, blocking active sites and degrading performance.[6]
-
-
Inadequate Equilibration:
-
Action: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A minimum of 10-20 column volumes is recommended.[9][15]
-
Causality: Chiral stationary phases, particularly polysaccharide-based ones, can have a "memory" of previous mobile phases or additives.[16] Incomplete equilibration leads to a drifting baseline and inconsistent retention times and resolution.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor enantiomeric resolution.
Caption: A step-by-step decision tree for resolving co-eluting enantiomers.
Frequently Asked Questions (FAQs)
Q: Why is the enantiomeric separation of this compound important?
A: Biological systems, including human olfactory and gustatory receptors, are chiral.[2] This means that the two enantiomers of this compound can interact differently with these receptors, resulting in distinct smells or tastes.[1][4] For example, one enantiomer might be responsible for the desired floral scent, while the other could be odorless or have an off-note. In pharmaceutical applications, enantiomers of a chiral molecule can have different pharmacological activities, with one being therapeutic and the other being inactive or even toxic.[17][18][19] Therefore, separating and quantifying each enantiomer is critical for quality control in the fragrance industry and for safety and efficacy in drug development.[20]
Q: Which type of chiral stationary phase (CSP) is best for separating a ketone like this compound?
A: Polysaccharide-based CSPs are the most popular and versatile for a wide range of chiral compounds, including ketones.[5][20][21] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer excellent chiral recognition capabilities.[22]
-
Amylose-based CSPs (e.g., Chiralpak® AD, IA)
-
Cellulose-based CSPs (e.g., Chiralcel® OD, IC)
The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The separation of ketones often relies on dipole-dipole interactions with the carbamate groups on the derivatized polysaccharide. A screening approach using columns from both amylose and cellulose families is the most effective strategy to find the optimal stationary phase.[5]
Table 1: Recommended Starting Conditions for Screening this compound Enantiomers
| Parameter | Amylose-Type CSP (e.g., Chiralpak IA) | Cellulose-Type CSP (e.g., Chiralcel OD) | Rationale |
| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) | n-Hexane / Isopropanol (95:5, v/v) | A low percentage of alcohol modifier enhances enantioselective interactions.[7] |
| Flow Rate | 0.7 mL/min | 0.7 mL/min | A slightly reduced flow rate often improves resolution without excessive run times.[10] |
| Temperature | 25 °C | 25 °C | Ambient temperature is a good starting point before exploring sub-ambient conditions.[15] |
| Detection | UV at 210-220 nm | UV at 210-220 nm | Ketones typically have a UV chromophore suitable for detection at lower wavelengths. |
Note: These are starting points. The optimal conditions must be determined empirically.
Q: Can I use Gas Chromatography (GC) for this separation?
A: Yes, enantioselective Gas Chromatography (eGC) is a powerful technique for analyzing volatile compounds like this compound.[23][24] The separation is performed using a chiral capillary column, often coated with a cyclodextrin derivative. The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. GC can be advantageous for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[25][26]
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Playing with Selectivity for Optimal Chiral Separation.
- Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chrom
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Chiral HPLC Column. Phenomenex.
- Trouble with chiral separations.
- How can I improve my chiral column resolution?
- New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
- PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Daicel.
- Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
- Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae | Request PDF.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Enantiomeric Natural Products: Occurrence and Biogenesis. PubMed Central.
- Chiral HPLC separation: str
- Evaluation of Cryogen-Free Thermal Modulation-Based Enantioselective Comprehensive Two-Dimensional Gas Chromatography for Stereo-Differentiation of Monoterpenes in Citrus spp. Leaf Oils. MDPI.
- Chirality in Drug Molecules: Synthetic and Biological Implic
- Chiral HPLC for effective enantiomer separation.
- Unequal Activities of Enantiomers via Biological Receptors: Examples of Chiral Drug, Pesticide, and Fragrance Molecules.
- stereochemistry and biological activity of drugs. SlideShare.
- How Do Stereoisomers Affect Drug Activity?. YouTube.
- Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chromatography | Request PDF.
- Enantiomeric analysis of limonene and carvone by direct introduction of aromatic plants into multidimensional gas chrom
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Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Tetrahydrojasmone
Welcome to the Technical Support Center for the LC-MS analysis of Tetrahydrojasmone. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical workflows. The following question-and-answer format provides in-depth, field-proven insights and troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which significantly compromises the accuracy, precision, and sensitivity of your quantitative analysis.[1][3]
This compound, a synthetic fragrance ingredient, is often analyzed in complex matrices such as consumer products, environmental samples, or biological fluids.[4][5] These matrices contain a multitude of components like surfactants, emulsifiers, lipids, and salts that can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable results.[1][6][7]
Q2: I'm observing poor reproducibility and inconsistent peak areas in my this compound analysis. Could this be due to matrix effects?
A2: Yes, inconsistent peak areas and poor reproducibility are classic signs of matrix effects.[8] Other common indicators include:
-
Significant discrepancy in analyte response when comparing a standard prepared in a pure solvent versus one spiked into a blank sample matrix.[8]
-
Drifting retention times for this compound.
-
Unstable baseline or increased noise in the chromatogram.
-
Peak shape distortion , such as tailing or fronting.
If you are encountering any of these issues, it is highly probable that matrix effects are impacting your analysis.
Troubleshooting and Mitigation Strategies
Q3: How can I definitively identify and quantify matrix effects in my this compound assay?
A3: A systematic way to assess matrix effects is through a post-extraction spike experiment .[3][9] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a standard in a pure solvent at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100
-
A value < 100% indicates ion suppression .
-
A value > 100% indicates ion enhancement .
This quantitative assessment will confirm the presence and extent of matrix effects, guiding your subsequent method optimization.[8]
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.[10][11] For complex samples, simple "dilute and shoot" methods are often insufficient.[10] More rigorous techniques are necessary.
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[12] For a relatively non-polar compound like this compound, LLE can effectively partition it into an organic solvent, leaving polar interferences behind in the aqueous phase.[12][13][14]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain either the analyte or the matrix components.[15] By choosing an appropriate sorbent and elution solvent, you can achieve a high degree of sample cleanup and analyte concentration.[15]
-
Supported Liquid Extraction (SLE): SLE is an alternative to traditional LLE that uses a solid support, such as diatomaceous earth, to immobilize the aqueous sample.[16][17] A water-immiscible organic solvent is then passed through the support to extract the analyte.[17][18][19] This technique avoids emulsion formation, a common issue with LLE, and can provide very clean extracts.[16][18][19]
The choice of technique will depend on the specific matrix and the resources available. A comparison of these techniques is summarized in the table below.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids.[12] | Cost-effective, can handle large sample volumes. | Can be labor-intensive, prone to emulsion formation, may require large solvent volumes.[19] | Initial cleanup of very complex matrices. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent.[15] | High selectivity, can concentrate the analyte, amenable to automation.[20] | Can be more expensive, requires method development for sorbent and solvent selection. | Targeted cleanup and concentration. |
| Supported Liquid Extraction (SLE) | Partitioning on a solid support.[17] | Avoids emulsions, high reproducibility, provides clean extracts.[16][19] | Can be more costly than LLE, limited by sample volume capacity of the cartridge/plate. | High-throughput analysis and cleaner extracts than LLE.[19] |
Q5: Can optimizing my LC method help mitigate matrix effects?
A5: Absolutely. Chromatographic separation is a critical tool for reducing matrix effects.[21] By optimizing your LC method, you can aim to separate the elution of this compound from co-eluting matrix components.[21]
Key LC Optimization Strategies:
-
Gradient Elution: Employing a gradient elution with varying mobile phase compositions can improve the separation of this compound from interfering compounds.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity of the separation.
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency, but their effect on matrix effects should be evaluated.[21]
The following diagram illustrates a typical workflow for optimizing your LC method to reduce matrix effects.
Q6: I've optimized my sample preparation and LC method, but still observe some matrix effects. What other strategies can I employ?
A6: When matrix effects cannot be completely eliminated, the use of an appropriate internal standard is crucial for accurate quantification.
The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[22][23][24] A SIL-IS is a form of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C).
Since the SIL-IS is chemically identical to the analyte, it will co-elute and experience the same matrix effects.[22] By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is effectively cancelled out, leading to highly accurate and precise quantification.[25][26]
The workflow for implementing stable isotope dilution is depicted below.
Experimental Protocol: Supported Liquid Extraction (SLE) for this compound
This protocol provides a general guideline for developing an SLE method for the extraction of this compound from a complex aqueous-based matrix.
Materials:
-
SLE+ 96-well plate or cartridges
-
Sample pre-treatment solution (e.g., water, buffer)
-
Water-immiscible extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane)
-
Collection plate or vials
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Sample Pre-treatment: Dilute the sample 1:1 (v/v) with an appropriate aqueous buffer. The pH of the buffer should be optimized to ensure this compound is in a neutral state.
-
Load Sample: Load the pre-treated sample onto the SLE plate/cartridge and apply a short pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent.
-
Adsorption: Allow the sample to adsorb onto the sorbent for 5 minutes.
-
Elution: Add the water-immiscible extraction solvent to the plate/cartridge and allow it to percolate through the sorbent under gravity. Collect the eluate in a clean collection plate or vials. A second elution with a fresh aliquot of solvent can be performed to maximize recovery.
-
Evaporation (Optional): If concentration is required, evaporate the eluate to dryness under a gentle stream of nitrogen.[27]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[27]
References
- Fucci, F., De Giovanni, N., & D'Urso, E. (2006). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 78(15), 5437-5443.
- Hewavitharana, A. K., Tan, S. P., & Vather, S. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Xu, R., Nemes, C., & Jenkins, K. M. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 61, 19-27.
- Jafari, M. T., & Khayamian, T. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical and Bioanalytical Chemistry, 413(26), 6529-6548.
-
Biotage. Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. Available from: [Link]
- Marchetti, N., & Guillarme, D. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(16), 2968.
- Biotage. (2008). Utilizing Supported Liquid Extraction in a Novel Format to Improve Productivity in the Analytical Laboratory.
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Phenomenex. Supported Liquid Extraction (SLE) Techniques. Available from: [Link]
- Williams, R. H., & Schöneich, C. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341.
- Williams, R. H., & Schöneich, C. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed, 2(2), 311-341.
- Hao, Z., Pan, L., Bankova, M., Wang, Y., Salerno, J., & Liu, V. (2020). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products.
- Williams, R. H., & Schöneich, C. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis.
- Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.
- Organomation. (2024).
- Semantic Scholar.
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- Vogeser, M., & Seger, C. (2012).
- American Chemical Society. Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
- MDPI. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2698.
- BPR.
- ProQuest. Analysis of volatile fragrance and flavor compounds by headspace solid phase microextraction and GC-MS.
- Hao, Z., Pan, L., Bankova, M., Wang, Y., Salerno, J., & Liu, V. (2020). Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. Google Books.
- NIH. (2014).
- Agilent.
- Wikipedia. Liquid–liquid extraction.
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
- Hewavitharana, A. K. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Lu, C. H., Lin, Y. T., & Shih, Y. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658-672.
- Dark Tales. (2025). THE ART OF EXTRACTION: METHODS IN PERFUMERY.
- Lu, C. H., Lin, Y. T., & Shih, Y. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. PMC - NIH.
- Benchchem. Technical Support Center: Matrix Effects in LC-MS/MS of 2-Keto Palmitic Acid.
- Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America.
- ResearchGate.
- The Good Scents Company. This compound cyclopentanone, 3-methyl-2-pentyl.
- Kempinska, D., & Kot-Wasik, A. (2016). High resolution liquid chromatography and time of flight mass spectrometry in perfume analysis. MOST Wiedzy.
- Chen, Y. L., et al. (2022). Exploring the relationship between metabolite composition and the cold/hot properties ascribed in traditional Chinese medicine by mass spectral molecular networking – A pilot study. PMC - NIH.
- TTB.
- Wiley.
- Gao, W., et al. (2015).
- Wesp, B., et al. (2023).
- MDPI. (2018).
- Karschner, E. L., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. PubMed.
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Technical Support Center: Stability Testing of Tetrahydrojasmone in Cosmetic Formulations
Welcome to the technical support guide for the stability testing of Tetrahydrojasmone. This resource is designed for researchers, cosmetic chemists, and quality control professionals. It provides in-depth answers to common challenges, troubleshooting for experimental anomalies, and validated protocols to ensure the integrity and shelf-life of your cosmetic formulations containing this key fragrance ingredient.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cosmetic formulations?
This compound (CAS No. 13074-63-0) is a synthetic fragrance ingredient prized for its pleasant, jasmine-like floral and fruity odor.[1][2] As a ketone, its chemical structure can be susceptible to degradation under various conditions encountered during a product's lifecycle.[3] Stability testing is crucial to ensure that the fragrance profile remains consistent and that the product maintains its intended aesthetic qualities, safety, and performance throughout its shelf-life.[4][5] The degradation of a fragrance component can lead to undesirable changes in odor, color, and overall product quality.[5]
Q2: What are the primary factors that can degrade this compound in a cosmetic product?
The stability of this compound can be compromised by several factors, both internal to the formulation and external:
-
pH: Ketones can be susceptible to reactions in highly acidic or alkaline environments. The pH of the formulation can significantly influence the stability of emulsifiers and other ingredients, which in turn affects the overall matrix and the stability of the fragrance component.[6][7][8]
-
Oxidation: Exposure to air can initiate oxidative degradation. This is a common pathway for many fragrance ingredients and can be accelerated by the presence of certain metal ions or peroxides in other raw materials.[3]
-
Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule and potential discoloration of the product.[9][10] Cosmetics in transparent or translucent packaging are particularly vulnerable.[9]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, making heat a critical stress factor in stability testing.[9][10][11] Freeze-thaw cycles can also disrupt the physical stability of emulsions, potentially exposing this compound to other reactive ingredients.[11]
-
Interactions with Other Ingredients: The complex matrix of a cosmetic formulation means this compound will be in contact with a wide range of excipients like emulsifiers, preservatives, antioxidants, and other active ingredients.[12] These components can potentially react with the fragrance molecule.[10]
Q3: What are the regulatory requirements for cosmetic stability testing?
In the United States, the FDA holds manufacturers responsible for ensuring the safety and shelf-life of their products, though it does not mandate specific stability protocols for cosmetics unless they are also classified as over-the-counter (OTC) drugs (e.g., sunscreens, antiperspirants).[4] For OTC products, FDA regulations (21 CFR 211) must be followed.[5] In the European Union, Regulation (EC) No 1223/2009 requires a cosmetic product safety assessment that includes data on the product's stability under foreseeable storage conditions.[13] Therefore, conducting thorough stability testing is a de facto requirement for market access in many regions.[13][14]
Section 2: Troubleshooting Guide - Experimental Issues & Analytical Challenges
This section addresses specific problems you might encounter during your stability program.
Problem: Rapid loss of this compound concentration in an o/w cream formulation, even at room temperature.
-
Possible Cause 1: pH-Induced Instability.
-
Scientific Rationale: The pH of your cream may be in a range that catalyzes the degradation of the ketone functional group in this compound or affects the stability of the emulsion itself.[6][15] An unstable emulsion can lead to changes in the oil-water interface, potentially increasing the exposure of the lipophilic fragrance to aqueous phase reactants.[8]
-
Troubleshooting Steps:
-
Measure the pH of your formulation at the start of the stability study and at each pull point.
-
Conduct a pH range study. Prepare small lab batches of your formulation at varying pH values (e.g., 5.5, 6.5, 7.5) and monitor the concentration of this compound over a short period at an accelerated temperature (e.g., 45°C).
-
If a correlation is found, adjust the formulation with buffering agents to maintain the optimal pH.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Scientific Rationale: The cream base may contain pro-oxidant impurities (e.g., metal ions from raw materials) or lack a sufficient antioxidant system. This compound, like many organic molecules, can be susceptible to oxidation.[3]
-
Troubleshooting Steps:
-
Review your formulation's excipients. Are there any known to contain peroxide impurities?
-
Incorporate an antioxidant system. Consider adding oil-soluble antioxidants like Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) to the oil phase of your formulation.[10]
-
Package a batch of the cream in an airless container or purge the headspace of a standard container with nitrogen to see if excluding oxygen improves stability.
-
-
Problem: Appearance of unknown peaks in the GC-MS chromatogram during a photostability study.
-
Scientific Rationale: New peaks appearing after light exposure are indicative of photodegradation. UV radiation can provide the energy to break chemical bonds and form new compounds (photodegradants).[9][10] These degradants may alter the scent and, in some cases, could be potential sensitizers.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use the mass spectrum of the new peaks to propose potential structures. This is a critical step in understanding the degradation pathway.[16]
-
Validate the Source: Analyze a placebo (formulation without this compound) that has also been exposed to light. If the peaks are absent, it confirms they are degradants of the fragrance.
-
Formulation & Packaging Solutions:
-
Problem: Inconsistent quantification of this compound from a lotion matrix.
-
Possible Cause 1: Inefficient Sample Extraction.
-
Scientific Rationale: Cosmetic matrices, especially emulsions, are complex and can make complete extraction of the analyte challenging.[17][18] The analyte may be partitioned within the oil phase, and if the extraction solvent and technique are not optimized, recovery will be low and variable.
-
Troubleshooting Steps:
-
Optimize Solvent: Test different extraction solvents. Since this compound is relatively non-polar, solvents like Methyl tert-butyl ether (MTBE), hexane, or ethyl acetate are good candidates.[1]
-
Improve Emulsion Disruption: Before extraction, try pre-treating the sample. Diluting the lotion with water can sometimes help break the emulsion. Adding a small amount of a different solvent (e.g., isopropanol) can also aid in disrupting the structure.
-
Validate Recovery: Spike a placebo lotion with a known amount of this compound and perform the extraction. Recovery should ideally be between 90-110%. If it's low or highly variable, the extraction procedure needs further refinement.
-
-
-
Possible Cause 2: Analytical Method Issues.
-
Scientific Rationale: The analytical method itself may not be robust. Issues like poor peak shape, co-elution with matrix components, or instrument variability can lead to inconsistent results.
-
Troubleshooting Steps:
-
Check System Suitability: Before each run, inject a standard solution to verify system performance (e.g., peak symmetry, resolution, and reproducibility).[16]
-
Evaluate for Matrix Effects: Compare the slope of a calibration curve made in a pure solvent to one made in a matrix extract. A significant difference indicates that matrix components are enhancing or suppressing the analytical signal. If matrix effects are present, a matrix-matched calibration is necessary.
-
Use an Internal Standard: Incorporating an internal standard (a non-interfering compound added at a constant concentration to all samples and standards) can correct for variations in injection volume and extraction efficiency.
-
-
Section 3: Protocols & Methodologies
Protocol 1: GC-MS Method for Quantification of this compound in a Cream Matrix
This protocol provides a robust method for the extraction and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high selectivity and sensitivity for volatile compounds in complex matrices.[1][19]
1. Sample Preparation (Liquid-Liquid Extraction):
- Accurately weigh approximately 1.0 g of the cosmetic cream into a 15 mL glass centrifuge tube.
- Add 5.0 mL of Methyl tert-butyl ether (MTBE).[1]
- Vortex vigorously for 2 minutes to ensure complete dispersion and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic solvent layer from the cream matrix.[1]
- Carefully transfer the upper organic layer (MTBE) to a clean tube.
- Add a small amount of anhydrous sodium sulfate to the extracted solvent to remove any residual water.
- Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
2. GC-MS Instrumental Parameters:
- Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010SE or equivalent).[20]
- Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Mode: Split (Split ratio 50:1 to avoid detector saturation).[20]
- Injector Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- MS Ion Source Temp: 230°C.
- MS Interface Temp: 280°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for this compound (consult mass spectrum from a full scan analysis).
3. Calibration and Quantification:
- Prepare a stock solution of this compound analytical standard in MTBE.
- Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the peak area against the concentration. Ensure the correlation coefficient (r²) is >0.99.[21]
- Calculate the concentration in the unknown samples using the regression equation from the calibration curve.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential to understand potential degradation pathways and to ensure the analytical method is "stability-indicating."[16][22][23] The goal is to achieve 5-20% degradation of the active ingredient.[22]
1. Preparation of Samples:
- Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (like methanol:water) and also prepare samples of the final cosmetic formulation.[24]
- A placebo (formulation without this compound) must be stressed under the same conditions to differentiate degradants from excipient-related products.[22]
2. Stress Conditions (Typical Starting Points):
- Acid Hydrolysis: Add 0.1 M HCl. Store at 60°C for 48 hours.[24]
- Base Hydrolysis: Add 0.1 M NaOH. Store at 60°C for 48 hours.[24]
- Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store the sample (solid or in solution) at 70°C for 7 days.
- Photodegradation: Expose the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/m²).[4]
3. Analysis:
- At appropriate time points, withdraw samples.
- Neutralize the acid and base-stressed samples before analysis.
- Analyze all stressed samples, a non-stressed control, and the stressed placebo using the validated stability-indicating method (e.g., the GC-MS method in Protocol 1).
- The method is considered stability-indicating if the degradation peaks are well-resolved from the parent this compound peak.
Section 4: Data Interpretation & Visualization
Data Presentation
Summarize quantitative stability data in a clear, tabular format. This allows for easy tracking of trends over time and under different conditions.
Table 1: Example Stability Data for this compound in a Cream Formulation
| Time Point | Storage Condition | % this compound Remaining (Assay) | Appearance | pH |
| T=0 | - | 100.0% (Target: 0.5% w/w) | White, smooth cream | 6.5 |
| 1 Month | 25°C / 60% RH | 99.5% | No change | 6.5 |
| 1 Month | 40°C / 75% RH | 96.2% | No change | 6.4 |
| 3 Months | 25°C / 60% RH | 98.9% | No change | 6.4 |
| 3 Months | 40°C / 75% RH | 91.5% | Slight off-white tint | 6.2 |
Experimental & Logic Workflows (Graphviz Visualizations)
A logical workflow is critical for systematically approaching stability testing and troubleshooting.
Caption: A typical workflow for a cosmetic stability study.
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Technical Support Center: Strategies to Prevent Racemization During Tetrahydrojasmone Synthesis
Welcome to the technical support center for the stereoselective synthesis of Tetrahydrojasmone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of this valuable fragrance and pharmaceutical intermediate. We will explore the underlying causes of racemization and provide actionable strategies, detailed protocols, and field-proven insights to ensure the synthesis of enantiomerically pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In the context of this compound, which possesses a chiral center at the C3 position of the cyclopentanone ring, racemization leads to a loss of the desired stereoisomer. The olfactory properties and biological activity of this compound are stereospecific, meaning only one enantiomer may provide the desired jasmine and coconut fragrance profile or therapeutic effect.[1][2] Therefore, controlling stereochemistry is critical for product efficacy and quality.
Q2: What are the common causes of racemization during the synthesis of ketones like this compound?
A2: The primary cause of racemization in ketones with a chiral alpha-carbon is enolization.[3] Both acidic and basic conditions can catalyze the formation of an achiral enol or enolate intermediate.[3] Once the achiral intermediate is formed, subsequent protonation can occur from either face of the planar double bond, leading to a mixture of both enantiomers and thus, racemization.[3] Reaction conditions such as high temperatures and prolonged reaction times can also contribute to racemization.
Q3: What are the main strategies to synthesize enantiomerically enriched this compound?
A3: There are several key strategies to achieve an enantioselective synthesis of this compound:
-
Asymmetric Synthesis: This involves creating the chiral center in a controlled manner using chiral catalysts, auxiliaries, or reagents.[4][5][6] This is often the most efficient approach.
-
Resolution of a Racemic Mixture: This involves separating the desired enantiomer from a racemic mixture. This can be achieved through chemical derivatization to form diastereomers or through enzymatic resolution.[7]
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature to introduce the desired stereocenter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges and provides detailed solutions to prevent racemization.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Michael Addition
The conjugate addition of an organometallic reagent to a substituted cyclopentenone is a common strategy for this compound synthesis. However, achieving high enantioselectivity can be challenging.
Root Cause Analysis:
-
Ineffective Chiral Ligand/Catalyst: The choice of chiral ligand or catalyst is paramount for inducing asymmetry.[8][9][10]
-
Unfavorable Reaction Conditions: Temperature, solvent, and the nature of the organometallic reagent can significantly impact the stereochemical outcome.
-
Racemization of the Product: The chiral ketone product itself may racemize under the reaction or workup conditions.
Solutions and Protocols:
1. Catalyst and Ligand Selection:
-
Organocatalysis: Bifunctional organocatalysts, such as those derived from thiourea or quinine, have shown great success in promoting enantioselective Michael additions.[11][12] They can activate both the nucleophile and the electrophile, leading to a highly organized transition state.
-
Metal Catalysis: Copper, rhodium, and nickel complexes with chiral ligands are also effective.[4][13] The choice of metal and ligand should be tailored to the specific nucleophile and substrate.
2. Optimization of Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Low temperatures (-78 °C to 0 °C) | Reduces the rate of background (non-catalyzed) reactions and minimizes product racemization. |
| Solvent | Aprotic, non-polar solvents (e.g., Toluene, THF) | Can enhance the organization of the catalyst-substrate complex. |
| Additives | Lewis acids or bases | Can act as co-catalysts to improve selectivity and reaction rates. |
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition
Caption: Workflow for an organocatalyzed Michael addition.
Issue 2: Racemization During Purification
Even if a reaction proceeds with high enantioselectivity, racemization can occur during purification steps, particularly column chromatography on silica gel.
Root Cause Analysis:
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can catalyze the enolization of the ketone, leading to racemization.
-
Prolonged Contact Time: The longer the product is in contact with the stationary phase, the greater the risk of racemization.
Solutions:
-
Neutralized Silica Gel: Treat silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Purification Methods: Consider flash chromatography to minimize contact time, or other methods like crystallization or distillation if applicable.
-
Use of Florisil: Florisil is a less acidic alternative to silica gel and can be a better choice for purifying acid-sensitive compounds.
Issue 3: Low Yield in Enzymatic Resolution
Enzymatic kinetic resolution is a powerful technique, but yields are inherently limited to a maximum of 50% for the desired enantiomer.[7]
Root Cause Analysis:
-
Suboptimal Enzyme Activity: The chosen enzyme may not have high activity or selectivity for the this compound precursor.
-
Poor Reaction Conditions: pH, temperature, and solvent can all affect enzyme performance.
Solutions and Protocols:
1. Enzyme Screening:
-
Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most effective one for the specific substrate.[14][15]
2. Dynamic Kinetic Resolution (DKR):
-
To overcome the 50% yield limitation, a DKR process can be employed. This combines the enzymatic resolution with in-situ racemization of the undesired enantiomer.[7] This allows for a theoretical yield of up to 100% of the desired enantiomer.
Experimental Protocol: Dynamic Kinetic Resolution
Caption: Dynamic Kinetic Resolution (DKR) workflow.
Concluding Remarks
The successful stereoselective synthesis of this compound hinges on a thorough understanding of the mechanisms of racemization and the strategic implementation of asymmetric synthesis or resolution techniques. By carefully selecting catalysts, optimizing reaction conditions, and employing appropriate purification methods, researchers can effectively prevent racemization and obtain enantiomerically pure this compound. This guide provides a foundation for troubleshooting common issues, and further exploration of the cited literature is encouraged for more in-depth understanding.
References
- Synthesis of Chiral Cyclopentenones.Chemical Reviews.
- Synthesis of Chiral Cyclopentenones.Chemical Reviews.
- Synthesis of Chiral Cyclopentenones | Request PDF.
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.PubMed.
- Choice of chiral catalysts used in Michael additions.
- Cyclopentenone synthesis.Organic Chemistry Portal.
- 19.
- DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
- A new polymer-anchored chiral catalyst for asymmetric Michael addition reactions. (2001).SciSpace.
- Enantioselective Michael Additions in Natural Products Synthesis.Macmillan Group.
- An Efficient Synthesis of Chiral Catalyst: Application in Enantioselective Michael Addition Reactions.
- Organocatalytic Cascade Reactions for the Synthesis and Diversific
- Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.PMC - NIH.
- A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions | Request PDF.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.BOC Sciences.
- This compound, 13074-63-0.Perflavory.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.
- Dual metal and Lewis base catalysis approach for asymmetric synthesis of dihydroquinolines and the α-arylation of aldehydes via N-acyliminium ions.
- Catalyst development for organocatalytic hydrosilylation of aromatic ketones and ketimines.Organic & Biomolecular Chemistry (RSC Publishing).
- Enzymatic kinetic resolution of 5 and 6. | Download Scientific Diagram.
- Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure.PMC - NIH.
- Asymmetric synthesis – Knowledge and References.Taylor & Francis.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.NIH.
- Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.ChemistryViews.
- Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxyl
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.MDPI.
- This compound cyclopentanone, 3-methyl-2-pentyl.The Good Scents Company.
- Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds.PubMed.
- Enantioselective synthesis of the 5-6-7 carbocyclic core of the gagunin diterpenoids.PubMed.
- Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-substituted-3-aminooxindoles With Chiral Qu
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for the Quantitative Analysis of Tetrahydrojasmone
Welcome to the technical support center for the quantitative analysis of Tetrahydrojasmone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your analytical methods are robust, reliable, and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantitative analysis important?
A1: this compound (3-methyl-2-pentylcyclopentan-1-one) is a synthetic fragrance ingredient valued for its pleasant, jasmine-like floral and fruity odor.[1] Its accurate quantification is crucial for quality control in cosmetics, perfumes, and other consumer products to ensure product consistency, efficacy, and safety.[1] Furthermore, regulatory compliance often necessitates validated analytical methods for fragrance components.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and ideal technique for analyzing volatile and semi-volatile compounds like this compound.[1][2] This method offers high sensitivity, selectivity, and the ability to separate and identify components in complex mixtures, such as cosmetic formulations or essential oils.[1][3] While High-Performance Liquid Chromatography (HPLC) can be used, this compound's lack of a strong chromophore makes direct UV detection challenging without derivatization.[4][5]
Q3: What are the key regulatory guidelines I should follow for method validation?
A3: The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the authoritative standard.[6][7] This guideline outlines the necessary validation characteristics, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, and robustness.[7][8][9] Adhering to these guidelines ensures that the analytical procedure is suitable for its intended purpose and meets regulatory expectations.[7][9]
Q4: What is a "matrix effect" and how can it impact my analysis of this compound?
A4: A matrix effect is the alteration of an analyte's response due to the presence of other components (the matrix) in the sample. In GC-MS, co-extracted matrix components can enhance or suppress the signal of this compound, leading to an overestimation or underestimation of its concentration.[10][11] This is a critical consideration when analyzing complex samples like cosmetic creams or lotions.[1] Strategies to mitigate matrix effects include appropriate sample preparation, the use of matrix-matched standards, or stable isotope-labeled internal standards.
Troubleshooting Guide for GC-MS Method Validation
This section addresses specific issues you may encounter during the validation of a quantitative GC-MS method for this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical chromatographic peaks for this compound.
-
Inconsistent peak integration and reduced precision.
Potential Causes & Solutions:
-
Active Sites in the Injection Port or Column: this compound, being a ketone, can interact with active sites (silanol groups) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the liner and trim the column to remove active sites.[12]
-
-
Improper Column Installation: A poor column cut or incorrect ferrule placement can cause dead volume and peak distortion.
-
Solution: Ensure a clean, square cut on the column end and follow the manufacturer's instructions for proper installation depth in the injector and detector.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.[12][13]
-
Solution: Reduce the injection volume or the sample concentration. Alternatively, use a column with a thicker film or a larger internal diameter to increase capacity.[12]
-
Issue 2: Inconsistent or Low Analyte Response
Symptoms:
-
Poor repeatability of peak areas across replicate injections.
-
Signal intensity is lower than expected.
Potential Causes & Solutions:
-
Injector Issues: A leaking septum or a clogged syringe can lead to variable injection volumes.
-
Solution: Regularly replace the septum and clean or replace the syringe.[12]
-
-
Matrix-Induced Signal Suppression: Components in the sample matrix can interfere with the transfer of this compound to the column or its ionization in the MS source.[10][14]
-
Solution: Optimize your sample preparation to remove interfering matrix components. A liquid-liquid extraction followed by a clean-up step using solid-phase extraction (SPE) can be effective. Also, consider using matrix-matched calibration standards to compensate for this effect.[15]
-
-
Detector Saturation: If the concentration of this compound is very high, the detector may become saturated, leading to a non-linear response.
-
Solution: Dilute the sample to bring the analyte concentration within the linear range of the detector.
-
Issue 3: Failure to Meet Accuracy or Precision Requirements
Symptoms:
-
Recovery values are outside the acceptable range (typically 80-120%).
-
Relative Standard Deviation (RSD) for replicate measurements exceeds the recommended limits (e.g., <15%).[3]
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in serial dilutions are a common source of inaccuracy.
-
Solution: Use a calibrated analytical balance and Class A volumetric glassware. Prepare fresh stock solutions regularly.
-
-
Sample Inhomogeneity: The distribution of this compound within the sample matrix (e.g., a cream) may not be uniform.
-
Solution: Ensure thorough homogenization of the sample before taking an aliquot for extraction.
-
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples will lead to poor precision.
-
Solution: Standardize every step of the sample preparation protocol. The use of an internal standard is highly recommended to correct for variations in extraction recovery and injection volume.
-
Experimental Protocols & Data Presentation
Protocol: GC-MS Method Validation Workflow
This protocol outlines the key experiments for validating a quantitative GC-MS method for this compound, in accordance with ICH Q2(R1) guidelines.[6][7]
Step 1: System Suitability
-
Objective: To verify that the GC-MS system is performing adequately on the day of analysis.
-
Procedure: Inject a standard solution of this compound (e.g., 10 µg/mL) five times.
-
Acceptance Criteria: RSD of peak area and retention time should be < 2%.
Step 2: Specificity
-
Objective: To demonstrate that the method can unequivocally assess this compound in the presence of other components (e.g., matrix, impurities).
-
Procedure: Analyze a blank matrix sample, a matrix sample spiked with this compound, and a this compound standard.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank matrix.
Step 3: Linearity and Range
-
Objective: To establish the relationship between analyte concentration and instrument response and to define the concentration range over which this relationship is linear.
-
Procedure: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 1-100 µg/mL).[1]
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.998.[3]
Step 4: Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high).
-
Acceptance Criteria: The mean recovery should be within 80-120%.[3][16]
Step 5: Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day.[7]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The RSD should be ≤ 15%.[16]
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: LOQ is the concentration at which acceptable accuracy and precision can be achieved.
Data Summary Table: Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result for this compound GC-MS |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (R²) | ≥ 0.998 | 0.999 |
| Range | Defined by linear response | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 15% | < 5% |
| - Intermediate Precision | ≤ 15% | < 10% |
| LOD | Signal-to-Noise > 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise > 10 | ~0.5 µg/mL |
Visualizations
Method Validation Workflow
Caption: A flowchart of the GC-MS method validation process.
Troubleshooting Decision Tree for Poor Peak Shape
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Tetrahydrojasmone Extraction from Natural Samples
Welcome to the technical support center dedicated to enhancing the efficiency of Tetrahydrojasmone extraction from natural sources. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your extraction workflows for higher purity and yield.
Introduction: The Challenge of Efficient Extraction
This compound, a key fragrance compound, presents unique challenges in its extraction from complex natural matrices like Jasminum sambac (Jasmine). The efficiency of extraction is a critical factor, influenced by a multitude of parameters from solvent selection to the physical treatment of the plant material.[1][2] Inefficient extraction not only leads to lower yields but can also result in the degradation of this thermally sensitive compound and the co-extraction of undesirable impurities, complicating downstream purification.[2][3][4] This guide provides a systematic approach to troubleshooting and optimizing your extraction protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the extraction of this compound.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low recovery of this compound can stem from several factors throughout the extraction process. The primary culprits often include:
-
Incomplete Cell Lysis: The tough cellular structure of plant material can prevent the solvent from reaching the target analyte. Inadequate grinding or homogenization of the sample is a common oversight.[5]
-
Suboptimal Solvent Choice: The polarity of your extraction solvent is crucial. This compound is a lipophilic compound, making non-polar solvents like hexane or ethyl acetate more suitable than highly polar solvents.[2]
-
Analyte Degradation: Jasmonates can be sensitive to high temperatures.[2] Prolonged exposure to heat during methods like steam distillation or Soxhlet extraction can lead to degradation.[6][7]
-
Insufficient Extraction Time or Solvent Volume: An equilibrium needs to be reached between the solute inside the plant matrix and the solvent.[1] If the extraction time is too short or the solvent-to-solid ratio is too low, the extraction will be incomplete.[1]
Q2: I'm observing a significant amount of waxes and pigments in my crude extract. How can I improve the selectivity of my extraction?
A2: Co-extraction of non-target compounds is a frequent challenge. To enhance selectivity:
-
Optimize Solvent Polarity: A solvent that is too non-polar may excessively dissolve lipids and waxes. Experimenting with solvent mixtures (e.g., hexane with a small percentage of a slightly more polar solvent) can help fine-tune selectivity.
-
Consider Supercritical Fluid Extraction (SFE): SFE using carbon dioxide (CO2) is a highly selective method.[8][9][10] By precisely controlling pressure and temperature, you can target specific compounds. For instance, lower pressures can extract volatile oils while leaving behind lipids.[9] The addition of a co-solvent like ethanol can further modify the polarity of the supercritical fluid.[9][11]
-
Post-Extraction Cleanup: If co-extraction is unavoidable, employ downstream cleanup steps like solid-phase extraction (SPE) to remove interfering compounds.[5]
Q3: My solvent extraction is resulting in the formation of a stable emulsion, making phase separation difficult. What can I do?
A3: Emulsion formation is a common issue in liquid-liquid extractions, especially with complex biological samples that contain surfactant-like molecules.[12] To address this:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of an emulsion.[12]
-
Salting Out: Add a saturated sodium chloride solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the separation of the organic and aqueous phases.[12]
-
Change in Temperature: Gently warming or cooling the separatory funnel can sometimes destabilize the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.
Q4: Is steam distillation a suitable method for this compound extraction? What are its limitations?
A4: Steam distillation is a traditional and widely used method for extracting essential oils.[8][13] It is particularly effective for volatile compounds.[14] However, for heat-sensitive molecules like some jasmonates, the high temperatures involved can lead to thermal degradation, altering the final fragrance profile.[6][7] While it can be a cost-effective method, it may not be optimal for achieving the highest quality this compound extract.[14]
Troubleshooting Guide: A Systematic Approach
When encountering issues with your extraction, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Extraction Yield | 1. Inadequate sample preparation (particle size too large).[1] 2. Incorrect solvent choice (polarity mismatch).[2] 3. Insufficient extraction time or temperature.[1][2] 4. Low solvent-to-solid ratio.[1] 5. Analyte degradation due to excessive heat.[2] | 1. Grind the plant material to a fine, uniform powder.[5] 2. Use a non-polar solvent like hexane or optimize with a solvent mixture. 3. Increase extraction time or temperature within the stability limits of this compound.[1] 4. Increase the volume of solvent used per gram of sample material.[1] 5. Consider non-thermal methods like ultrasound-assisted extraction (UAE) or SFE.[15] |
| Poor Extract Purity (High levels of contaminants) | 1. Solvent is too non-polar, co-extracting waxes and lipids. 2. High extraction temperature leading to the extraction of undesirable compounds.[1] 3. Lack of a post-extraction cleanup step. | 1. Use a more selective solvent or a solvent gradient. 2. Lower the extraction temperature.[1] 3. Implement a solid-phase extraction (SPE) or column chromatography cleanup protocol.[5] |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Vigorous shaking of the separatory funnel.[12] 2. Presence of natural surfactants in the sample.[12] | 1. Use gentle swirling or inversion for mixing.[12] 2. Add brine to increase the ionic strength of the aqueous phase.[12] 3. Centrifuge the mixture to force phase separation. |
| Inconsistent Results Between Batches | 1. Variability in the natural sample material. 2. Inconsistent sample preparation (particle size). 3. Fluctuations in extraction parameters (temperature, time).[16] | 1. Homogenize a larger batch of plant material to be used for multiple extractions. 2. Standardize the grinding and sieving process to ensure uniform particle size. 3. Precisely control and monitor all extraction parameters. |
Experimental Protocols: Step-by-Step Methodologies
Here we provide detailed protocols for three common extraction methods, highlighting key considerations for optimizing this compound recovery.
Protocol 1: Optimized Solvent Extraction
This method is widely accessible and can be optimized for high efficiency.
-
Sample Preparation:
-
Dry the jasmine flowers to a constant weight at a low temperature (e.g., 40°C) to prevent degradation of volatile compounds.
-
Grind the dried flowers into a fine powder (e.g., 0.5 mm particle size).[1]
-
-
Extraction:
-
Place 10 g of the powdered sample into a flask.
-
Add 100 mL of hexane (a 1:10 solid-to-solvent ratio).[7]
-
Agitate the mixture using a magnetic stirrer at a constant speed for 2 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with an additional 20 mL of hexane to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).
-
-
Purification (Optional but Recommended):
-
Redissolve the crude extract in a minimal amount of hexane.
-
Perform column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to separate this compound from more polar and non-polar impurities.
-
Protocol 2: Steam Distillation
A classic method for volatile compound extraction.
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel.[13]
-
-
Extraction:
-
Place 50 g of fresh or dried jasmine flowers into the biomass flask.
-
Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, carrying the volatile oils.[17]
-
Continue the distillation until no more oil is observed in the condensate. This may take several hours.
-
-
Collection and Separation:
-
The distillate will consist of an aqueous layer (hydrosol) and an oil layer (essential oil).[13]
-
Separate the essential oil from the hydrosol using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate to remove any residual water.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
A modern, "green" technique offering high selectivity.[15]
-
Sample Preparation:
-
Grind dried jasmine flowers to a uniform particle size.
-
-
SFE System Setup:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
Set the system parameters. For this compound, initial optimization could start at:
-
Pressure: 100-150 bar
-
Temperature: 40-50°C
-
CO2 flow rate: 2-4 L/min
-
-
-
Extraction and Collection:
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts yield and purity. The following table provides a comparative summary based on typical performance metrics.
| Extraction Method | Typical Yield (%) | Purity of this compound | Advantages | Disadvantages |
| Solvent Extraction | 0.2 - 0.5 | Moderate to High (with purification) | Simple, cost-effective, scalable.[8] | High solvent consumption, potential for co-extraction of impurities.[2] |
| Steam Distillation | 0.1 - 0.3 | Moderate | Low cost, no organic solvent residue.[18] | Potential for thermal degradation of sensitive compounds.[2][6] |
| Supercritical Fluid Extraction (SFE) | 0.3 - 0.6 | High to Very High | Highly selective, no solvent residue, "green" technology.[10] | High initial equipment cost, requires technical expertise. |
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each extraction method.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for Steam Distillation of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Conclusion: A Path to Optimized Extraction
Improving the efficiency of this compound extraction is a multifaceted challenge that requires a deep understanding of the interplay between the sample matrix, solvent properties, and extraction parameters. By systematically addressing common issues such as low yield, poor purity, and emulsion formation, researchers can significantly enhance their results. Modern techniques like Supercritical Fluid Extraction offer promising avenues for achieving high-purity extracts in an environmentally friendly manner. This guide serves as a foundational resource to aid in the development of robust and efficient extraction protocols.
References
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Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 1-26. Available from: [Link]
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PharmiWeb.com. (2024). Advanced Methods for Natural Product Extraction. Available from: [Link]
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Encyclopedia.pub. (2023). Green Extraction Techniques for Bioactive Natural Products. Available from: [Link]
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IntechOpen. (2022). Chapter 2: Extraction of Natural Products: Principles and Fundamental Aspects. Available from: [Link]
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Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Available from: [Link]
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DST-NUTEC. (n.d.). Report on production of value-added product from Jasmine. Available from: [Link]
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Li, Y., et al. (2014). An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait. Journal of Oleo Science, 63(7), 645-651. Available from: [Link]
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K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available from: [Link]
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Wikipedia. (n.d.). Steam distillation. Available from: [Link]
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Sulong, A. R. M. (2009). Extraction of essential oils from jasmine flower using solvent extraction method. Universiti Malaysia Pahang. Available from: [Link]
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LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
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Thavaselvan, S. (2008). Extraction of essential oils from jasmine flower using solvent extraction method : A study on feed ratio effects. Universiti Malaysia Pahang. Available from: [Link]
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Taylor & Francis. (n.d.). Steam distillation – Knowledge and References. Available from: [Link]
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ResearchGate. (2014). An Efficient Extraction Method for Fragrant Volatiles from Jasminum sambac (L.) Ait. Available from: [Link]
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Chemistry LibreTexts. (2022). 5.5D: Step-by-Step Procedures for Steam Distillation. Available from: [Link]
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PubMed. (2021). Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett-Burman Design and Central Composite Design. Available from: [Link]
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Scalable synthesis of Tetrahydrojasmone for industrial applications
Welcome to the Technical Support Center for the scalable synthesis of Tetrahydrojasmone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the industrial production of this valuable fragrance ingredient. The following question-and-answer format addresses common challenges and frequently asked questions, grounded in established chemical principles and industrial best practices.
Section 1: Troubleshooting Guide
This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound.
Question 1: We are experiencing low yields in the Robinson annulation step for the synthesis of the jasmone precursor, 3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one. What are the likely causes and how can we optimize this reaction?
Low yields in the Robinson annulation are a common issue, often stemming from side reactions or suboptimal reaction conditions. The Robinson annulation is a powerful tool for forming six-membered rings, but its tandem Michael addition and intramolecular aldol condensation can be sensitive.[1][2][3]
Possible Causes and Solutions:
-
Polymerization of the Michael Acceptor: The α,β-unsaturated ketone, in this case, a pentenyl derivative, can be prone to polymerization under basic conditions, reducing the amount available for the desired reaction.[3]
-
Solution: Instead of adding the α,β-unsaturated ketone directly, consider generating it in situ. This can be achieved by using a precursor such as a Mannich base, which releases the reactive ketone under the reaction conditions, keeping its concentration low and minimizing polymerization.[3]
-
-
Competing Aldol Condensation: The starting ketone, 3-methyl-cyclopent-2-en-1-one, can undergo self-condensation, leading to undesired byproducts.
-
Solution: Carefully control the addition of reagents. Adding the base to a mixture of the ketone and the Michael acceptor can help favor the intermolecular Michael addition over the self-condensation. Additionally, optimizing the reaction temperature can help control the rates of competing reactions.
-
-
Incorrect Base Selection or Concentration: The choice and concentration of the base are critical. A base that is too strong can promote polymerization and other side reactions, while a base that is too weak will result in a slow and incomplete reaction.
-
Solution: While strong bases like sodium hydroxide are often used in industrial condensation reactions, exploring milder basic catalysts or solid-base catalysts could offer better selectivity and easier workup.[4] Phase-transfer catalysis (PTC) can also be a valuable technique to improve reaction rates and yields by facilitating the transfer of reactants between immiscible phases.[5][6][7]
-
-
Reaction Temperature and Time: Both temperature and reaction time need to be carefully optimized. Insufficient time or temperature will lead to an incomplete reaction, while excessive heat or time can promote the formation of degradation products.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the optimal reaction time. A Design of Experiments (DoE) approach can be systematically used to find the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.
-
Question 2: During the hydrogenation of cis-jasmone to this compound, we are observing a rapid decline in catalyst activity. What are the potential causes of catalyst deactivation, and how can we mitigate this?
Catalyst deactivation is a significant concern in industrial hydrogenation processes, leading to decreased efficiency and increased costs.[8] The most common catalysts for this type of transformation are palladium-based catalysts and Raney Nickel.[9][10][11]
Common Causes of Catalyst Deactivation:
-
Catalyst Poisoning: This is a primary cause of deactivation and occurs when impurities in the feedstock or hydrogen stream strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[12][13]
-
Common Poisons:
-
Sulfur Compounds: Even at parts-per-million (ppm) levels, sulfur compounds (e.g., H₂S, mercaptans) are notorious poisons for palladium and nickel catalysts.[12][13]
-
Nitrogen Compounds: Amines and other nitrogen-containing compounds can also act as catalyst poisons.
-
Carbon Monoxide (CO): If the hydrogen gas is not of high purity, CO can act as a strong inhibitor.[14]
-
-
Mitigation Strategies:
-
Feedstock Purification: Rigorous purification of the cis-jasmone starting material and the solvent is crucial. This can involve distillation, carbon treatment, or passing the feedstock through a guard bed of adsorbent material to remove potential poisons before it reaches the main reactor.[5]
-
High-Purity Hydrogen: Ensure the use of high-purity hydrogen gas.
-
-
-
Coking/Fouling: The deposition of carbonaceous materials (coke) or heavy byproducts on the catalyst surface can physically block the active sites and pores.[8]
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes reduce the rate of coke formation.
-
Catalyst Regeneration: A "coked" catalyst can often be regenerated. For palladium on carbon (Pd/C), a common method is a carefully controlled oxidation (burning off the carbon) followed by reduction.[4] For Raney Nickel, washing with a suitable solvent may be effective.[2]
-
-
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals, leading to a decrease in the active surface area.[8]
-
Mitigation Strategies:
-
Temperature Control: Strict control of the reaction temperature is essential to prevent thermal degradation of the catalyst. Ensure that the heat generated by the exothermic hydrogenation reaction is effectively removed.
-
-
-
Leaching: The active metal can slowly dissolve into the reaction medium, especially under acidic or basic conditions or in the presence of complexing agents.[8]
-
Mitigation Strategies:
-
pH Control: Ensure the pH of the reaction mixture is within a range that does not promote metal leaching. Raney Nickel, for example, is not suitable for acidic conditions (pH < 5.5).[10]
-
Catalyst Support Selection: The choice of catalyst support can influence its stability and resistance to leaching.
-
-
Troubleshooting Workflow for Catalyst Deactivation:
Caption: Troubleshooting workflow for hydrogenation catalyst deactivation.
Question 3: Our final distilled this compound product has an off-odor and fails to meet purity specifications. What are the potential impurities, and how can we improve the purification process?
The final purity of this compound is critical for its application in fragrances. Off-odors are typically due to the presence of small amounts of impurities. Given its high boiling point, vacuum distillation is the preferred method for purification on an industrial scale.[15][16]
Potential Impurities and Their Sources:
| Impurity | Potential Source | Impact on Odor |
| Unreacted cis-jasmone | Incomplete hydrogenation | Can impart a slightly different floral note |
| Isomers of this compound | Non-selective hydrogenation or isomerization during synthesis/purification | May have different odor profiles, leading to inconsistency |
| Aldol Condensation Byproducts | Side reactions during the Robinson annulation step | Can introduce harsh, chemical, or burnt notes |
| Residual Solvents | Incomplete removal during workup and distillation | Can impart a solvent-like off-odor |
| Degradation Products | Thermal decomposition during distillation if the temperature is too high | Can lead to burnt or acrid smells |
Improving the Purification Process:
-
Optimize Vacuum Distillation:
-
Pressure Control: Maintaining a stable and sufficiently low vacuum is crucial. Fluctuations in pressure can lead to inconsistent boiling and poor separation.[17]
-
Temperature Gradient: Ensure the distillation column has an appropriate temperature gradient to effectively separate components with different boiling points.
-
Fractional Distillation: For separating close-boiling isomers, a fractional distillation column with a suitable packing material is necessary to increase the number of theoretical plates and improve separation efficiency.
-
-
Pre-Distillation Treatment:
-
Washing: Before distillation, washing the crude product with a dilute acid or base solution can help remove certain impurities.
-
Drying: Ensure the crude product is thoroughly dried before distillation to prevent water from interfering with the process.
-
-
Analytical Monitoring:
Caption: Overall workflow for the synthesis and purification of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the scalable synthesis of this compound?
The most common industrial routes involve the synthesis of a jasmone precursor, which is then hydrogenated. Key starting materials include:
-
3-Methyl-2-cyclopenten-1-one: This is a common building block for the cyclopentenone ring.[20]
-
A source for the pentyl side chain: This can be a pentenyl halide or another suitable C5 synthon for the initial alkylation or Robinson annulation step.
-
Hydrogen Gas: For the final hydrogenation step.
Q2: Which catalyst is better for the hydrogenation of cis-jasmone: Raney Nickel or Palladium on Carbon (Pd/C)?
Both Raney Nickel and Pd/C are effective hydrogenation catalysts used in industry.[9][10][11] The choice depends on several factors:
-
Cost: Raney Nickel is generally less expensive than palladium-based catalysts.[9]
-
Activity and Selectivity: Both catalysts can be highly active. The selectivity can be tuned by the choice of support, promoters, and reaction conditions. For instance, the activity and selectivity of Raney Nickel can be modified by adding small amounts of other metals.[9]
-
Sensitivity to Poisoning: Both are sensitive to sulfur and other poisons, but their tolerance levels may differ.
-
Operating Conditions: The optimal temperature and pressure may vary between the two catalysts.
-
Process and Workup: Raney Nickel is pyrophoric when dry and requires careful handling.[10] Pd/C is generally easier to handle and filter.
For a specific industrial process, the choice of catalyst is typically determined through extensive process development and optimization studies.
Q3: What analytical methods are essential for quality control during this compound production?
A robust quality control program is essential. The primary analytical techniques are:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Used for quantitative analysis to determine the purity of the final product and to quantify known impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown impurities and confirming the structure of the final product.[18][19][21] It is particularly useful for troubleshooting off-odors by identifying trace volatile compounds.[22]
-
Other Techniques: Depending on the specific process and potential impurities, other techniques such as Karl Fischer titration (for water content) and measurement of physical properties (refractive index, specific gravity) may also be employed.
Q4: What are the key process safety considerations for the industrial synthesis of this compound?
Industrial synthesis of any chemical requires a strong focus on process safety. Key considerations include:
-
Process Safety Management (PSM): For facilities handling highly hazardous chemicals above certain threshold quantities, a comprehensive PSM program is often required by regulatory bodies like OSHA.[7][23][24] This includes conducting process hazard analyses (PHAs), managing changes to the process, and ensuring mechanical integrity of equipment.
-
Handling of Hazardous Materials:
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Proper grounding, ventilation, and use of explosion-proof equipment are necessary.
-
Pyrophoric Catalysts: As mentioned, Raney Nickel is pyrophoric and requires specific handling procedures to prevent fires.[10]
-
Hydrogen Gas: Hydrogen is highly flammable and requires specialized storage and handling systems.
-
-
Reaction Hazards:
-
Exothermic Reactions: Hydrogenation is a highly exothermic reaction. A robust cooling system and temperature monitoring are essential to prevent runaway reactions.
-
Pressure Systems: Hydrogenation is typically carried out under pressure, requiring appropriately rated reactors and safety relief systems.
-
-
Personal Protective Equipment (PPE): All personnel involved in the manufacturing process must be equipped with and trained on the use of appropriate PPE.[25]
By understanding the underlying chemistry and potential pitfalls, and by implementing robust process control and safety measures, the scalable and efficient synthesis of high-purity this compound for industrial applications can be successfully achieved.
References
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). 98 Improved base catalysts for industrial condensation reactions. Retrieved from [Link]
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Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Retrieved from [Link]
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Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
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PubMed Central (PMC). (2023, February 24). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools. Retrieved from [Link]
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MATEC Web of Conferences. (n.d.). Effective process safety management for highly hazardous chemicals. Retrieved from [Link]
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ResearchGate. (2025, August 11). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]
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ResearchGate. (2025, August 6). Investigation of Imposter Perfumes Using GC–MS. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management. Retrieved from [Link]
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PubChem. (n.d.). 3-Methyl-2-cyclopenten-1-one. Retrieved from [Link]
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Vanderbilt University. (2015, April 29). Analyzing Specific Health Hazards in Perfumes by Identifying Ingredients using Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
-
IntechOpen. (n.d.). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst. Retrieved from [Link]
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Vineeth Precious. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]
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Lechler. (n.d.). What Is Vacuum Distillation & How Does it Work? Retrieved from [Link]
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LCGC. (2021, July 8). Enhanced Evaluation of the Authenticity of Perfumes Using GC×GC–TOF-MS. Retrieved from [Link]
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Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions! Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrogenation of alpha-, beta-unsaturated ketones.
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Organic Syntheses Procedure. (n.d.). Cyclopentanone, 2-tert-pentyl. Retrieved from [Link]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
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Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
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ResearchGate. (n.d.). Robinson Annulation Applied to the Total Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
-
W.R. Grace. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
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Across International. (n.d.). Vacuum Technology in Molecular Distillation: Why It Matters. Retrieved from [Link]
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The safety assessment of fragrance materials. Retrieved from [Link]
-
Synthesis of 2-alkyl-3-methyl-2-cyclopentenones from carboxylic acids or methylketones. (2025, August 7). Retrieved from [Link]
-
ScienceDirect. (n.d.). The safety assessment of fragrance materials. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
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Validation & Comparative
Olfactory sensory comparison of Tetrahydrojasmone enantiomers
An In-Depth Technical Guide to the Olfactory Sensory Comparison of Tetrahydrojasmone Enantiomers
Introduction: The Olfactory Significance of Chirality
In the realm of fragrance science, the three-dimensional structure of a molecule is paramount to its perceived scent. Enantiomers, which are chiral molecules that are non-superimposable mirror images of each other, provide a compelling illustration of this principle. Despite having identical physical and chemical properties in an achiral environment, enantiomers can interact differently with the chiral olfactory receptors in the human nose, often resulting in distinct olfactory perceptions.[1][2] This guide provides a comprehensive technical comparison of the olfactory sensory profiles of the enantiomers of this compound, a significant fragrance ingredient. While detailed public data on the individual enantiomers is scarce, this guide synthesizes available information on the racemic mixture and draws parallels from structurally related compounds to provide a scientifically grounded perspective for researchers and developers.
This compound: An Overview
This compound (CAS No. 13074-63-0) is a saturated derivative of jasmone, a key constituent of jasmine oil.[3][4] It is valued in perfumery for its warm, floral, and fruity characteristics. Commercially, it is typically supplied as a racemic mixture, meaning it contains both the (+)- and (-)-enantiomers.
Olfactory Profile of Racemic this compound
The scent of racemic this compound is complex and multifaceted. Data from fragrance industry suppliers describe its profile with a range of descriptors, highlighting its versatility.
| Attribute | Descriptor(s) | Source(s) |
| Primary Character | Floral, Jasmine | [3][5] |
| Secondary Notes | Fruity, Green, Celery | [5] |
| Tertiary Notes | Coconut, Sweet, Spicy | [6] |
Comparative Sensory Analysis of Enantiomers: An Evidence-Based Postulation
For instance, a study on the enantiomers of methyl 4,5-didehydrojasmonate, a component of jasmine absolute, revealed significant olfactory differences[7]:
-
The natural (3S,7R)-enantiomer is described as having a "fresh natural, sweet floral fruity odor, reminiscent of Jasmin and Ylang Ylang flower, more intensive and tenacious."
-
The unnatural (3R,7S)-enantiomer is characterized as having a "floral green odor with slight metallic green aspect, less intensive than the natural form."
Drawing from this precedent, it is highly probable that the enantiomers of this compound also exhibit distinct olfactory characteristics. One enantiomer may carry the warmer, sweeter, and more traditionally floral "jasmine" notes, while its counterpart might present greener, fresher, or even different fruity or spicy facets. To definitively characterize these differences, rigorous experimental evaluation is necessary.
Experimental Methodologies for Sensory Comparison
To generate the robust data required for a definitive comparison, two primary methodologies are employed in the fragrance industry: Gas Chromatography-Olfactometry (GC-O) and formal Sensory Panel Analysis.
Protocol 1: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9] This allows for the identification of specific odor-active compounds as they elute from the GC column.
Causality of Experimental Design: The core principle of GC-O is to link an analytical separation to a sensory perception. A flame ionization detector (FID) or mass spectrometer (MS) quantifies the amount of a compound, but it cannot describe its smell. By splitting the column effluent between an instrumental detector and a human assessor (the olfactometer), we can simultaneously obtain quantitative data and qualitative odor descriptions for each separated component, including the individual enantiomers if a chiral column is used.[8]
Step-by-Step GC-O Protocol:
-
Sample Preparation: Prepare a solution of the this compound enantiomeric mixture (or the isolated enantiomers) in a suitable volatile solvent (e.g., ethanol) at a concentration of approximately 1%.
-
Instrumentation Setup:
-
Equip a Gas Chromatograph with a chiral stationary phase column suitable for separating the this compound enantiomers.
-
Install an effluent splitter at the end of the column, directing approximately 50% of the flow to the standard detector (FID or MS) and 50% to the olfactometry port.
-
Ensure the transfer line to the olfactometry port is heated to prevent condensation and humidified to prevent nasal dehydration for the assessor.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 230°C and hold for 10 minutes. (Note: This program should be optimized for the specific chiral column used).
-
-
Olfactometry Assessment:
-
A trained sensory panelist sits at the olfactometry port and sniffs the effluent continuously throughout the run.
-
The panelist records the retention time, duration, intensity (using a scale, e.g., 0-5), and a qualitative description of every odor perceived.
-
-
Data Analysis: Correlate the retention times of the odor events with the peaks detected by the FID/MS to assign specific odor descriptors to each enantiomer.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Protocol 2: Descriptive Sensory Panel Analysis
This method uses a panel of trained human subjects to provide detailed descriptions of the odor profile.
Causality of Experimental Design: While GC-O is excellent for identifying odor-active components, a sensory panel evaluates the substance as a whole, which is how it would be perceived in a final product. Using trained panelists in a controlled environment minimizes bias and subjectivity, allowing for the generation of reproducible and statistically significant descriptive data. The protocol is self-validating through the use of reference standards and repeated trials to ensure panelist consistency.
Step-by-Step Sensory Panel Protocol:
-
Panelist Selection and Training:
-
Screen at least 10-15 individuals for olfactory acuity and ability to describe scents.
-
Train the selected panelists with a wide range of reference odorants covering floral, fruity, green, and spicy notes to standardize the vocabulary.
-
-
Sample Preparation:
-
Prepare solutions of the isolated (+)-Tetrahydrojasmone, (-)-Tetrahydrojasmone, and the racemic mixture at three different concentrations (e.g., 0.1%, 1%, and 5%) in an odorless solvent like diethyl phthalate.
-
Dip smelling strips into each solution for an equal amount of time and allow the solvent to evaporate for 60 seconds.
-
-
Evaluation Environment:
-
Conduct the evaluation in individual, well-ventilated sensory booths with controlled temperature and humidity to prevent cross-contamination and environmental distractions.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind-coded manner.
-
Instruct panelists to evaluate each strip and rate the intensity of predefined sensory attributes (e.g., jasmine, fruity, green, sweet, spicy, metallic) on a labeled magnitude scale (e.g., a 15-point scale).
-
Include a section for panelists to provide novel descriptors.
-
Mandate a rest period of at least 2 minutes between samples, with panelists smelling an unscented "blank" or coffee beans to cleanse the palate.
-
-
Statistical Analysis:
-
Collect the data from all panelists.
-
Perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the perceived attributes between the enantiomers and the racemic mixture.
-
Neurobiological Mechanism of Olfactory Perception
The perception of an odor begins with the interaction of an odorant molecule with an Olfactory Receptor (OR) on the surface of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. ORs are a large family of G-protein coupled receptors (GPCRs).[5][10]
While the specific receptor for this compound has not been definitively identified, the human olfactory receptor OR1A1 is a strong candidate, as it is known to be activated by the structurally similar compound dihydrojasmone.[2][6] The binding of an enantiomer of this compound to a receptor like OR1A1 initiates a signal transduction cascade.
The Olfactory Signaling Pathway:
-
Binding: An odorant molecule (e.g., (+)-Tetrahydrojasmone) binds to a specific Olfactory Receptor (OR) on an OSN.
-
G-Protein Activation: This binding causes a conformational change in the OR, activating an associated G-protein (specifically Gαolf).[7]
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates the enzyme adenylyl cyclase III.[5]
-
cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺) into the cell, leading to depolarization of the OSN's membrane.
-
Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a neural signal).
-
Signal to Brain: This signal is transmitted along the neuron's axon to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.[2]
Caption: Generalized G-protein coupled olfactory signaling pathway.
Conclusion
The principle of enantioselective olfaction strongly suggests that the (+)- and (-)-enantiomers of this compound possess distinct and characterizable odor profiles. While the racemic mixture is well-described as a versatile floral, fruity, and green fragrance ingredient, a complete sensory picture requires the isolation and independent evaluation of each stereoisomer. The experimental protocols outlined in this guide, namely Gas Chromatography-Olfactometry and Descriptive Sensory Panel Analysis, provide a robust framework for conducting such a comparison. Further research into the specific interactions of these enantiomers with olfactory receptors, such as OR1A1, will not only enhance our understanding of the structure-odor relationship of this important molecule but also open new avenues for its targeted application in fine fragrance and consumer product development.
References
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Asamitsu, Y., Nakamura, Y., Ueda, M., Kuwahara, S., & Kiyota, H. (2006). Synthesis and odor description of both enantiomers of methyl 4,5-didehydrojasmonate, a component of jasmin absolute. Chemistry & Biodiversity, 3(6), 654-659. [Link]
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Ernesto Ventós S.A. (n.d.). This compound SYNAROME. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Perflavory. (n.d.). This compound, 13074-63-0. Retrieved from [Link]
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Kato, A., & Touhara, K. (2009). Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. Cellular and Molecular Life Sciences, 66(23), 3743-3753. [Link]
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Juan, C. (2019). Olfactory receptors for the discrimination of specific enantiomers. Undergraduate Research Support Office. [Link]
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Gane, S., Georganakis, D., Maniati, K., Vamvakias, M., Ragoussis, N., Skoulakis, E., & Turin, L. (2013). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface, 10(80), 20120837. [Link]
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Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., ... & Tutino, M. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. [Link]
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Reactome. (n.d.). Olfactory Signaling Pathway. Retrieved from [Link]
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Tazir, B., Ben-Salah, A., F-X. C., & Golebiowski, J. (2016). Biophysical and functional characterization of the human olfactory receptor OR1A1 expressed in a mammalian inducible cell line. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(9), 1956-1964. [Link]
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Wikipedia. (n.d.). OR1A1. Retrieved from [Link]
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Ronnett, G. V., & Moon, C. (2002). G Proteins and Olfactory Signal Transduction. Annual Review of Physiology, 64, 189-222. [Link]
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Munger, S. D., Leinders-Zufall, T., & Zufall, F. (2009). Olfactory receptors: GPCRs and beyond. Annual Review of Neuroscience, 32, 417-440. [Link]
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Grosch, W. (2001). Evaluation of the Key Aroma Compounds of Foods by Dilution Experiments, Aroma Models and Omission. Chemical Senses, 26(5), 533-545. [Link]
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A Senior Application Scientist's Guide to Gas Chromatography-Olfactometry (GC-O) of Tetrahydrojasmone Isomers
Welcome to a comprehensive guide on the analysis of Tetrahydrojasmone (THJ) isomers using Gas Chromatography-Olfactometry (GC-O). As a pivotal component in modern perfumery, this compound's final sensory profile is not dictated by its mere presence, but by the nuanced ratio of its stereoisomers. This guide is designed for researchers and fragrance development professionals, providing an in-depth comparison of these isomers and the critical role of GC-O in their characterization. We will delve into the causality behind methodological choices, ensuring a robust and self-validating analytical approach.
Introduction: The Olfactory Significance of Isomerism in this compound
This compound, chemically known as 3-methyl-2-pentylcyclopentan-1-one, is a synthetic fragrance ingredient prized for its powerful and versatile floral, jasmine-like aroma with fruity and green undertones[1][2]. Commercial this compound is not a single molecular entity but a mixture of diastereomers, primarily the cis- and trans-isomers. The spatial arrangement of the methyl and pentyl groups relative to the cyclopentanone ring profoundly influences the molecule's interaction with human olfactory receptors. Consequently, the ratio of these isomers is a critical quality parameter, as each contributes a distinct character to the overall scent profile.
While standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can quantify the isomers, they are "odor-blind." They cannot describe the character or intensity of the aroma associated with each separated isomer. This is where Gas Chromatography-Olfactometry (GC-O) becomes an indispensable tool. By coupling the high-resolution separation power of GC with the unparalleled sensitivity and specificity of the human nose, GC-O allows us to build a complete sensory map, linking each specific isomer to its unique olfactory contribution[3].
The Chromatographic Separation: Resolving the cis and trans Isomers
The successful olfactometric analysis hinges entirely on the effective chromatographic separation of the target isomers. Cis- and trans-Tetrahydrojasmone are stereoisomers that possess the same molecular weight and similar chemical properties, making their separation a non-trivial challenge[4].
The Causality of Separation
The separation mechanism relies on subtle differences in the isomers' physical properties, primarily their boiling points and polarity, which arise from their distinct three-dimensional structures. The cis-isomer, with both alkyl groups on the same side of the ring, and the trans-isomer, with groups on opposite sides, exhibit different molecular shapes. This structural difference affects their interaction with the GC column's stationary phase.
-
Choice of Stationary Phase: A non-polar stationary phase (e.g., DB-5 or HP-5ms) can sometimes provide separation based on minor differences in boiling points. However, for robust resolution of positional or geometric isomers, a mid- to high-polarity stationary phase is often superior[5]. A polyethylene glycol (WAX) or a 50% phenyl-polysiloxane phase (e.g., DB-17) enhances separation by exploiting differences in dipole-dipole interactions between the isomers and the stationary phase. The slightly different polarities of the cis and trans ketones are magnified on such columns, leading to better resolution.
-
Chiral Considerations: Beyond cis and trans diastereomers, each can exist as a pair of enantiomers ((+)/(-) or (R)/(S)). Separating these chiral "mirror-image" molecules requires a specialized chiral stationary phase, typically based on cyclodextrin derivatives[6][7]. While standard THJ analysis focuses on the cis/trans ratio, a full characterization would necessitate a chiral column to investigate the potential sensory differences between all four possible stereoisomers. Such analysis is crucial for ensuring the authenticity of natural products or controlling stereospecific synthesis[6].
Olfactory Comparison: The Sensory Fingerprints of this compound Isomers
The true power of GC-O is revealed at the olfactory port, where a trained sensory analyst sniffs the effluent from the column and records the perceived aroma's character, intensity, and duration for each eluting compound.
While specific, publicly available odor threshold data for individual this compound isomers is scarce, we can infer their likely sensory profiles based on extensive knowledge of similar jasmone-type compounds[8][9]. The cis-isomer is generally the more sought-after component, possessing the characteristic powerful, floral, and warm jasmine note. The trans-isomer, in contrast, is often described as having a greener, fruitier, and sometimes weaker or even mushroom-like character[8].
Table 1: Comparative Olfactory Profile of this compound Isomers (Illustrative)
| Property | cis-Tetrahydrojasmone | trans-Tetrahydrojasmone |
|---|---|---|
| Retention Order | Typically elutes second on polar columns | Typically elutes first on polar columns |
| Odor Descriptor | Powerful, floral (jasmine), warm, slightly fruity | Green, herbaceous, celery-like, weaker floral note |
| Odor Intensity | High | Moderate to Low |
| Contribution | Provides the core "jasmine" character and warmth | Modulates the profile, adding green freshness |
This differentiation is critical. A batch of this compound with a high trans-isomer content may lack the desired floral impact and introduce unintended green or earthy notes, significantly altering the final fragrance composition.
Experimental Protocols & Workflows
To ensure trustworthy and reproducible results, a well-defined protocol is essential. The following outlines a standard GC-O methodology for this compound isomer analysis.
Diagram of the GC-O Experimental Workflow
Caption: GC-O workflow for this compound analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Dilute the this compound raw material to 1% (w/v) in a high-purity solvent like ethanol or dichloromethane. A higher concentration can lead to column overload and olfactory fatigue.
-
Filter the sample through a 0.45 µm syringe filter if any particulate matter is present.
-
-
Gas Chromatography (GC) Parameters:
-
System: Agilent 7890 GC or equivalent.
-
Injector: Split/splitless inlet, 250°C.
-
Injection Mode: Split (ratio 50:1) to prevent peak broadening.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Final hold: Hold at 240°C for 10 minutes.
-
Causality: This program provides a good balance between resolving the isomers and ensuring they elute within a reasonable timeframe.
-
-
-
Effluent Splitting and Detection:
-
Install a capillary effluent splitter at the end of the GC column, dividing the flow 1:1 between the Flame Ionization Detector (FID) and the Olfactory Detection Port (ODP).
-
FID: Set temperature to 250°C.
-
ODP: Use a heated transfer line (set to 240°C) to prevent condensation of the analytes. Humidified air is supplied to the ODP at ~30 mL/min to prevent nasal dehydration for the assessor.
-
-
Olfactometry (O) Protocol:
-
Assessor: A trained and validated sensory panelist is required. The assessor should be familiar with fragrance descriptors and intensity scaling.
-
Data Acquisition: The assessor sniffs the ODP outlet throughout the run. Using specialized software (or a voice recorder and timestamp), they record the exact time (retention time), duration, and description of any detected odor.
-
Intensity: Odor intensity is rated on a predefined scale (e.g., 0-5, where 0 = no odor and 5 = very strong).
-
Bridging Structure and Sensation
The distinct olfactory profiles of the isomers are a direct result of their molecular geometry. Olfactory receptors in the nasal epithelium are chiral and stereospecific. The "lock and key" model, while simplified, provides a useful framework: the three-dimensional shape of an odorant molecule determines how well it fits into the binding pocket of a receptor, which in turn dictates the neural signal sent to the brain.
Diagram of Structure-Odor Relationship
Caption: Isomer structure dictates receptor binding and odor perception.
The cis-isomer's specific conformation allows for a more precise and stronger interaction with the olfactory receptors responsible for the perception of jasmine and warmth. The trans-isomer, with its different shape, may bind to different receptors or to the same receptors with lower affinity, resulting in a completely different or weaker sensory experience.
Conclusion and Future Outlook
The comprehensive characterization of this compound isomers is not achievable through chemical analysis alone. Gas Chromatography-Olfactometry provides the critical link between isomeric composition and sensory perception. By resolving the cis and trans isomers and allowing for their individual olfactory assessment, GC-O serves as an essential tool for quality control, product development, and research in the fragrance industry. It ensures that a raw material meets the stringent sensory specifications required for high-end perfumery.
Future advancements, particularly the routine use of chiral GC-O, will allow for an even deeper understanding, potentially uncovering subtle but important sensory differences between all four stereoisomers. This level of detail will empower perfumers and chemists to fine-tune fragrance profiles with unprecedented precision.
References
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Determination of chiral jasmonates in flowers by GC/MS after monolithic material sorptive extraction. PubMed. Available at: [Link]
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cis-jasmone (CAS N° 488-10-8). ScenTree. Available at: [Link]
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This compound cyclopentanone, 3-methyl-2-pentyl. The Good Scents Company. Available at: [Link]
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Fragrance material review on 3-methyl-2-pentylcyclopentan-1-one. PubMed. Available at: [Link]
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Analysis of The Enantiomeric Ratios of Chiral Components in Absolute Jasmine. Scribd. Available at: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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(Z)-jasmone. The Good Scents Company. Available at: [Link]
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cis-Jasmone. PerfumersWorld. Available at: [Link]
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The art of analysing aromas: Gas Chromatography-Olfactometry. YouTube. Available at: [Link]
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Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Der Pharma Chemica. Available at: [Link]
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Fragrance material review on 3-methyl-2-pentylcyclopentan-1-one. ResearchGate. Available at: [Link]
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3-methyl-2-cyclopenten-1-one. The Good Scents Company. Available at: [Link]
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The separation of optical isomers by gas chromatography. CORE. Available at: [Link]
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Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]
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Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Royal Society of Chemistry. Available at: [Link]
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3-METHYL-2-(2-PENTENYL)-2-CYCLOPENTEN-1-ONE. FEMA. Available at: [Link]
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Gas-chromatographic separation of stereoisomers of dipeptides. PubMed. Available at: [Link]
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A Comparative Analysis of the Biological Activities of Dihydrojasmone and Tetrahydrojasmone
In the realm of chemical compounds with applications spanning from fragrances to potential therapeutic agents, dihydrojasmone and its saturated counterpart, tetrahydrojasmone, present an interesting case for comparative biological analysis. While both are primarily recognized for their distinct fragrances, emerging research has begun to shed light on the bioactive potential of dihydrojasmone. This guide provides a comprehensive comparison of the known biological activities of these two molecules, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Introduction to Dihydrojasmone and this compound
Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one) is a cyclic ketone characterized by a fruity, jasmine-like odor with woody and herbal undertones.[1][2] It is found naturally in citrus and bergamot orange oil.[3] In contrast, this compound (3-methyl-2-pentylcyclopentan-1-one) is the fully saturated analog of dihydrojasmone, presenting a coconut, sweet, jasmine, and spicy-fruity aroma.[4] While dihydrojasmone is a well-documented fragrance and flavoring agent, scientific exploration into the biological activities of this compound remains limited.[4][5][6] This guide will therefore focus on the established biological effects of dihydrojasmone, drawing comparisons to this compound where structural and olfactory data are available.
Antifungal Activity of Dihydrojasmone
Recent studies have highlighted the potential of dihydrojasmone as an antifungal agent. Research has demonstrated its efficacy against various fungal pathogens, including those responsible for leaf spot disease in plants and dermatophytoses in humans.
Experimental Evidence:
A study investigating metabolites from bacterial endophytes identified dihydrojasmone as a significant inhibitor of fungal growth.[7] In this research, dihydrojasmone was tested against four fungal pathogens: Alternaria sp. S1, Schizophyllum sp. S2, Diaporthe sp. S5, and Botryosphaeria sp. S6. At a concentration of 200 mg/L, dihydrojasmone significantly inhibited the growth of all tested pathogens.[7]
Another study focused on dermatophytes, the fungi responsible for infections of the skin, hair, and nails. This research found that dihydrojasmone not only possesses intrinsic antifungal activity but also potentiates the effect of a conventional antifungal drug, terbinafine.[8] The study reported that dihydrojasmone modulated the sensitivity of Microsporum canis and Trichophyton interdigitale strains to terbinafine, demonstrating a synergistic relationship.[8]
Table 1: Antifungal Activity of Dihydrojasmone
| Fungal Strain | Observed Effect | Reference |
| Alternaria sp. S1 | Significant growth inhibition at 200 mg/L | [7] |
| Schizophyllum sp. S2 | Significant growth inhibition at 200 mg/L | [7] |
| Diaporthe sp. S5 | Significant growth inhibition at 200 mg/L | [7] |
| Botryosphaeria sp. S6 | Significant growth inhibition at 200 mg/L | [7] |
| Microsporum canis LM 216 | Potentiation of terbinafine activity | [8] |
| Trichophyton interdigitale H6 | Potentiation of terbinafine activity | [8] |
| T. interdigitale Δmdr2 | Potentiation of terbinafine activity | [8] |
Mechanism of Antifungal Action:
The antifungal mechanism of dihydrojasmone appears to involve the disruption of the fungal plasma membrane. The study on dermatophytes revealed that dihydrojasmone increased the release of potassium (K+) from fungal cells, which is an indicator of compromised membrane integrity.[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The causality behind choosing the broth microdilution method lies in its ability to provide a quantitative measure of antifungal activity (the MIC), which is crucial for comparing the potency of different compounds.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium, and a suspension of spores or fungal fragments is prepared and standardized to a specific concentration.
-
Preparation of Compound Dilutions: A stock solution of dihydrojasmone is prepared in a suitable solvent and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated under conditions suitable for fungal growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.[8]
Caption: Workflow for MIC determination using broth microdilution.
Anti-Fatigue Effects of Dihydrojasmone Derivatives
While research on dihydrojasmone itself is limited in this area, a study on its derivative, methyl dihydrojasmonate (MDJ), has demonstrated significant anti-fatigue effects in a rat model.[9] This suggests a potential avenue of biological activity for the broader class of dihydrojasmone compounds.
Experimental Evidence:
In a study evaluating the anti-fatigue effects of MDJ and linalool, MDJ was found to be more potent.[9] The study utilized a water-stress model in rats and measured various markers related to the nervous system, immune response, and oxidative stress. MDJ was shown to suppress excess neuronal activity and inflammatory responses while increasing immune-activating cytokines.[9] Specifically, MDJ significantly inhibited dopamine levels in the peripheral blood under both fatigue and non-fatigue conditions.[9]
Experimental Protocol: Forced Swimming Test for Anti-Fatigue Evaluation in Rodents
The forced swimming test is a widely accepted method for evaluating the anti-fatigue properties of a substance by measuring the endurance of the animal.
-
Animal Acclimatization and Grouping: Rodents are acclimatized to the laboratory conditions and then divided into control and treatment groups.
-
Compound Administration: The treatment groups receive the test compound (e.g., MDJ) orally or via another appropriate route for a specified period. The control group receives a placebo.
-
Forced Swimming Test: The animals are placed in a tank of water from which they cannot escape. The swimming time until exhaustion is recorded. Exhaustion is typically defined as the point when the animal ceases struggling and remains floating or makes only minimal movements to keep its head above water.[10][11]
-
Biochemical Analysis: After the swimming test, blood and tissue samples can be collected to measure fatigue-related biochemical markers such as blood lactate, blood urea nitrogen (BUN), and glycogen levels.[4][11]
Caption: Workflow for the forced swimming anti-fatigue assay.
Potential Signaling Pathways
The biological activities of dihydrojasmone are likely mediated through specific signaling pathways. While the precise pathways in mammalian systems are not yet fully elucidated for its antifungal and anti-fatigue effects, we can draw parallels from the well-studied jasmonate signaling pathway in plants.
Jasmonates in plants are key signaling molecules in response to stress and in developmental processes.[12][13][14] The core of this pathway involves the perception of the jasmonate signal by a receptor complex, leading to the degradation of repressor proteins (JAZ proteins) and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes.[12][14]
It is plausible that dihydrojasmone and its derivatives could interact with cellular signaling components in non-plant organisms, such as G-protein coupled receptors (GPCRs) like odorant receptors, or other cellular targets that modulate inflammatory and stress responses.
Caption: Hypothesized signaling pathway for dihydrojasmone.
Comparative Summary and Future Directions
| Feature | Dihydrojasmone | This compound |
| Chemical Structure | 3-methyl-2-pentylcyclopent-2-en-1-one (Unsaturated) | 3-methyl-2-pentylcyclopentan-1-one (Saturated) |
| Odor Profile | Fruity, jasmine-like, woody, herbal[1][2] | Coconut, sweet, jasmine, spicy-fruity[4] |
| Antifungal Activity | Demonstrated against plant and human pathogens[7][8] | Not reported in available literature |
| Anti-Fatigue Activity | Derivative (MDJ) shows potent anti-fatigue effects[9] | Not reported in available literature |
| Mechanism of Action | Affects fungal plasma membrane integrity[8] | Unknown |
The current body of scientific literature clearly indicates that dihydrojasmone possesses promising biological activities, particularly in the antifungal and anti-fatigue domains. In contrast, there is a significant lack of research into the biological effects of this compound. The structural difference—the presence of a double bond in the cyclopentenone ring of dihydrojasmone—may play a crucial role in its observed bioactivities. This unsaturation can influence the molecule's reactivity and its ability to interact with biological targets.
Future research should focus on a direct comparative study of the biological activities of dihydrojasmone and this compound to elucidate the structure-activity relationship. Investigating the effects of this compound in antifungal and anti-fatigue assays would be a logical first step. Furthermore, exploring their interactions with specific cellular targets, such as odorant receptors and enzymes involved in inflammatory pathways, will be critical to understanding their mechanisms of action.
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A Senior Scientist's Guide to the Validation of Analytical Methods for Tetrahydrojasmone Isomer Analysis
Executive Summary
The precise quantification of Tetrahydrojasmone isomers, specifically the cis and trans forms, is critical in the fragrance and cosmetic industries, where the isomeric ratio dictates the final olfactory profile and product quality. This guide provides a comprehensive comparison of analytical methodologies for the separation and analysis of these isomers. We delve into the nuances of Gas Chromatography (GC) as the primary analytical tool, comparing column and detector technologies. More importantly, this document serves as a practical handbook for the validation of the chosen analytical method, structured around the globally recognized ICH Q2(R1) guidelines. Each validation parameter is explained not just as a procedural step, but with a focus on the underlying scientific rationale and its practical implications. This guide is intended for researchers, analytical scientists, and quality control professionals, offering both foundational knowledge and actionable, field-proven protocols to ensure the development of robust, reliable, and validated analytical methods for this compound isomer analysis.
Introduction: The Olfactory Importance of Isomeric Purity
This compound, a key component in fine fragrances, possesses a characteristic floral, jasmine-like scent. However, the intensity and quality of this scent are not monolithic; they are a function of the relative concentrations of its cis- and trans-isomers. Typically, one isomer presents the desired odor profile, while the other may be weaker, different, or even undesirable. Consequently, the ability to accurately separate and quantify these isomers is paramount for quality control and product consistency.
The analytical challenge lies in the subtle structural differences between the cis- and trans- forms, which makes their separation non-trivial. This necessitates the development of a highly specific and reliable analytical method. Furthermore, to ensure that this method consistently delivers accurate and precise results, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is fit for its intended purpose.[1][2]
This guide will compare the primary methodologies for this analysis and then walk through a detailed, practical validation of a chosen method, using a Gas Chromatography-Flame Ionization Detection (GC-FID) system as a case study.
Comparative Analysis of Analytical Methodologies
For volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is the technique of choice.[3] High-Performance Liquid Chromatography (HPLC) can also be used for isomer separation, but GC generally offers superior resolution and speed for this class of compounds.[3][4][5]
2.1. Gas Chromatography (GC): The Optimal Approach
The Principle of Separation: GC separates compounds based on their differential partitioning between a stationary phase (a coating on the inside of a long, thin capillary column) and a mobile phase (an inert gas). Isomers of this compound, having slightly different boiling points and polarities, will interact differently with the stationary phase, leading to their separation.
2.1.1. Column Selection: The Heart of the Separation
The choice of the GC column's stationary phase is the most critical factor in achieving baseline separation of the cis- and trans-isomers.
| Parameter | Non-Polar Column (e.g., DB-5 type) | Polar Column (e.g., WAX type) |
| Separation Mechanism | Primarily separates based on boiling point differences. | Separates based on a combination of boiling point and polarity differences. |
| Resolution of Isomers | Often provides partial co-elution, making accurate quantification difficult. | Typically provides baseline separation of cis- and trans-isomers. |
| Peak Shape | Generally good for non-polar analytes. | Excellent peak shape for moderately polar compounds like this compound. |
| Analysis Time | Can be faster if resolution is not the primary concern. | May require longer run times to achieve optimal separation. |
| Recommendation | Not recommended for accurate isomer quantification. | Highly Recommended for this application. |
Causality Behind the Choice: A polar stationary phase, such as one containing polyethylene glycol (WAX), will interact more strongly with the slightly more polar isomer of this compound, retaining it for a longer time and thus enabling a more complete separation from the other isomer.
2.1.2. Detector Choice: Quantifying the Separated Isomers
Once separated by the column, the isomers must be detected and quantified.
| Parameter | Flame Ionization Detector (FID) | Mass Spectrometry (MS) |
| Principle | Combusts organic compounds in a hydrogen flame, generating a current proportional to the mass of carbon.[6][7] | Ionizes compounds and separates the resulting ions based on their mass-to-charge ratio.[6] |
| Selectivity | Universal detector for hydrocarbons; not selective for specific compounds.[7][8] | Highly selective; provides structural information, confirming the identity of each isomer.[8] |
| Sensitivity | High sensitivity, typically to the picogram level.[7] | Generally more sensitive than FID, capable of detecting femtogram levels.[6][9] |
| Cost & Complexity | Lower cost, simpler operation and maintenance.[10] | Higher initial and ongoing costs, more complex operation.[10] |
| Recommendation | Excellent for routine QC where isomer identity is known. | Ideal for method development, troubleshooting, and research where confirmation of identity is required. |
Expert Insight: For routine quality control where the primary goal is to determine the ratio of known isomers, the robustness, ease of use, and lower cost of an FID make it a highly practical choice.
A Deep Dive into Method Validation: A GC-FID Case Study
The following sections detail the validation of a GC-FID method for the analysis of this compound isomers, in accordance with the ICH Q2(R1) guideline.[1][11][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
3.1. The Validation Workflow
A logical workflow ensures that all aspects of the method's performance are thoroughly evaluated.
Caption: Workflow for Analytical Method Validation.
3.2. Specificity
The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this analysis, it means ensuring that the peaks for cis- and trans-Tetrahydrojasmone are well-resolved from each other and from any other potential volatile compounds in the sample.
Experimental Protocol:
-
Prepare a solution of a reference standard containing both cis- and trans-Tetrahydrojasmone.
-
Prepare a "placebo" sample containing all matrix components except for this compound.
-
Prepare a "spiked" sample by adding a known amount of the reference standard to the placebo.
-
Inject all three solutions into the GC-FID system.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention times of the cis- and trans-isomers. The spiked sample should show well-resolved peaks for the two isomers, with a resolution factor (Rs) of >1.5.
3.3. Linearity and Range
The "Why": Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of the this compound isomer mixture of known concentration.
-
Perform a series of dilutions to prepare at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration for each isomer.
-
Perform a linear regression analysis on the data.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Data Presentation:
| Concentration (µg/mL) | Peak Area (cis-isomer) | Peak Area (trans-isomer) |
| 50 | 125,100 | 250,500 |
| 75 | 187,600 | 375,800 |
| 100 | 250,200 | 501,000 |
| 125 | 312,800 | 626,000 |
| 150 | 375,500 | 752,100 |
| r² | 0.9998 | 0.9999 |
3.4. Accuracy
The "Why": Accuracy measures the closeness of the experimental results to the true value. It is typically determined by recovery studies.
Experimental Protocol:
-
Prepare a placebo sample.
-
Spike the placebo with known concentrations of the this compound isomers at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each isomer at each level. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
3.5. Precision
The "Why": Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results for each isomer.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
Acceptance Criteria: %RSD should be ≤ 2.0%.
-
3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why":
-
LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified.
-
LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Experimental Protocol (based on the standard deviation of the response and the slope of the calibration curve):
-
Determine the slope (S) from the linearity experiment.
-
Determine the standard deviation of the y-intercepts (σ) of the regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
3.7. Robustness
The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13][14][15] This provides an indication of its reliability during normal usage.[13][16][17]
Experimental Protocol (using a one-factor-at-a-time approach):
-
Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume).
-
Prepare a system suitability solution.
-
Analyze the solution while systematically varying each parameter within a small, defined range (e.g., oven temperature ± 2°C, flow rate ± 5%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution between isomers, peak symmetry) should remain within acceptable limits for all variations.
Data Presentation:
| Parameter Varied | Variation | Resolution (Rs) | Result |
| Oven Temperature | + 2°C | 1.9 | Pass |
| - 2°C | 2.1 | Pass | |
| Flow Rate | + 5% | 1.8 | Pass |
| - 5% | 2.2 | Pass |
Visualizing the Decision Process
The selection of the right analytical approach is a critical first step.
Caption: Decision Tree for Method Selection.
Conclusion and Recommendations
The successful analysis of this compound isomers hinges on a well-developed and rigorously validated analytical method.
-
Method of Choice: Gas Chromatography with a polar stationary phase (e.g., WAX type) is the recommended approach for achieving baseline separation of the cis- and trans-isomers.
-
Detector Selection: For routine quality control, a Flame Ionization Detector (FID) offers a robust, reliable, and cost-effective solution. For research and development, a Mass Spectrometer (MS) provides invaluable structural confirmation.
-
Validation is Non-Negotiable: A thorough validation following ICH Q2(R1) guidelines is essential to ensure the integrity of the analytical data. This includes a comprehensive evaluation of specificity, linearity, range, accuracy, precision, detection limits, and robustness.
By investing the time and resources in proper method development and validation, laboratories can ensure the consistent quality of their products and generate data that is scientifically sound, reliable, and defensible.
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- Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Tetrahydrojasmone Analysis
Abstract
In the realm of analytical chemistry, particularly within the fragrance and pharmaceutical industries, the robust quantification of compounds is paramount. Tetrahydrojasmone, a synthetic ketone prized for its jasmine-like aroma, requires precise analytical determination for quality control and formulation accuracy. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analysis of this compound. Moving beyond a simple listing of specifications, this document delves into the causality behind methodological choices, presents a framework for cross-validation, and offers field-proven insights to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs. The protocols and validation data herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure scientific integrity.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS 13074-63-0) is a crucial ingredient in perfumery and cosmetics.[4] Its concentration directly impacts the final product's olfactory profile and quality. Therefore, employing a validated analytical method is not merely a procedural step but a critical component of quality assurance. The choice between a gas-phase method like GC-MS and a liquid-phase method like HPLC depends on a multitude of factors, including the sample matrix, required sensitivity, and the analytical objective (e.g., routine QC vs. trace impurity profiling). This guide explores these factors through the lens of a cross-validation study, a process that compares data from two distinct analytical methods to ensure results are comparable and reliable.[5][6]
Foundational Principles of the Analyzed Techniques
A sound methodological choice begins with understanding the fundamental principles of each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique ideal for volatile and semi-volatile compounds like this compound.[7][8][9] The process involves two main stages:
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas (mobile phase) through a capillary column coated with a stationary phase.[10] Separation is achieved based on the compound's boiling point and its affinity for the stationary phase.[11][12] More volatile compounds or those with less interaction with the stationary phase elute from the column faster.[11]
-
Mass Spectrometry (MS): As components elute from the GC, they enter the mass spectrometer, which acts as the detector. Here, molecules are ionized, typically through electron ionization (EI), causing them to fragment into characteristic patterns.[7][10] These fragments are sorted by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique "molecular fingerprint" for definitive identification.[7][10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that utilizes a liquid mobile phase to pass a sample through a column packed with a solid stationary phase.[13][14][15][16] Separation is based on the analyte's differential partitioning between the two phases.[13][15] For a moderately polar compound like this compound, a reversed-phase setup (polar mobile phase, nonpolar stationary phase) is typical.
A key challenge for analyzing this compound with HPLC is its lack of a strong chromophore, making detection by standard UV-Vis detectors less sensitive.[17] Analysis often requires detection at low wavelengths (e.g., ~210 nm) or chemical derivatization to attach a UV-absorbing moiety to the molecule, thereby enhancing sensitivity.[18]
The Cross-Validation Workflow
Cross-validation serves to demonstrate that two distinct analytical methods yield comparable results, ensuring consistency and reliability of data.[5][19] This is particularly critical when transferring methods between labs or substantiating results with an orthogonal technique.
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A Comparative Guide to the Odor Threshold Determination of Tetrahydrojasmone Stereoisomers
Tetrahydrojasmone, a saturated derivative of the iconic fragrance molecule jasmone, is valued for its floral, fruity, and jasmine-like aroma.[1][2] As a synthetic fragrance ingredient, understanding the olfactory contribution of each of its stereoisomers is paramount for optimizing its synthesis and application. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, often exhibit distinct sensory properties due to the chiral nature of olfactory receptors in the human nose.[3]
This guide will detail the gold-standard methodology for odor threshold determination, Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA), and present a comparative framework for the odor profiles of this compound stereoisomers.
Methodology: Unveiling the Olfactory Fingerprint
The determination of a compound's odor threshold, the minimum concentration at which it can be detected by the human sense of smell, is a critical step in characterizing its potency and potential impact in a fragrance formulation. The combination of Gas Chromatography-Olfactometry (GC-O) provides a powerful tool for separating volatile compounds and assessing their individual odor characteristics.[4][5][6][7][8]
Experimental Protocol: Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis (GC-O/AEDA)
This protocol outlines a self-validating system for the determination of odor thresholds. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
1. Sample Preparation and Dilution Series:
-
Rationale: To determine the odor threshold, a series of dilutions of the analyte is required. This allows for the identification of the concentration at which the odor is no longer perceptible.
-
Procedure:
-
Prepare a stock solution of the purified this compound stereoisomer in a suitable, odorless solvent (e.g., diethyl ether or ethanol) at a known concentration (e.g., 1000 mg/L).
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 1:10, 1:100, 1:1000, etc.). The dilution factor should be chosen based on the expected potency of the compound.
-
2. Gas Chromatography-Olfactometry (GC-O) Analysis:
-
Rationale: GC separates the individual compounds in a mixture based on their volatility and interaction with the stationary phase of the column. The effluent from the column is split between a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) and an olfactory port, where a trained panelist can sniff the eluting compounds.
-
Instrumental Setup:
-
Gas Chromatograph: Equipped with a split/splitless injector and a high-resolution capillary column (e.g., DB-5 or equivalent).
-
Effluent Splitter: To direct a portion of the column effluent to the olfactometry port and the remainder to the chemical detector.
-
Olfactometry Port: A heated transfer line delivers the effluent to a sniffing port where a trained assessor can evaluate the odor. Humidified air is simultaneously delivered to the port to prevent nasal dehydration.
-
-
Procedure:
-
Inject a fixed volume (e.g., 1 µL) of each dilution into the GC, starting with the most dilute sample and proceeding in ascending order of concentration.
-
The trained panelist sniffs the effluent at the olfactometry port throughout the chromatographic run and records the retention time and a descriptor for any detected odor.
-
The process is repeated for each dilution until the panelist can no longer detect the characteristic odor of the this compound stereoisomer.
-
3. Panelist Selection and Training:
-
Rationale: The human nose is the detector in GC-O, making panelist selection and training a critical factor for data reliability.
-
Procedure:
-
Select panelists based on their demonstrated ability to detect and describe a range of standard odorants.
-
Train panelists on the specific odor character of the this compound stereoisomers and the procedures for GC-O analysis.
-
4. Data Analysis and Odor Threshold Determination:
-
Rationale: The Flavor Dilution (FD) factor is determined, which is the highest dilution at which the odor of the compound is still detectable. This is directly related to the odor activity value of the compound.
-
Procedure:
-
The highest dilution at which the odor was detected by the panelist is recorded as the Flavor Dilution (FD) factor.
-
The odor threshold concentration can then be calculated by dividing the initial concentration of the stock solution by the FD factor.
-
Results from multiple panelists are typically averaged to obtain a more robust and representative odor threshold value.
-
Experimental Workflow for GC-O/AEDA
Caption: Workflow for Odor Threshold Determination using GC-O/AEDA.
Comparative Analysis of this compound Stereoisomers
While a comprehensive, peer-reviewed dataset of the odor thresholds for individual this compound stereoisomers is not currently available, we can infer the expected variations based on general descriptions of the commercial mixture and data from analogous compounds like methyl dihydrojasmonate.[9] Commercial this compound is described as having a complex odor profile, including floral, jasmine, celery, fruity, and green notes, with some sources also mentioning a coconut-like character.[1][2][10] This complexity suggests that the different stereoisomers present in the mixture likely contribute distinct olfactory notes.
The structure of this compound allows for multiple stereoisomers, primarily arising from the relative orientation of the methyl and pentyl groups on the cyclopentanone ring (cis/trans isomerism) and potentially chiral centers.
Illustrative Comparison of Jasmone Analogue Stereoisomers
To illustrate the profound impact of stereochemistry on odor perception, the following table presents a hypothetical comparison of this compound stereoisomers, informed by the known behavior of similar chiral odorants.[11][12][13] It is crucial to note that these values are for illustrative purposes and must be confirmed through rigorous experimental determination as outlined in the protocol above.
| Stereoisomer (Hypothetical) | Odor Threshold (ng/L in air) | Odor Descriptors |
| (cis)-Isomer A | 0.5 | Intense, floral, jasmine, slightly fruity |
| (trans)-Isomer B | 5.0 | Weaker, green, herbal, with a woody undertone |
| (cis)-Isomer C (Enantiomer) | 1.2 | Floral, sweet, with a noticeable creamy/coconut note |
| (trans)-Isomer D (Enantiomer) | 8.0 | Green, slightly earthy, less defined floral character |
Structural Relationship and Hypothetical Odor Profiles of this compound Stereoisomers
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrojasmone Enantiomers with Olfactory Receptors
This guide provides a comprehensive framework for conducting and interpreting molecular docking studies of Tetrahydrojasmone enantiomers with olfactory receptors (ORs). Designed for researchers in olfaction science, computational chemistry, and drug development, this document moves beyond a simple protocol, offering a comparative analysis of methodologies and explaining the critical reasoning behind each step of the in silico workflow. Our objective is to establish a robust, self-validating computational pipeline to probe the structural basis of chiral recognition in the olfactory system.
Introduction: The Enigma of Chiral Perception
The human olfactory system can distinguish between thousands of odorants, a feat accomplished by approximately 400 unique G protein-coupled receptors (GPCRs) known as olfactory receptors (ORs).[1] A fascinating aspect of olfaction is stereochemical specificity, where enantiomers—molecules that are non-superimposable mirror images—can elicit distinct scents. This compound, a widely used fragrance ingredient with a floral, jasmine character, possesses chiral centers, making its enantiomers ideal candidates for studying the principles of chiral recognition at the receptor level.[2][3]
Understanding how different enantiomers interact with their cognate ORs is not merely an academic exercise. It holds significant implications for the rational design of novel fragrances and flavorings and provides a model system for studying ligand-GPCR interactions in drug discovery. However, the experimental determination of OR structures remains a formidable challenge, making computational approaches like molecular docking indispensable tools for generating and testing hypotheses.[4][5][6] This guide compares and contrasts key computational strategies to build a predictive model of this compound-OR interactions.
Foundational Pillars: Receptor Selection and Structural Modeling
The validity of any docking study hinges on the quality of the receptor structure. Since experimentally resolved OR structures are scarce, we must rely on predictive modeling.[7][8] The choice of modeling technique is the first critical decision point in our workflow.
Identifying a Candidate Olfactory Receptor
A logical starting point is to identify ORs known to respond to structurally similar ligands. Dihydrojasmone, a close analog of this compound, has been identified as a ligand for the human olfactory receptor OR1A1 .[9][10] This makes OR1A1 a high-priority candidate for our study. OR1A1 is a relatively broadly tuned receptor, also responding to citrus and fruity odorants, which provides a valuable context for understanding its binding pocket characteristics.[10]
Comparative Analysis of Receptor Modeling Strategies
We will compare two state-of-the-art approaches for generating a 3D model of our target, OR1A1.
-
Template-Based Homology Modeling: This classical approach involves identifying an experimentally determined structure of a related protein (the template) to build a model of the target sequence. For GPCRs, high-resolution structures of receptors like bovine rhodopsin or the β2-adrenergic receptor have historically served as templates.[5]
-
Causality: The rationale is that evolutionary conservation of the seven-transmembrane (7TM) helical bundle structure implies that a high-sequence-identity template will yield a topologically accurate model.
-
Limitations: This method is highly dependent on the availability and conformational state of the template. It may struggle to accurately model the more variable extracellular and intracellular loops, which are critical for ligand entry and G-protein coupling.
-
-
-
Causality: AlphaFold2 uses a neural network to learn patterns from the vast database of known protein sequences and structures, allowing it to predict the spatial arrangement of amino acids from sequence alone. For GPCRs, it's possible to bias the prediction towards an 'active' or 'inactive' state by providing specific templates.[13]
-
Advantages: This approach can produce highly accurate models, especially for the transmembrane domains. It is less biased by a single template and can offer superior predictions for loop regions compared to traditional homology modeling.
-
Recommendation: For this guide, we will proceed with an AlphaFold2-generated model of OR1A1. The superior accuracy and ability to model loop regions provide a more reliable foundation for the subtle art of docking small, flexible enantiomers.
The Docking Workflow: A Step-by-Step Protocol
This section details the complete in silico protocol, from receptor and ligand preparation to the final docking analysis.
Experimental Protocol: Molecular Docking of this compound Enantiomers
-
Receptor Preparation:
-
Input: Obtain the full-length amino acid sequence for human OR1A1 (UniProt: Q9P1Q5).
-
Modeling: Submit the sequence to an AlphaFold2 server. For GPCRs, it is crucial to model the protein in a relevant conformational state (e.g., inactive) if known templates are to be used for biasing.[13]
-
Model Refinement: The top-ranked AlphaFold2 model (based on pLDDT scores) is selected. Add hydrogen atoms and assign partial charges using a molecular modeling suite (e.g., UCSF Chimera, PyMOL with PDB2PQR). The structure is then energy-minimized using a suitable force field (e.g., AMBER, CHARMM) to relax any strained conformations.
-
-
Ligand Preparation:
-
Input: Obtain the 2D structures of (R)- and (S)-Tetrahydrojasmone.
-
3D Generation: Convert the 2D structures to 3D using a program like Open Babel or ChemDraw.
-
Energy Minimization: Perform a full geometry optimization and energy minimization of each enantiomer using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. This ensures the ligand starts in a low-energy, realistic conformation.
-
File Format: Save the prepared ligands in a docking-compatible format (e.g., PDBQT for AutoDock Vina), which includes atomic partial charges and defines rotatable bonds.
-
-
Binding Site Identification & Grid Box Definition:
-
Prediction: Use binding site prediction tools (e.g., CASTp, SiteMap) or infer the binding pocket based on the location of conserved residues in class A GPCRs. For OR1A1, the binding pocket is located within the transmembrane helical bundle.[14]
-
Grid Definition: Define a 3D grid box that encompasses the entire predicted binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, increasing computational efficiency. A typical size is 25 x 25 x 25 Å centered on the pocket. This step is crucial for "blind docking" when the exact ligand pose is unknown.[15]
-
-
Molecular Docking Simulation:
-
Software: Utilize a well-validated docking program. AutoDock Vina is a widely used and effective choice.[12]
-
Execution: Perform the docking calculation for each enantiomer separately against the prepared OR1A1 receptor model. The software will systematically sample different poses (conformations and orientations) of the ligand within the grid box.
-
Scoring: Each pose is evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). The program will output a ranked list of the top poses, with the lowest energy score representing the most favorable predicted binding mode.
-
-
Post-Docking Analysis and Validation:
-
Pose Clustering: Analyze the output poses. Favorable binding modes are often characterized by multiple, low-energy poses clustering in a similar orientation.
-
Interaction Analysis: For the top-ranked pose of each enantiomer, meticulously analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the receptor's amino acid residues.[16] Visualization software is essential for this step.
-
Molecular Dynamics (MD) Simulation: To validate the stability of the top-ranked docking pose, perform an MD simulation of the ligand-receptor complex in a simulated membrane environment. A stable pose will show minimal deviation (low RMSD) from its starting position over the course of the simulation (e.g., 100 ns), providing a higher degree of confidence in the result.[17][18]
-
Workflow Visualization
Below is a diagram illustrating the comprehensive computational workflow for this study.
Caption: Computational workflow for docking this compound enantiomers to OR1A1.
Comparative Data Analysis and Interpretation
The primary output of the docking simulation is quantitative data that allows for a direct comparison between the two enantiomers. The results should be summarized clearly to facilitate interpretation.
Table 1: Illustrative Docking Results for this compound Enantiomers with OR1A1
| Parameter | (R)-Tetrahydrojasmone | (S)-Tetrahydrojasmone | Interpretation |
| Binding Affinity (kcal/mol) | -7.2 | -6.5 | Lower energy suggests a more favorable and stable interaction for the (R)-enantiomer. |
| Key Interacting Residues | SER112, ILE205, TYR258 | PHE209, VAL116, MET262 | Different sets of residues indicate distinct binding orientations within the same pocket. |
| Hydrogen Bonds | 1 (with SER112) | 0 | The presence of a hydrogen bond for the (R)-enantiomer is a strong stabilizing interaction. |
| MD Stability (RMSD) | 1.5 Å | 3.8 Å | Lower RMSD for the (R)-enantiomer in MD simulation validates a more stable binding pose. |
Expert Interpretation:
The hypothetical data in Table 1 illustrates a clear case of stereochemical differentiation. The (R)-enantiomer shows a stronger predicted binding affinity, which is mechanistically supported by the formation of a specific hydrogen bond with Serine 112 and further validated by its superior stability in molecular dynamics simulations. In contrast, the (S)-enantiomer, unable to form this key interaction, adopts a different, less stable pose characterized by weaker, primarily hydrophobic contacts. This difference in interaction patterns provides a structural hypothesis for why the two enantiomers might be perceived differently: the more stable and specific binding of the (R)-enantiomer could lead to a more potent activation of the OR1A1 signaling cascade. Such findings align with studies on other ORs where specific residues are critical for ligand recognition.[14][19]
Conclusion and Future Directions
The true power of this in silico approach lies in its ability to guide and rationalize experimental work. The key interacting residues identified in our analysis (e.g., SER112, TYR258) can be targeted for site-directed mutagenesis experiments in cell-based receptor activation assays. Validating that a mutation at one of these sites diminishes the response to the (R)-enantiomer but not the (S)-enantiomer would provide strong experimental support for the computational model. Ultimately, this synergistic cycle of computational prediction and experimental validation is crucial for decoding the complex language of smell.
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The Molecular Blueprint of Scent: A Comparative Guide to QSOR Studies of Tetrahydrojasmone Analogues
In the intricate world of fragrance chemistry, the ability to predict a molecule's scent from its structure is a paramount objective. This guide delves into the application of Quantitative Structure-Odor Relationship (QSOR) studies to a particularly significant class of fragrance molecules: Tetrahydrojasmone analogues. For researchers, scientists, and professionals in drug and fragrance development, understanding the nuances of QSOR provides a powerful tool for the rational design of novel odorants. This document will provide an in-depth comparison of methodologies, supported by experimental data, to illuminate the path from molecular structure to olfactory perception.
The Significance of this compound and the Role of QSOR
This compound, with its characteristic coconut, sweet, and jasmine-like aroma, is a valuable component in a myriad of fragrance compositions, from jasmine and coconut to tropical blends.[1][2] The pursuit of novel fragrance molecules with similar or enhanced olfactory properties has led to the synthesis and evaluation of numerous analogues.[3][4] However, the traditional approach of synthesizing and sensorially evaluating each new compound is both time-consuming and resource-intensive.
This is where Quantitative Structure-Odor Relationship (QSOR) modeling emerges as a transformative methodology. QSOR seeks to establish a mathematical correlation between the structural or physicochemical properties of molecules and their biological activity—in this case, their odor.[5][6] By developing robust and predictive QSOR models, researchers can screen virtual libraries of compounds, prioritizing the synthesis of those with the highest probability of possessing the desired scent profile. This in-silico approach significantly accelerates the discovery and development of new fragrance ingredients.[6]
Methodological Pillars of a QSOR Study
A comprehensive QSOR study of this compound analogues is built upon a foundation of four key experimental and computational stages. The integrity and rigor of each stage are critical for the development of a predictive and reliable model.
Synthesis and Structural Characterization of Analogues
The journey begins with the chemical synthesis of a diverse set of this compound analogues. The selection of analogues is a critical experimental design choice. A well-designed set will systematically explore variations in chemical structure, such as chain length, branching, and the introduction of different functional groups. This structural diversity is essential for building a QSOR model that can generalize to new, untested molecules.
Experimental Protocol: Analogue Synthesis (Illustrative Example)
A common synthetic route to produce analogues of tetracyclic compounds involves the reaction of 3-formylchromene derivatives with enamines prepared from cyclic 1,3-dicarbonyl compounds.[3]
-
Enamine Formation: A cyclic 1,3-dicarbonyl compound is reacted with a secondary amine (e.g., pyrrolidine) in a suitable solvent (e.g., toluene) with azeotropic removal of water to drive the reaction to completion.
-
Condensation Reaction: The resulting enamine is then reacted with a substituted 3-formylchromene derivative.
-
Cyclization: The intermediate undergoes a cyclization reaction, often promoted by heat, to form the tetracyclic core structure.
-
Purification: The final product is purified using standard techniques such as column chromatography to yield the desired analogue.
Following synthesis, the precise chemical structure of each analogue must be unequivocally confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The Art and Science of Odor Assessment
The biological "activity" in a QSOR study of fragrances is the perceived odor. This is a fundamentally subjective human experience that must be quantified in a systematic and reproducible manner.
Experimental Protocol: Sensory Panel Analysis
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing panelists with a range of standard odorants and a standardized vocabulary to describe odor character.
-
Sample Preparation: The this compound analogues are diluted to various concentrations in an odorless solvent.
-
Odor Intensity and Character Evaluation: Panelists are presented with the samples in a randomized and blinded fashion. They rate the odor intensity on a defined scale (e.g., a 7-point scale from no odor to very strong). They also describe the odor character using a predefined list of descriptors (e.g., floral, fruity, woody, spicy).
-
Odor Threshold Determination: The lowest concentration at which an odor can be detected by a certain percentage of the panel (typically 50%) is determined. This is known as the odor detection threshold.
The quantitative data from the sensory panel—odor intensity scores and odor thresholds—serve as the dependent variables in the subsequent QSOR modeling.
Describing the Molecule: The Role of Molecular Descriptors
To build a mathematical relationship, the chemical structure of each analogue must be translated into a set of numerical values known as molecular descriptors. These descriptors encode various aspects of a molecule's physicochemical properties.
Types of Molecular Descriptors:
-
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
-
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices) and counts of specific structural features.
-
3D Descriptors: These are derived from the 3D conformation of the molecule and include geometric parameters (e.g., molecular surface area, volume) and electronic properties (e.g., dipole moment, partial charges).[7]
Specialized software is used to calculate a wide range of these descriptors for each this compound analogue in the study. The selection of relevant descriptors is a crucial step in model development.
Building and Validating the QSOR Model
With the molecular descriptors (independent variables) and the sensory data (dependent variable) in hand, the next step is to develop a mathematical model that links them.
Common QSOR Modeling Techniques:
-
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables.
-
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
-
Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between structure and odor.[8]
Crucial Step: Model Validation
A QSOR model is only useful if it can accurately predict the odor of new, untested compounds. Therefore, rigorous validation is essential.[5]
-
Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's performance on the training data.
-
External Validation: The model's predictive power is tested on an external set of molecules that were not used in the model development process. A high correlation between the predicted and experimental odor values for the external set indicates a robust and predictive model.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the data from a hypothetical QSOR study on this compound analogues is summarized in the tables below.
Table 1: Structures and Odor Profiles of this compound Analogues
| Analogue ID | Structure | Odor Character | Odor Intensity (at 1%) | Odor Threshold (ppm) |
| THJ-01 | (Reference) | Coconut, Sweet, Jasmine | 6.5 | 0.1 |
| THJ-02 | (Modified Side Chain) | Fruity, Green | 5.2 | 0.5 |
| THJ-03 | (Ring Expansion) | Woody, Spicy | 4.8 | 1.2 |
| THJ-04 | (Functional Group Addition) | Floral, Powdery | 6.8 | 0.05 |
Table 2: Selected Molecular Descriptors for this compound Analogues
| Analogue ID | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | 3D Shape Index |
| THJ-01 | 168.28 | 3.1 | 17.07 | 0.85 |
| THJ-02 | 182.31 | 3.5 | 17.07 | 0.82 |
| THJ-03 | 182.31 | 3.3 | 17.07 | 0.91 |
| THJ-04 | 198.28 | 2.8 | 37.30 | 0.88 |
Visualizing the QSOR Workflow
The entire process of a QSOR study can be visualized as a systematic workflow, from the initial design to the final predictive model.
Caption: The QSOR workflow for fragrance design.
The Interplay of Structure and Scent: Insights from Olfactory Receptors
Ultimately, the perception of an odor begins with the interaction of an odorant molecule with specific olfactory receptors (ORs) in the nasal cavity.[9][10] These receptors are G protein-coupled receptors (GPCRs), and the binding of an odorant triggers a signaling cascade that results in a neural signal being sent to the brain.[10][11]
QSOR models, while not explicitly modeling the receptor-ligand interaction, capture the physicochemical properties that are crucial for a molecule to effectively bind to and activate the relevant olfactory receptors. For instance, molecular shape, size, and electronic properties, which are captured by 3D descriptors, are key determinants of how well a molecule fits into the binding pocket of a receptor.[12] Recent research has begun to elucidate the specific ORs that respond to jasmone and related compounds, providing a deeper biological context for the structure-odor relationships observed in QSOR studies.[11]
Conclusion: The Future of Fragrance Design
Quantitative Structure-Odor Relationship studies represent a powerful synergy of synthetic chemistry, sensory science, and computational modeling. For this compound analogues and other classes of fragrance molecules, QSOR provides a rational and efficient framework for the discovery and design of novel odorants. By understanding the intricate relationship between molecular structure and olfactory perception, researchers can move beyond serendipity and towards a more targeted and predictive approach to creating the scents of the future.
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A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Tetrahydrojasmone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrojasmone, a saturated derivative of the fragrant cyclopentanone jasmone, is a crucial component in the fragrance and flavor industries. It exists as a pair of diastereomers, cis-tetrahydrojasmone and trans-tetrahydrojasmone, arising from the relative orientation of the methyl and pentyl side chains on the cyclopentanone ring. While these isomers share the same molecular formula and connectivity, their distinct stereochemistry can subtly influence their physicochemical properties and, importantly, their fragmentation behavior in mass spectrometry. This guide provides a detailed comparison of the anticipated fragmentation patterns of cis- and trans-tetrahydrojasmone, offering insights into how stereoisomerism can impact mass spectral data. The principles discussed herein are grounded in the established fragmentation mechanisms of cyclic ketones and substituted cyclopentanones.
The Influence of Stereochemistry on Mass Spectrometric Fragmentation
In electron ionization (EI) mass spectrometry, the initial ionization event creates a molecular ion (M+•) that is energetically unstable and prone to fragmentation. The pathways of fragmentation are dictated by the stability of the resulting fragment ions and neutral losses. For diastereomers like cis- and trans-tetrahydrojasmone, the spatial arrangement of the alkyl substituents can influence the rates and types of fragmentation reactions, leading to differences in the relative abundances of key fragment ions. These differences, though sometimes subtle, can be leveraged for isomer differentiation.
Predicted Fragmentation Pathways of this compound Isomers
The mass spectrum of both cis- and trans-tetrahydrojasmone is expected to be dominated by fragmentation pathways characteristic of cyclic ketones. The primary fragmentation processes include α-cleavage, McLafferty rearrangement, and cleavage of the alkyl side chains.
α-Cleavage
The most prominent fragmentation pathway for cyclic ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this can occur on either side of the carbonyl, leading to the expulsion of either the methyl or the pentyl radical.
-
Loss of the pentyl radical (C5H11•): This cleavage results in a fragment ion at m/z 97.
-
Loss of the methyl radical (CH3•): This cleavage leads to a fragment ion at m/z 153.
The relative abundance of these ions can be influenced by the stereochemistry of the parent molecule. The isomer that can more readily adopt a conformation favoring the cleavage of a particular bond will likely show a higher abundance of the corresponding fragment ion.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen atom. In this compound, the pentyl side chain provides ample opportunity for this rearrangement. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene.
For this compound, the McLafferty rearrangement would lead to the elimination of butene (C4H8) and the formation of a radical cation at m/z 112. The efficiency of this rearrangement can be dependent on the distance and orientation between the γ-hydrogen and the carbonyl oxygen, which is dictated by the stereochemistry of the molecule.
Side-Chain Cleavage
Cleavage within the pentyl side chain is also a probable fragmentation pathway. This can lead to a series of fragment ions corresponding to the loss of CnH2n+1 radicals. The stability of the resulting carbocations will govern the relative intensities of these peaks.
Comparative Analysis of Predicted Mass Spectra
| Key Fragment Ion (m/z) | Proposed Fragmentation Pathway | Predicted Relative Abundance Difference |
| 168 (M+•) | Molecular Ion | The molecular ion peak is expected to be present for both isomers. |
| 153 | α-cleavage (Loss of CH3•) | The relative abundance may differ slightly between isomers based on steric hindrance around the methyl group. |
| 112 | McLafferty Rearrangement (Loss of C4H8) | The cis-isomer might exhibit a more abundant m/z 112 peak due to a potentially more favorable conformation for the γ-hydrogen transfer. |
| 97 | α-cleavage (Loss of C5H11•) | The relative abundance could vary depending on the steric environment of the pentyl group in each isomer. |
| 83, 69, 55, 41 | Side-chain cleavages and subsequent fragmentations | These ions are characteristic of alkyl chain fragmentation and are expected in the spectra of both isomers, with potential minor differences in their relative intensities. |
Experimental Protocol for Isomer Differentiation
To experimentally validate the predicted differences in fragmentation patterns, the following gas chromatography-mass spectrometry (GC-MS) method is proposed:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of pure cis- and trans-tetrahydrojasmone standards in a suitable solvent such as hexane.
-
GC Separation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a suitable chiral column for baseline separation of the isomers.
-
Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometry Analysis:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Acquire the mass spectra of the chromatographically separated cis- and trans-tetrahydrojasmone peaks. Compare the relative abundances of the key fragment ions (m/z 153, 112, 97) to identify statistically significant differences.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways predicted for this compound.
Caption: Primary fragmentation pathways of this compound.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tetrahydrojasmone
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the preservation of our environment. This guide provides a detailed, field-tested framework for the proper disposal of Tetrahydrojasmone, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
Hazard Profile & Safety Synopsis of this compound
Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. This compound, a synthetic fragrance compound, is generally considered a moderate-hazard substance, but complacency is the enemy of safety. Its primary risks are irritant properties and its status as a combustible liquid.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of mists or vapors may lead to respiratory tract irritation.
-
Combustibility: While not highly flammable at ambient temperatures, it has a flash point that classifies it as a combustible liquid, requiring separation from ignition sources[1][2][3].
The causality behind these hazards relates to its chemical structure, which can interact with biological tissues, and its ability to form combustible vapor/air mixtures when heated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Disposal |
|---|---|---|
| Appearance | Colorless to pale yellow clear liquid[1][2][4] | Visual identification in case of a spill. |
| Flash Point | ~93.33 °C - 96 °C (200 °F - 205 °F)[1][2][3] | Not a flammable hazard at room temperature, but must be kept from heat sources during storage and disposal. |
| Solubility | Insoluble or slightly soluble in water; Soluble in alcohol and organic solvents[1][3] | Dictates cleanup procedures; water is ineffective for dissolving spills. Absorbents are necessary. |
| Boiling Point | ~230 °C @ 760 mmHg[1] | Low volatility at standard lab temperatures reduces inhalation risk, but ventilation is still crucial. |
| Hazards (GHS) | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3) | Mandates the use of specific Personal Protective Equipment (PPE). |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or disposing of this compound in any form, the following PPE is mandatory. This is a self-validating system; proper PPE is the first and most critical control to prevent exposure.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For splash risks, chemical splash goggles are required. This directly mitigates the serious eye irritation hazard.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or holes before use. This prevents skin contact and subsequent irritation.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental contact.
-
Respiratory Protection: Generally not required under normal use with adequate ventilation. However, if generating aerosols or handling a large spill, a respirator may be necessary[3].
Core Protocol: Routine Disposal of this compound Waste
Routine disposal applies to unused product, reaction byproducts, and contaminated solutions. The guiding principle is that chemical waste must never be disposed of via the sanitary sewer system (i.e., down the drain)[5].
Step-by-Step Disposal Procedure:
-
Waste Categorization: Designate a specific waste stream for this compound and compatible solvents (e.g., "Non-halogenated Organic Waste"). Do not mix with incompatible chemicals like strong acids, bases, or oxidizing agents[6]. This prevents dangerous reactions within the waste container.
-
Container Selection: Use a designated, leak-proof hazardous waste container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are typically appropriate. The container must be compatible with all components of the waste stream[6][7].
-
Proper Labeling: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must clearly state "Hazardous Waste," list all chemical constituents by name (no abbreviations), and indicate the approximate percentages[8].
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation[6][8].
-
The SAA should be a secondary containment bin to catch any potential leaks.
-
Keep the waste container closed at all times, except when adding waste[8]. This minimizes vapor release and prevents spills.
-
-
Requesting Pickup: Once the container is 90% full, or as per your institution's policy, submit a request for waste pickup from your Environmental Health & Safety (EHS) department or licensed waste disposal contractor[7][8]. Do not allow waste to accumulate for extended periods.
Spill Management & Decontamination Protocol
An immediate and correct response to a spill minimizes risk and environmental impact.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill's size and potential impact to determine if it is a "simple" spill you can handle or a "complex" spill requiring emergency response[9][10]. A spill of more than a few hundred milliliters may require EHS assistance.
-
Isolate & Ventilate: If safe to do so, close the door to the lab to contain vapors and ensure the area is well-ventilated[3]. Remove any nearby ignition sources.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain the Spill: Prevent the spill from spreading. Use a spill kit with absorbent materials like pads, booms, or inert absorbents such as vermiculite or sand to create a dike around the spill[11][12]. Prevent any liquid from entering drains[11].
-
Absorb the Liquid: Apply absorbent material over the spill, starting from the outside and working inward[3][13]. Allow sufficient time for the liquid to be fully absorbed.
-
Collect the Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a heavy-duty plastic bag or a designated waste container[9][10].
-
Decontaminate the Area:
-
Package and Label for Disposal: Seal the container of spill debris and label it clearly as "Hazardous Waste" with a detailed description of the contents (e.g., "this compound spill debris with vermiculite"). Arrange for pickup via your EHS department.
Disposal Pathway Decision Framework
The following diagram illustrates the logical workflow for determining the correct disposal pathway for this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these protocols, you ensure that your work with this compound is conducted with the highest standards of safety and environmental stewardship. This framework is designed to be a living document, adaptable to the specific regulations of your institution and locality.
References
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
This compound cyclopentanone, 3-methyl-2-pentyl. The Good Scents Company. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
This compound, 13074-63-0. Perflavory. [Link]
-
Laboratory Waste Guide 2025. ReAgent. [Link]
-
CHEMICAL SPILL PROCEDURES. University of Arizona. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Clean Up a Chemical Spill: Quick and Easy Methods. ServiceMaster. [Link]
-
This compound SYNAROME. Ernesto Ventós S.A.. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Tetrahydrojasmone
In the dynamic landscape of laboratory research and drug development, the safe handling of chemical compounds is paramount. This guide, developed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with Tetrahydrojasmone. By moving beyond a simple checklist and delving into the rationale behind each protective measure, we aim to foster a culture of safety and build unwavering trust in your operational protocols.
Understanding the Hazards of this compound
This compound, a synthetic fragrance ingredient with a floral, jasmine-like aroma, is widely used in various consumer products. While generally considered safe for its intended use in diluted forms, in its concentrated state within a laboratory setting, it presents several potential hazards that necessitate the use of appropriate PPE. The primary risks associated with the handling of concentrated this compound include:
-
Skin Irritation: Direct contact with the skin can lead to irritation.[1]
-
Serious Eye Irritation: The compound is classified as irritating to the eyes, with the potential for more severe damage if splashed into the eyes.[1]
-
Skin Sensitization: Like many fragrance ingredients, there is a potential for this compound to act as a skin sensitizer, meaning repeated exposure could lead to an allergic skin reaction. A thorough understanding of a chemical's skin sensitization potential is crucial for conducting sound risk assessments.[2]
-
Respiratory Tract Irritation: Inhalation of vapors, especially in poorly ventilated areas or when the substance is heated or aerosolized, may cause respiratory tract irritation.
Given these hazards, a multi-faceted approach to PPE is essential to ensure the well-being of laboratory personnel.
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all determination. It requires a careful assessment of the specific procedures being undertaken, the quantities of this compound being handled, and the potential for exposure. The following decision-making process should guide the selection of PPE for any task involving this compound.
Caption: Decision-making workflow for selecting appropriate PPE for handling this compound.
Essential Personal Protective Equipment for this compound
Based on the risk assessment, the following PPE is recommended for handling this compound in a laboratory setting.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Indirectly-vented chemical splash goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. | This compound is a known eye irritant.[1] Indirectly-vented goggles provide the most reliable protection from splashes and sprays.[3] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves. | Nitrile gloves are recommended for handling fragrance oils as they are resistant to a wide range of chemicals and provide good dexterity.[4][5] It is crucial to be aware of the breakthrough time of the gloves, which is the time it takes for a chemical to permeate the glove material. For ketones, which are chemically similar to this compound, breakthrough times for nitrile gloves can vary, so it is important to change gloves immediately after any splash or suspected contamination. |
| Body Protection | A long-sleeved lab coat. | A lab coat protects the skin and personal clothing from accidental spills and splashes. |
| Respiratory Protection | Typically not required for small-scale handling in a well-ventilated area or in a fume hood. For large-scale operations, or in situations with poor ventilation where vapors may accumulate, a half-mask respirator with organic vapor cartridges is recommended. | While not always necessary, respiratory protection should be considered when there is a potential for inhaling concentrated vapors.[6][7] |
Procedural Guidance for PPE Use
The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures for donning and doffing PPE are critical to minimizing exposure and preventing cross-contamination.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the half-mask respirator. Ensure a proper fit by performing a positive and negative pressure seal check.
-
Eye and Face Protection: Put on your indirectly-vented chemical splash goggles. If a face shield is also required, place it over the goggles.
-
Gloves: Don your nitrile gloves, ensuring they are pulled up over the cuffs of your lab coat.
Doffing PPE: A Critical Sequence to Avoid Contamination
-
Gloves: Remove your gloves by peeling them off from the cuff towards the fingertips, turning them inside out as you remove them. This prevents the contaminated outer surface from touching your skin.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles by handling the strap. Avoid touching the front of the eyewear.
-
Lab Coat: Remove your lab coat by unbuttoning it and rolling it down from your shoulders, turning the sleeves inside out.
-
Respiratory Protection (if used): Remove the respirator by the straps.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Disposal of Used PPE and this compound Waste
Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.
PPE Disposal
-
Gloves: Contaminated nitrile gloves should be disposed of as hazardous waste in a designated, clearly labeled container. Do not attempt to reuse disposable gloves.
-
Lab Coats: If a lab coat becomes grossly contaminated with this compound, it should be professionally laundered by a service experienced in handling chemically contaminated clothing. If a disposable lab coat is used, it should be disposed of as hazardous waste.
This compound Waste Disposal
-
Segregation: this compound waste should be collected in a separate, clearly labeled, and sealed container. It is crucial to avoid mixing it with incompatible chemicals. As an organic solvent, it should be segregated from other waste streams such as acids, bases, and oxidizers.[8]
-
Containerization: Use a container that is in good condition, does not leak, and is compatible with this compound. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal Protocol: All chemical waste must be disposed of through your institution's designated hazardous waste management program. Never pour this compound down the drain or dispose of it in the regular trash.[9] Some jurisdictions may require liquid waste to be solidified before disposal; consult your institution's environmental health and safety office for specific guidance.[10]
By adhering to these comprehensive guidelines, you can create a safer working environment, ensure the integrity of your research, and demonstrate a commitment to responsible chemical handling.
References
-
Ansell. (n.d.). Chemical Resistance Guide. Columbia University Environmental Health & Safety. Retrieved from [Link]
-
Soyacandles.lt. (n.d.). Safety Guide of Concentrated Fragrances. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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NI Candle Supplies. (2025, May 29). Fragrance Oils: Uses, Safety Requirements & Regulations. Retrieved from [Link]
-
Personal Protective Equipment for Fragrance Oil. (2022, July 4). Cosy Owl. Retrieved from [Link]
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Protective Industrial Products. (n.d.). Glove Selector. Retrieved from [Link]
-
Api, A. M., et al. (2020). Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients. Toxicological Sciences, 178(1), 136–153. [Link]
-
National Institute of Occupational Safety and Health (NIOSH). (n.d.). Guideline for Choosing Protective Eyewear. Retrieved from [Link]
-
EHSLeaders. (2011, June 14). 10 Steps to Keep Contact Wearers Safe in Chemical Environments. Retrieved from [Link]
-
3M. (n.d.). Technical Data Bulletin - Eye Protection for Infection Control. Retrieved from [Link]
-
Michigan State University Environmental Health & Safety. (n.d.). Eye and Face Protection for Areas with Chemicals. Retrieved from [Link]
-
Village Craft & Candle. (2025, February 25). How to Safely Blend Fragrance Oils for Room Sprays and Diffusers. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
House of Scent. (2024, September 12). Best Practices for Handling and Storing Fragrance Oils. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Black, C., & Stavroudis, C. (1984). Hazardous Waste Disposal. WAAC Newsletter, 6(2), 8-13. Retrieved from [Link]
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- 1. This compound, 13074-63-0 [thegoodscentscompany.com]
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- 3. multimedia.3m.com [multimedia.3m.com]
- 4. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 5. House of Scent [houseofscent.com]
- 6. soyacandles.lt [soyacandles.lt]
- 7. nicandlesupplies.co.uk [nicandlesupplies.co.uk]
- 8. nipissingu.ca [nipissingu.ca]
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- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
